molecular formula C29H32NO7P B1369044 Fmoc-4-diethylphosphomethyl-L-phenylalanine CAS No. 160253-13-4

Fmoc-4-diethylphosphomethyl-L-phenylalanine

Cat. No.: B1369044
CAS No.: 160253-13-4
M. Wt: 537.5 g/mol
InChI Key: CCLWUICKUOJJQS-MHZLTWQESA-N
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Description

Fmoc-4-diethylphosphomethyl-L-phenylalanine is a useful research compound. Its molecular formula is C29H32NO7P and its molecular weight is 537.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWUICKUOJJQS-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589232
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160253-13-4
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-4-diethylphosphonomethyl-L-phenylalanine: A Cornerstone for Phosphonate Peptidomimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Phosphonates in Peptide-Based Drug Design

In the landscape of modern drug discovery, the rational design of peptidomimetics that exhibit enhanced stability, bioavailability, and target specificity is of paramount importance. Fmoc-4-diethylphosphonomethyl-L-phenylalanine stands out as a critical building block for the synthesis of phosphonate-containing peptides. These modified peptides are invaluable tools for researchers and drug development professionals, primarily due to the unique properties conferred by the phosphonate moiety.

The phosphonate group serves as a non-hydrolyzable bioisostere of the phosphate group, and its tetrahedral geometry can mimic the transition state of peptide bond hydrolysis.[1][2][3] This makes phosphonate-containing peptides potent inhibitors of various enzymes, particularly proteases and phosphatases, which play crucial roles in a myriad of pathological conditions.[1][4] The incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of this powerful inhibitory motif.[5]

This guide provides a comprehensive technical overview of Fmoc-4-diethylphosphonomethyl-L-phenylalanine, from its fundamental properties to its application in the synthesis of bioactive peptides, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

A thorough understanding of the physicochemical properties of this modified amino acid is the foundation for its successful application. The following table summarizes its key characteristics:

PropertyValueSource(s)
IUPAC Name (2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Synonyms Fmoc-L-Phe(4-CH2PO3Et2)-OH, Fmoc-p-(diethylphosphonomethyl)-L-Phe-OH
CAS Number 160253-13-4
Molecular Formula C29H32NO7P
Molecular Weight 537.54 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other common SPPS solvents[6]
Storage Conditions 2-8°C, desiccated[7]

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into a peptide sequence follows the general principles of Fmoc-based SPPS.[8][9] However, due to the steric bulk of the side chain, optimization of coupling conditions is crucial to ensure high efficiency and prevent the formation of deletion sequences.

Causality Behind Experimental Choices:
  • Choice of Coupling Reagent: The steric hindrance presented by the diethylphosphonomethylphenyl side chain necessitates the use of a highly efficient coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its ability to form a highly reactive OAt-active ester, which facilitates amide bond formation even with hindered amino acids and minimizes racemization.[10][11][12]

  • Double Coupling: To drive the reaction to completion and mitigate the risk of incomplete coupling, a double coupling strategy is often employed. This ensures that any unreacted N-terminal amines from the first coupling are acylated in the second step.

  • Monitoring: The Kaiser test is a reliable method for detecting free primary amines on the resin. A negative result (yellow beads) after the second coupling indicates a successful reaction.

Experimental Workflow for SPPS Incorporation

spss_workflow start Start with deprotected peptide-resin (free N-terminal amine) pre_activation Pre-activation of Fmoc-Phe(4-CH2PO3Et2)-OH start->pre_activation coupling1 First Coupling (e.g., 60 min) pre_activation->coupling1 wash1 DMF Wash coupling1->wash1 kaiser1 Kaiser Test wash1->kaiser1 coupling2 Second Coupling (e.g., 60 min) kaiser1->coupling2 Positive (Blue) deprotection Fmoc Deprotection (20% Piperidine in DMF) kaiser1->deprotection Negative (Yellow) wash2 DMF Wash coupling2->wash2 kaiser2 Kaiser Test wash2->kaiser2 capping Capping (Optional) (e.g., Acetic Anhydride) kaiser2->capping Positive (Blue) kaiser2->deprotection Negative (Yellow) capping->deprotection next_cycle Proceed to next coupling cycle deprotection->next_cycle end Synthesis Complete deprotection->end next_cycle->pre_activation inhibition_mechanism cluster_0 Enzyme Active Site cluster_1 Phosphonate Peptide Inhibitor Ser-OH Serine (Ser195) -OH Inhibitor ---[P(O)(O⁻)-CH₂-Phe]--- Ser-OH->Inhibitor Nucleophilic Attack on Phosphorus His-Im Histidine (His57) Imidazole Asp-COO Aspartate (Asp102) -COO⁻ Covalent_Complex Enzyme-Inhibitor Covalent Complex (Inactive Enzyme) Inhibitor->Covalent_Complex Forms Tetrahedral Intermediate (Stable Adduct)

Sources

An In-Depth Technical Guide to Fmoc-4-diethylphosphonomethyl-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Fmoc-4-diethylphosphonomethyl-L-phenylalanine, a pivotal non-canonical amino acid analog for researchers, medicinal chemists, and drug development professionals. We delve into its unique molecular structure, physicochemical properties, and the strategic advantages conferred by the phosphonate moiety. This document offers field-proven insights and detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), post-synthesis cleavage, and the critical deprotection of the phosphonate group. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this versatile building block in the design of sophisticated peptide-based therapeutics and research tools.

Part 1: Molecular Profile and Physicochemical Properties

Fmoc-4-diethylphosphonomethyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is characterized by three key components: the L-phenylalanine backbone, a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a diethylphosphonomethyl group attached at the para-position of the phenyl ring.[3] This unique phosphonate modification makes it an invaluable tool in medicinal chemistry.[1][4]

Chemical Structure

The structure combines the stereochemistry of natural L-phenylalanine with a phosphonate functional group, which acts as a stable mimic of post-translational phosphorylation.

Caption: Structure of Fmoc-4-diethylphosphonomethyl-L-phenylalanine.

Physicochemical Data

The key properties of this reagent are summarized below. Sourcing high-purity material and adhering to proper storage conditions are critical for successful and reproducible peptide synthesis.

PropertyDataReference(s)
Synonyms Fmoc-L-Phe(4-CH2PO3Et2)-OH, N-α-(9-Fmoc)-4-(diethoxyphosphoryl)methyl-L-Phe[3]
CAS Number 160253-13-4[3][5]
Molecular Formula C₂₉H₃₂NO₇P[3][6]
Molecular Weight 537.54 g/mol [3]
Appearance White to off-white powder/solid[2][6]
Purity Typically ≥98% (HPLC)[2][5]
Storage Conditions 2–8 °C, store in a dry, sealed container[2][6]

Part 2: The Strategic Advantage of the Phosphonate Moiety

The introduction of a phosphonomethyl group in place of a hydroxyl group on phenylalanine provides a powerful tool for drug discovery and chemical biology. This modification creates a non-hydrolyzable phosphotyrosine (pY) analog, offering significant advantages over its natural counterpart.

A Stable Mimic of Phosphotyrosine

Protein phosphorylation is a fundamental post-translational modification that regulates numerous cellular signaling pathways. However, the phosphate ester bond in phosphotyrosine is susceptible to rapid hydrolysis by cellular phosphatases. The carbon-phosphorus (C-P) bond in 4-(phosphonomethyl)-phenylalanine is chemically robust and resistant to enzymatic cleavage.[7] This makes peptides incorporating this analog excellent tools for studying signaling pathways mediated by pY-binding domains (e.g., SH2 domains) and for developing potent and stable enzyme inhibitors.[7][8]

G cluster_0 Natural Phosphotyrosine (pY) cluster_1 Phosphonate Analog (Pmp) pY Peptide-Tyr-O-P(O)(OH)₂ phosphatase Phosphatase pY->phosphatase Substrate hydrolysis Peptide-Tyr-OH + H₃PO₄ phosphatase->hydrolysis Rapid Hydrolysis Pmp Peptide-Phe(CH₂-P(O)(OH)₂)- phosphatase2 Phosphatase Pmp->phosphatase2 Inhibitor/Tool stable No Reaction (Stable C-P Bond) phosphatase2->stable Resistant to Hydrolysis

Caption: Comparison of enzymatic stability.

Enhanced Pharmacological Properties

Incorporating this phosphonate-containing amino acid can significantly improve the drug-like properties of a peptide therapeutic:

  • Increased Proteolytic Stability: The steric and electronic nature of the phosphonomethylphenyl group can hinder recognition by proteases, prolonging the peptide's in vivo half-life.[9]

  • Modulated Receptor Binding: The tetrahedral geometry and dianionic charge of the phosphonate group can alter binding interactions with target receptors, potentially leading to enhanced affinity and selectivity.[10]

  • Transition-State Mimicry: The phosphonate moiety is an excellent transition-state analog for the hydrolysis of amide and ester bonds, making it a cornerstone for designing potent inhibitors of proteases and esterases.[10][11][12]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-diethylphosphonomethyl-L-phenylalanine is seamlessly integrated into standard Fmoc/tBu SPPS protocols.[13] The Fmoc group provides temporary N-terminal protection and is removed with a mild base, while the acid-labile side-chain protecting groups (like tBu) and the resin linker remain intact until the final cleavage step.

Experimental Protocol: Standard Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Phe(4-CH2PO3Et2)-OH into a peptide sequence on a Rink Amide resin.

Materials:

  • Peptidyl-resin (e.g., Rink Amide MBHA, 0.5 mmol/g substitution)

  • Fmoc-4-diethylphosphonomethyl-L-phenylalanine

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution to the resin.

    • Agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes. The causality here is that the first short treatment removes the majority of the Fmoc group, while the second, longer treatment ensures complete deprotection, which is critical for preventing deletion sequences.

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-4-diethylphosphonomethyl-L-phenylalanine (4 eq. relative to resin loading) and HBTU (3.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the activation mixture. The basicity of DIPEA catalyzes the formation of the active ester without prematurely removing the Fmoc group.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

SPPS Workflow Diagram

SPPS_Workflow start Start with N-Fmoc Protected Peptidyl-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: Resin Washing (DMF, IPA, DCM) deprotection->wash1 coupling Step 3: Coupling (Activate Fmoc-Phe(Pmp(Et₂))-OH + Add to Resin) wash1->coupling wash2 Step 4: Resin Washing (DMF, DCM) coupling->wash2 kaiser Kaiser Test? wash2->kaiser recouple Recouple kaiser->recouple Positive (Blue) next_cycle Proceed to Next Amino Acid Cycle kaiser->next_cycle Negative (Yellow) recouple->coupling

Caption: The iterative cycle of Fmoc-SPPS.

Part 4: Post-Synthesis Processing: Cleavage and Deprotection

Once peptide assembly is complete, two critical steps remain: cleaving the peptide from the solid support and removing all protecting groups, including the ethyl esters on the phosphonate moiety, to yield the final, active peptide.

Global Deprotection and Cleavage from Resin

A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[6][14]

Protocol: TFA Cleavage

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard formulation is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, etc.) are essential to capture and neutralize the highly reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing re-alkylation of sensitive residues like Tryptophan or Methionine.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold (0 °C) methyl tert-butyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Deprotection of the Diethylphosphonate Group

The ethyl esters on the phosphonate are stable to TFA. A separate, dedicated deprotection step is required to generate the free phosphonic acid. The most reliable and widely used method is the McKenna reaction , which employs a silyl halide, typically bromotrimethylsilane (TMSBr).[5][11]

Protocol: TMSBr-Mediated Deprotection

  • Safety Note: TMSBr is corrosive and moisture-sensitive. This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood using anhydrous solvents.

  • Silylation:

    • Dissolve the crude, TFA-cleaved peptide in an anhydrous aprotic solvent (e.g., DCM or acetonitrile).

    • Add bromotrimethylsilane (TMSBr, typically 10-20 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction for 12-24 hours. The TMSBr reacts with the diethyl phosphonate to form a bis(trimethylsilyl) phosphonate intermediate.[5][11]

  • Solvolysis:

    • After the reaction is complete (monitored by LC-MS), carefully remove the solvent and excess TMSBr under reduced pressure.

    • Add a protic solvent, such as methanol or a methanol/water mixture, to the residue.[11]

    • Stir for 30-60 minutes. The silyl ester intermediate is readily hydrolyzed to the final phosphonic acid.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The resulting solid is the crude phosphonic acid-containing peptide, which can then be purified by preparative RP-HPLC.

Start Peptide-Phe(CH₂-P(O)(OEt)₂) Intermediate Peptide-Phe(CH₂-P(O)(OTMS)₂) Start->Intermediate + TMSBr (Silylation) End Peptide-Phe(CH₂-P(O)(OH)₂) Intermediate->End + MeOH/H₂O (Solvolysis)

Caption: Two-step deprotection of the diethylphosphonate group.

Part 5: Applications in Drug Discovery and Chemical Biology

The unique properties of 4-(phosphonomethyl)-phenylalanine make it a powerful tool for addressing key challenges in modern biomedical research.

  • Kinase and Phosphatase Inhibitors: Peptides containing this analog serve as non-hydrolyzable substrates or transition-state inhibitors for protein tyrosine kinases and phosphatases, enabling detailed mechanistic studies and providing leads for novel therapeutics in oncology and immunology.[7][8]

  • Probing SH2 and PTB Domain Interactions: As stable pY mimetics, these peptides are instrumental in studying the protein-protein interactions governed by phosphotyrosine recognition domains, which are central to many signal transduction pathways.[8]

  • Development of Biologically Stable Peptides: By replacing key tyrosine residues, researchers can engineer peptides with enhanced stability and improved pharmacokinetic profiles, a critical step in converting peptide leads into viable drug candidates.[1]

  • Antigen Design: The phosphonate group can serve as a unique epitope for the generation of highly specific antibodies, which can be used as research tools or diagnostics.[8]

Conclusion

Fmoc-4-diethylphosphonomethyl-L-phenylalanine stands out as a highly valuable and versatile building block in the field of peptide science. Its ability to serve as a stable mimic of phosphotyrosine provides a direct route to synthesizing peptides with enhanced stability and tailored biological activity. The straightforward integration into established Fmoc-SPPS workflows, coupled with reliable post-synthesis deprotection protocols, empowers researchers to systematically investigate phosphorylation-dependent biological processes and to design next-generation peptide-based therapeutics with superior pharmacological properties.

References

  • Mucha, A., & Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances. [Link]

  • Aapptec Peptides. Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. [Link]

  • Vapourtec. Application Note 72: Cleaving peptides in flow with different TFA concentrations. [Link]

  • P212121 Store. This compound | CAS 160253-13-4. [Link]

  • PubChem. Fmoc-L-4-Phosphonomethylphenylalanine. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Demmer, C. S., et al. (2013). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Table 1: Deprotection of phosphonates 1b–7b obtained with the following conditions.... [Link]

  • Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. [Link]

  • El-Fayoumi, S., et al. (2016). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Organic & Biomolecular Chemistry. [Link]

  • Georgiadis, D., & Yiotakis, A. (2020). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Accounts of Chemical Research. [Link]

  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. [Link]

Sources

Synthesis of Fmoc-4-diethylphosphomethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

Authored by a Senior Application Scientist

Foreword: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, phosphonate-containing amino acids have garnered significant attention as they serve as stable, non-hydrolyzable mimics of phosphorylated residues. Fmoc-4-diethylphosphonomethyl-L-phenylalanine, in particular, is a critical building block for synthesizing peptide-based inhibitors of protein tyrosine phosphatases (PTPs) and for probing the complex signaling pathways regulated by tyrosine phosphorylation.[1][2]

This guide provides a detailed, mechanistically-grounded protocol for the synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and strategic decisions that ensure a successful and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The synthesis hinges on the strategic formation of the key carbon-phosphorus bond.

G Target Fmoc-4-diethylphosphonomethyl-L-phenylalanine Disconnect1 Fmoc-N Bond Disconnection Target->Disconnect1 Disconnect2 C-P Bond Formation (Michaelis-Arbuzov) Target->Disconnect2 Intermediate1 4-diethylphosphonomethyl-L-phenylalanine Disconnect1->Intermediate1 Intermediate2 N-Fmoc-4-(bromomethyl)-L-phenylalanine (Key Precursor) Disconnect2->Intermediate2 Reagent2 Triethyl phosphite P(OEt)₃ Disconnect2->Reagent2 Reagent1 Fmoc-OSu or Fmoc-Cl (Fmoc Protection) Intermediate1->Reagent1 StartingMaterial N-Fmoc-4-methyl-L-phenylalanine (Or similar precursor) Intermediate2->StartingMaterial Radical Bromination

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most efficient pathway involves two primary stages:

  • Preparation of a Key Halogenated Precursor: Synthesis of an N-Fmoc protected L-phenylalanine derivative bearing a reactive halomethyl group (e.g., bromomethyl) at the para position of the phenyl ring.

  • Carbon-Phosphorus Bond Formation: A nucleophilic substitution reaction where a trivalent phosphorus reagent attacks the halogenated precursor to form the desired phosphonate. The Michaelis-Arbuzov reaction is the preeminent method for this transformation.[3][4][5]

Synthesis Pathway and Experimental Protocols

The synthesis is a multi-step process that demands careful control of reaction conditions to ensure high yield and stereochemical integrity.

Step 1: Preparation of N-Fmoc-4-(bromomethyl)-L-phenylalanine

The synthesis of this key intermediate is critical. While various routes exist, a common and effective method involves the radical bromination of a commercially available precursor, N-Fmoc-4-methyl-L-phenylalanine.

Causality Behind Experimental Choices:

  • Starting Material: N-Fmoc-4-methyl-L-phenylalanine is chosen because the Fmoc group is robust under radical conditions and provides the necessary protection for the amine, which is essential for its eventual use in peptide synthesis.[6][7]

  • Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent for benzylic positions due to its ability to provide a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.

Experimental Protocol: Radical Bromination

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N-Fmoc-4-methyl-L-phenylalanine (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude N-Fmoc-4-(bromomethyl)-L-phenylalanine, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: The Michaelis-Arbuzov Reaction: Forming the C-P Bond

This is the core reaction of the synthesis, creating the phosphonate linkage. The reaction is named after August Michaelis and Aleksandr Arbuzov, who pioneered this fundamental transformation in organophosphorus chemistry.[3][8]

G cluster_mech Michaelis-Arbuzov Reaction Mechanism Phosphite P(OEt)₃ (Nucleophile) Intermediate [Fmoc-Phe-CH₂-P⁺(OEt)₃] Br⁻ (Phosphonium Salt) Phosphite->Intermediate SN2 Attack Bromide Fmoc-Phe-CH₂Br (Electrophile) Bromide->Intermediate Product Fmoc-Phe-CH₂-P(O)(OEt)₂ (Phosphonate) Intermediate->Product SN2 Attack (Dealkylation) Byproduct EtBr Product->Byproduct

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Causality Behind Experimental Choices:

  • Reagent: Triethyl phosphite serves as both the nucleophilic phosphorus source and, often, the reaction solvent. Using it in large excess drives the reaction to completion.

  • Conditions: The reaction requires significant thermal energy (typically 120-160°C).[3] This is necessary to facilitate the second SN2 step, where the bromide anion attacks one of the ethyl groups on the phosphonium intermediate, leading to dealkylation and the formation of the stable pentavalent phosphonate.[3][4] This step has a higher activation energy than the initial attack.

Experimental Protocol: Michaelis-Arbuzov Reaction

  • Place the crude or purified N-Fmoc-4-(bromomethyl)-L-phenylalanine (1 equivalent) into a clean, dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a large excess of triethyl phosphite (5-10 equivalents).

  • Heat the reaction mixture under a nitrogen atmosphere to 140-150°C using an oil bath.

  • Maintain this temperature for 4-6 hours. Monitor the reaction via TLC or ³¹P NMR if possible. The starting material will be consumed, and a new spot corresponding to the phosphonate product will appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite via vacuum distillation (a Kugelrohr apparatus is ideal for this).

  • The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol) is typically effective.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-4-diethylphosphonomethyl-L-phenylalanine as a white solid or viscous oil.

Data and Validation

A successful synthesis must be validated with rigorous analytical data. The tables below summarize the key inputs and expected outputs for the process.

Table 1: Reagent Summary for Michaelis-Arbuzov Reaction
ReagentMolar Eq.Purpose
N-Fmoc-4-(bromomethyl)-L-phenylalanine1.0Electrophilic Substrate
Triethyl phosphite5 - 10Nucleophile & Solvent
Nitrogen (gas)-Inert Atmosphere
Table 2: Analytical Characterization of Final Product
AnalysisExpected Result
¹H NMR Signals corresponding to Fmoc group, phenylalanine backbone, aromatic protons, a doublet for the benzylic CH₂-P (JH-P ≈ 22 Hz), and signals for the two O-CH₂-CH₃ groups of the phosphonate.
³¹P NMR A single peak typically in the range of δ 20-30 ppm (proton decoupled), confirming the presence of the phosphonate group.
Mass Spec (ESI) Correct molecular ion peak for C₂₉H₃₂NO₇P (M.W. 537.54 g/mol ).[]
Purity (HPLC) ≥ 95% for use in peptide synthesis.

Workflow Visualization

The entire synthetic process can be visualized as a streamlined workflow from starting material to the final, validated product.

G cluster_prep Precursor Synthesis cluster_core C-P Bond Formation cluster_purify Purification & Validation Start N-Fmoc-4-methyl- L-phenylalanine Bromination Radical Bromination (NBS, AIBN, Heat) Start->Bromination Intermediate N-Fmoc-4-(bromomethyl)- L-phenylalanine Bromination->Intermediate Arbuzov Michaelis-Arbuzov Rxn (P(OEt)₃, Heat) Intermediate->Arbuzov Crude Crude Product Arbuzov->Crude Purification Column Chromatography Crude->Purification Final Fmoc-4-diethylphosphonomethyl- L-phenylalanine Purification->Final Analysis Analysis (NMR, MS, HPLC) Final->Analysis

Caption: Overall synthetic workflow.

Conclusion and Field Insights

The synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine via the Michaelis-Arbuzov reaction is a robust and reliable method for producing this valuable building block.[10][11] The key to success lies in the careful preparation of the bromomethyl intermediate and the rigorous execution of the high-temperature phosphonylation step. Researchers should be aware that the primary challenge is often the purification of the final product from the high-boiling triethyl phosphite and any potential side products. Efficient vacuum distillation and carefully optimized column chromatography are paramount.

This phosphonate-containing amino acid is a gateway to creating sophisticated peptide tools and potential therapeutics. Its stability and ability to mimic phosphotyrosine make it an indispensable component in the arsenal of medicinal chemists and chemical biologists alike.[12]

References

  • Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved from a Google search. [Link]

  • The Michaelis–Arbuzov reaction for the asymmetric construction of γ‐phosphono‐α‐amino acids. (2021). Helvetica Chimica Acta. [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved from a Google search. [Link]

  • Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2021). Molecules. [Link]

  • Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. (2020). RSC Advances. [Link]

  • Fmoc-4-diethylphosphomethyl-L-phenylalanine. (n.d.). Aapptec Peptides. Retrieved from a Google search. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pentafluorophosphates as Amphiphilic Non-Cleavable Phosphatase Inhibitors. (2016). Freie Universität Berlin. [Link]

  • Phosphonopeptides containing free phosphonic groups: recent advances. (2020). RSC Publishing. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. [Link]

  • Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. (2018). Angewandte Chemie. [Link]

  • Synthesis of 4-Phosphono(difluoromethyl)-D,L-phenylalanine and N-Boc and F-Fmoc Derivatives Suitably Protected for Solid-Phase Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues. (1995). The Journal of Organic Chemistry. [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. (2024). YouTube. [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society. [Link]

Sources

Fmoc-4-diethylphosphomethyl-L-phenylalanine CAS number 160253-13-4

This compound is an indispensable tool for chemical biology and drug discovery. [4][5]Its design enables the straightforward synthesis of peptides containing a stable, non-hydrolyzable phosphotyrosine mimic using standard Fmoc-SPPS chemistry. [8][21]The resulting phosphonopeptides are critical for accurately studying and modulating the complex signaling networks governed by SH2 domains and other phosphotyrosine-binding proteins, paving the way for new research avenues and therapeutic strategies. [2][19]

References

    An In-depth Technical Guide to Fmoc-L-Phe(4-CH2PO3Et2)-OH: A Non-Hydrolyzable Phosphotyrosine Mimetic for Advanced Peptide Synthesis and Drug Discovery

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-4-(diethylphosphonomethyl)-L-phenylalanine, commonly referred to as Fmoc-L-Phe(4-CH2PO3Et2)-OH. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the design of novel therapeutics. This document delves into the core chemical characteristics, synthesis, and applications of this versatile building block, offering field-proven insights and detailed methodologies to empower your research.

    Introduction: The Significance of a Stable Phosphotyrosine Mimic

    In the intricate landscape of cellular signaling, the reversible phosphorylation of tyrosine residues, orchestrated by protein tyrosine kinases and protein tyrosine phosphatases (PTPs), stands as a pivotal regulatory mechanism. The study of these pathways and the development of therapeutics that modulate their activity often necessitate the use of phosphotyrosine (pTyr) analogs that can resist enzymatic hydrolysis. Fmoc-L-Phe(4-CH2PO3Et2)-OH emerges as a critical tool in this context, serving as a non-hydrolyzable mimetic of pTyr.

    The core innovation of this molecule lies in the replacement of the labile phosphate ester of phosphotyrosine with a stable carbon-phosphorus bond in the form of a diethylphosphonomethyl group. This modification endows peptides incorporating this residue with enhanced stability against phosphatases, making them invaluable probes for studying signaling pathways and as potential therapeutic agents.[1] The diethyl ester form also enhances hydrophobicity, which can improve cell membrane permeability, a crucial factor in drug design.[1] The Fmoc protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[2]

    Physicochemical Characteristics

    A thorough understanding of the physicochemical properties of Fmoc-L-Phe(4-CH2PO3Et2)-OH is paramount for its effective handling, storage, and application in peptide synthesis.

    PropertyValueReference
    Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(diethoxyphosphoryl)methyl-L-phenylalanine, Fmoc-p(CH2-PO3Et2)-L-Phe-OH[3][]
    CAS Number 160253-13-4[3]
    Molecular Formula C29H32NO7P[3][]
    Molecular Weight 537.56 g/mol [3][]
    Appearance White powder[3]
    Purity ≥ 99% (HPLC)[3]
    Storage 0-8°C, sealed in a dry environment[3]

    Structural Diagram:

    G mol

    Caption: Chemical structure of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

    Synthesis and Purification

    The synthesis of Fmoc-L-Phe(4-CH2PO3Et2)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and stereochemical integrity. While a specific detailed protocol for this exact compound is not widely published, a general synthetic pathway can be inferred from the synthesis of analogous phosphonate-containing amino acids. A common approach involves the Arbusov reaction or a related palladium-catalyzed cross-coupling reaction to introduce the phosphonate moiety onto a suitably functionalized phenylalanine precursor, followed by N-terminal protection with the Fmoc group.

    Conceptual Synthesis Workflow:

    G cluster_0 Synthesis Pathway Start L-Phenylalanine Derivative (e.g., 4-halophenylalanine) Step1 Introduction of Phosphonate Group (e.g., Arbusov Reaction) Start->Step1 Reagents: - Triethyl phosphite - Palladium catalyst (for cross-coupling) Step2 N-terminal Protection (Fmoc-OSu or Fmoc-Cl) Step1->Step2 Intermediate: L-Phe(4-CH2PO3Et2)-OH Product Fmoc-L-Phe(4-CH2PO3Et2)-OH Step2->Product Purification: - Crystallization - Chromatography

    Caption: Conceptual workflow for the synthesis of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

    Purification is typically achieved through column chromatography on silica gel, followed by crystallization to yield the final product as a white, crystalline solid. The purity is then verified by High-Performance Liquid Chromatography (HPLC).

    Quality Control: Ensuring Identity and Purity

    For its successful application in peptide synthesis, rigorous quality control of Fmoc-L-Phe(4-CH2PO3Et2)-OH is essential. The following analytical techniques are critical for confirming the identity, purity, and stereochemical integrity of the compound.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for determining the purity of Fmoc-protected amino acids. A purity of ≥ 99% is generally required for SPPS to minimize the accumulation of deletion and side-product peptides.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound (537.56 g/mol ).[3][]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Provides information on the proton environment of the molecule, confirming the presence of the Fmoc group, the phenylalanine backbone, and the diethyl phosphonate moiety.

      • ¹³C NMR: Confirms the carbon skeleton of the molecule.

      • ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum confirms the presence of the phosphonate group and can be used to assess its purity.

    Application in Solid-Phase Peptide Synthesis (SPPS)

    The primary application of Fmoc-L-Phe(4-CH2PO3Et2)-OH is its incorporation into peptide sequences via Fmoc-based SPPS.[2] The following sections provide a detailed protocol and discuss key considerations for its use.

    Recommended SPPS Protocol

    This protocol outlines a general procedure for the manual coupling of Fmoc-L-Phe(4-CH2PO3Et2)-OH onto a solid support.

    Materials:

    • Fmoc-L-Phe(4-CH2PO3Et2)-OH

    • Peptide synthesis grade resin (e.g., Rink Amide, Wang resin)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Piperidine solution (20% in DMF)

    • Coupling reagents (e.g., HBTU/HOBt, HATU, or DIC/Oxyma)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

    • Dichloromethane (DCM)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

    Experimental Workflow:

    G cluster_0 SPPS Cycle for Fmoc-L-Phe(4-CH2PO3Et2)-OH Incorporation Start Resin Swelling (DMF or NMP) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-L-Phe(4-CH2PO3Et2)-OH (with activating agents) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 End Ready for next cycle Wash2->End

    Caption: A single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

    Step-by-Step Procedure:

    • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

    • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Coupling:

      • In a separate vessel, dissolve Fmoc-L-Phe(4-CH2PO3Et2)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU at 2.9 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

      • Immediately add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine and thus successful coupling).

    Key Considerations and Causality
    • Choice of Coupling Reagents: For sterically hindered or challenging couplings, more potent activating agents like HATU or COMU may be beneficial. The choice of coupling reagent can significantly impact the reaction kinetics and minimize the risk of side reactions.

    • Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization during activation, the risk is not entirely eliminated, especially with prolonged activation times or the use of strong bases. It is advisable to use pre-activation times of no more than a few minutes before adding the activated amino acid to the resin.

    • Stability of the Phosphonate Group: The diethyl phosphonate group is generally stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA). This orthogonality is a key advantage of this protecting group strategy.

    • Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a standard TFA-based cleavage cocktail. The inclusion of scavengers such as triisopropylsilane (TIS) is recommended to prevent side reactions with sensitive residues like tryptophan or methionine.

    Applications in Drug Discovery and Development

    The ability of Fmoc-L-Phe(4-CH2PO3Et2)-OH to act as a stable phosphotyrosine mimetic makes it a powerful tool in drug discovery, particularly in the development of inhibitors for enzymes involved in phosphorylation-dependent signaling pathways.

    • Inhibitors of Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that dephosphorylate tyrosine residues, playing a crucial role in regulating cellular signaling. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Peptides and small molecules containing phosphonate-based pTyr mimetics can act as potent and selective inhibitors of PTPs by binding to the active site without being hydrolyzed.[9]

    • Modulators of SH2 and PTB Domain Interactions: Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, mediating protein-protein interactions in signaling cascades. Peptides incorporating Fmoc-L-Phe(4-CH2PO3Et2)-OH can be used to probe these interactions and to develop antagonists that disrupt pathological signaling pathways.[10]

    • Development of Kinase Inhibitors: While less common, pTyr mimetics can also be incorporated into substrate analogs to study the kinetics and inhibition of protein tyrosine kinases.

    Signaling Pathway Modulation Diagram:

    G cluster_0 Phosphotyrosine Signaling cluster_1 Therapeutic Intervention Kinase Protein Tyrosine Kinase pSubstrate Phosphorylated Substrate (pTyr) Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase PTP Protein Tyrosine Phosphatase pSubstrate->PTP Binding SH2_PTB SH2/PTB Domain-Containing Protein pSubstrate->SH2_PTB Binding PTP->Substrate Dephosphorylation Downstream Downstream Signaling SH2_PTB->Downstream Signal Transduction Inhibitor Peptide with Fmoc-L-Phe(4-CH2PO3Et2)-OH Inhibitor->PTP Inhibition Inhibitor->SH2_PTB Antagonism

    Caption: The role of Fmoc-L-Phe(4-CH2PO3Et2)-OH-containing peptides in inhibiting key components of phosphotyrosine signaling pathways.

    Conclusion

    Fmoc-L-Phe(4-CH2PO3Et2)-OH is a sophisticated and highly valuable building block for modern peptide chemistry and drug discovery. Its inherent stability to enzymatic cleavage, coupled with its ability to mimic the crucial phosphotyrosine residue, provides researchers with a powerful tool to dissect and modulate cellular signaling pathways. The straightforward incorporation of this amino acid derivative using established Fmoc-SPPS protocols further enhances its utility. As the demand for more stable and cell-permeable peptide-based therapeutics continues to grow, the importance of non-hydrolyzable phosphotyrosine mimetics like Fmoc-L-Phe(4-CH2PO3Et2)-OH is set to increase, paving the way for the development of novel and effective treatments for a wide range of diseases.

    References

    • Aapptec Peptides. Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. [Link]

    • Garbay-Jaureguiberry, C., Ficheux, D., & Roques, B. P. (1995). Solid Phase Synthesis of Peptides Containing the Non-Hydrolysable Analog of (O)phosphotyrosine, p(CH2PO3H2)Phe. Application to the Synthesis of 344-357 Sequences of the Beta 2 Adrenergic Receptor. Journal of Peptide Science, 1(2), 132-140. [Link]

    • Chem-Impex International Inc. Fmoc-4-(phosphonomethyl)-L-phenylalanine. [Link]

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-214. [Link]

    • Lopez, J., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8054-8071. [Link]

    • Rademann, J., et al. (2019). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 58(38), 13466-13471. [Link]

    • Burke, T. R., Jr, et al. (1997). Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides. Bioorganic & Medicinal Chemistry, 5(1), 157-163. [Link]

    • Makukhin, N., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1269-1284. [Link]

    • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

    • Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. [Link]

    • Lawrenson, S. B., et al. (2018). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

    • PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]

    • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

    • Taber, D. F., & Sheth, R. B. (2017). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. ResearchGate. [Link]

    • Pedersen, S. L., et al. (2022). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... ResearchGate. [Link]

    • Chen, F. M., & Wu, Y. C. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894. [Link]

    • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

    • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

    • Chem-Impex International Inc. Fmoc-4-amino-L-phenylalanine. [Link]

    • The Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. [Link]

    • National Center for Biotechnology Information. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. [Link]

    • CEM Corporation. SPPS Reagents Explained: A Complete Guide. [Link]

    • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

    • P212121. This compound. [Link]

    • Chem-Impex International Inc. Fmoc-p-phenyl-L-phenylalanine. [Link]

    • Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. [Link]

    • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

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    Unlocking Peptidic Therapeutics: A Guide to the Application of Phosphonate-Containing Amino Acids in Peptide Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Phosphorus Advantage in Peptide Design

    In the landscape of modern drug discovery and chemical biology, the quest for peptides with enhanced stability, tailored activity, and novel functionalities is relentless. Standard peptides, while offering high specificity, are often plagued by metabolic instability due to enzymatic degradation. This guide delves into a powerful class of molecular tools that addresses this challenge: phosphonate-containing amino acids. These are structural analogues of natural amino acids where a carboxylic acid moiety is replaced by a phosphonic acid group (-PO₃H₂) or where a phosphonate group is incorporated into the side chain.[1][2][3]

    The utility of these analogues stems from the unique properties of the carbon-phosphorus (C-P) bond. Unlike the phosphate-oxygen (P-O) bond found in phosphorylated proteins, the C-P bond is exceptionally resistant to chemical and enzymatic hydrolysis.[4] This stability makes phosphonate-containing amino acids superb bioisosteres—substitutes for natural functional groups—that can mimic key biological structures without the inherent lability.[5][6][7][8]

    Specifically, they serve two primary roles:

    • Transition-State Analogues: The tetrahedral geometry of the phosphonate group closely mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond by proteases.[4][5][9] This allows peptides incorporating these residues to act as potent, mechanism-based inhibitors of critical enzyme targets like metalloproteases and aspartyl peptidases.[4][9][10][11]

    • Stable Phosphate Mimics: As non-hydrolyzable analogues of phosphoserine, phosphothreonine, and phosphotyrosine, they are indispensable tools for probing the complex networks of cell signaling pathways governed by protein kinases and phosphatases.[4][12][13]

    This guide provides a comprehensive overview of the synthesis of these critical building blocks, their incorporation into peptide chains, and their transformative applications in medicinal chemistry and beyond.

    Part 1: The Building Blocks: Synthesis of Phosphonate-Containing Amino Acids

    The successful application of phosphonate-containing amino acids begins with their synthesis. The choice of synthetic route is dictated by the desired structure, stereochemistry, and available starting materials. The causality behind selecting a particular method often involves balancing yield, scalability, and the stereochemical control required for biological applications.

    Several classical and modern methods have been established. The Michaelis-Arbuzov reaction, for instance, is a cornerstone for forming the crucial P-C bond.[14][15] For the synthesis of α-amino phosphonates, the Kabachnik-Fields reaction is one of the most convenient and widely used methods.[16] This one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite provides direct access to the α-amino phosphonate backbone.[16][17]

    SynthesisRoutes cluster_KF Kabachnik-Fields Reaction cluster_Pudovik Pudovik Reaction & Derivatization KF_Start Aldehyde + Amine + Dialkyl Phosphite Imine Imine Intermediate KF_Start->Imine Condensation KF_Product α-Amino Phosphonate Imine->KF_Product Hydrophosphonylation Pudovik_Start Aldehyde + Dialkyl Phosphite Hydroxy α-Hydroxy Phosphonate Pudovik_Start->Hydroxy Base-catalyzed addition Pudovik_Product α-Amino Phosphonate Hydroxy->Pudovik_Product Functional Group Interconversion (e.g., Mitsunobu)

    Caption: Key synthetic routes to α-amino phosphonates.

    Experimental Protocol: Synthesis of Diethyl (1-Amino-1-phenylmethyl)phosphonate via Kabachnik-Fields Reaction

    This protocol describes a representative one-pot synthesis of an α-amino phosphonate. The choice of reagents is illustrative; benzaldehyde provides the phenylmethyl side chain, ammonia serves as the amine source, and diethyl phosphite is the phosphorus source.

    Materials:

    • Benzaldehyde

    • Ammonia (7N solution in Methanol)

    • Diethyl phosphite

    • Ethanol (absolute)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser

    Methodology:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) in absolute ethanol (50 mL).

    • Amine Addition: Cool the solution in an ice bath and slowly add a 7N solution of ammonia in methanol (20 mL, ~0.14 mol). Stir for 15 minutes. Scientist's Note: The initial formation of the imine intermediate is crucial. Performing this step at a reduced temperature minimizes side reactions.

    • Phosphite Addition: To the stirring solution, add diethyl phosphite (13.8 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 20°C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the resulting oily residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and polar impurities.

    • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl (1-amino-1-phenylmethyl)phosphonate. Self-Validation: The purity and identity of the final product should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.

    Part 2: Incorporation into Peptides via Solid-Phase Synthesis

    The true power of these building blocks is realized when they are incorporated into peptide sequences. Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, is the method of choice.[18][19] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

    The incorporation of a phosphonate-containing amino acid requires careful consideration of protecting groups. The α-amino group is typically protected with the base-labile Fmoc group, consistent with the overall strategy. The phosphonic acid itself must be protected with ester groups (e.g., methyl, ethyl, or benzyl) that are stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF) but can be removed during the final acid-mediated cleavage from the resin (typically with trifluoroacetic acid, TFA).[20]

    SPPS_Workflow Start Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling_Normal Couple Next Fmoc-AA (e.g., HBTU/HOBt, DIC/Oxyma) Wash1->Coupling_Normal Coupling_Phosphonate Couple Fmoc-AA(P)-OR (Protected Phosphonate AA) Wash1->Coupling_Phosphonate Wash2 Wash (DMF) Coupling_Normal->Wash2 Repeat Repeat Cycle Wash2->Repeat Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Repeat->Deprotection1 Wash3 Wash (DMF) Coupling_Phosphonate->Wash3 Wash3->Deprotection1 Wash3->Deprotection2 Wash4 Wash (DMF) Deprotection2->Wash4 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash4->Cleavage Purification Purify (RP-HPLC) Cleavage->Purification Final_Peptide Phosphonopeptide Purification->Final_Peptide TransitionState cluster_hydrolysis Peptide Bond Hydrolysis cluster_inhibition Phosphonate Inhibition Substrate Substrate (Trigonal Planar) TS Tetrahedral Intermediate (High Energy) Substrate->TS Enzyme + H₂O Product Products (Cleaved) TS->Product Inhibitor Phosphonate Analogue (Tetrahedral) TS->Inhibitor Mimics Bound Stable Enzyme-Inhibitor Complex Inhibitor->Bound Binds Tightly to Active Site

    Caption: Phosphonates as mimics of the tetrahedral transition state.

    This principle has been successfully applied to develop potent inhibitors for various enzyme classes, including:

    • Aspartyl Proteases: Phosphonate analogues have been synthesized as inhibitors of pepsin. Studies have shown a direct correlation between the inhibition constants (Ki) of the phosphonate inhibitors and the turnover rates (kcat/Km) of the corresponding substrates, providing strong evidence for transition-state analogy. [9]* Zinc Metalloproteases: Carboxypeptidase A and thermolysin are classic targets. Phosphonate and phosphonamidate peptides are among the most potent reversible inhibitors known for these enzymes, with some exhibiting picomolar dissociation constants. [10][21]* Serine Proteases: Diphenyl phosphonate analogues of phenylalanine have been shown to be potent irreversible inactivators of chymotrypsin. [14]The mechanism involves phosphonylation of the active site serine residue. [22]

      Inhibitor Structure Target Enzyme Inhibition Constant (Ki) Reference
      Cbz-Gly-Ala-Pheᴾ(O)-Phe-OPrᴾʸ Pepsin 1.1 µM [9]
      Cbz-Ala-Gly-Pheᴾ(O)-Phe-OPrᴾʸ Pepsin 17 nM [9]
      Z-Ala-Alaᴾ(O)-Phe Carboxypeptidase A 3 pM
      Z-Phe-Alaᴾ(O)-Phe Carboxypeptidase A 1 pM
      Z-Glyᴾ-Leu-Ala Thermolysin 780 nM [21]
      Z-Glyᴾ(NH)-Leu-Ala Thermolysin 9.1 nM [21]

      Table 1: Comparative inhibition data for selected phosphonate peptide inhibitors. Pheᴾ represents the phosphonate analogue of Phenylalanine.

    Phosphate Isosteres: Probing Cellular Signaling

    Reversible protein phosphorylation is a fundamental mechanism of cellular control. Phosphonate-based amino acids serve as non-hydrolyzable mimics of natural phosphoamino acids (pSer, pThr, pTyr). [12][13][23]Incorporating these stable analogues into peptides allows researchers to:

    • Inhibit Phosphatases: Peptides containing phosphonate mimics can bind to and inhibit protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases, helping to elucidate their roles in disease.

    • Study Kinase-Substrate Interactions: Because they are not substrates for phosphatases, these peptides can be used to "trap" kinase-substrate complexes for structural or biophysical studies. [13]* Develop Stable Binding Ligands: They are used to create stable ligands for proteins that recognize phosphorylated motifs, such as SH2 and PTB domains, which are crucial in cancer and immunology signaling pathways. [13] The key advantage is the P-C bond's resistance to enzymatic cleavage, which provides a stable system to study binding events without the complication of dephosphorylation. [4]

    Conclusion and Future Outlook

    Phosphonate-containing amino acids are more than mere curiosities; they are enabling tools that have fundamentally advanced peptide chemistry and drug discovery. By providing a scaffold for potent transition-state analogue inhibitors and stable phosphate mimics, they have allowed scientists to dissect complex biological pathways and design highly effective therapeutic leads. The synthetic methodologies are well-established, and their incorporation into peptides via SPPS is routine, opening the door for their broad application.

    Future developments will likely focus on more complex phosphonate structures, including cyclic phosphonopeptides and the development of phosphonate prodrugs to improve cell permeability and pharmacokinetic profiles. [5][24]As our understanding of the proteome and signal transduction networks deepens, the targeted application of these versatile phosphorus-containing building blocks will undoubtedly continue to yield profound insights and novel therapeutic opportunities.

    References

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    • De Bont, H. B., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research. Available at: [Link]

    • Bartlett, P. A., & Giangiordano, M. A. (1996). Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin. Journal of Organic Chemistry. Available at: [Link]

    • Hamilton, R., et al. (1993). THE SYNTHESIS OF PHOSPHONATE ANALOGUES OF AMINO ACIDS AND PEPTIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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    • Hanson, J. E., et al. (1989). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. Biochemistry. Available at: [Link]

    • Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

    • An, H., & Cook, P. D. (1998). Synthesis of 5'-Amino-5'-phosphonate Analogues of Pyrimidine Nucleoside Monophosphates. The Journal of Organic Chemistry. Available at: [Link]

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    A Senior Application Scientist's Guide to the Role of the Phosphonate Group in Peptide Bioactivity

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

    Executive Summary

    The strategic incorporation of phosphonate groups into peptide structures represents a cornerstone of modern medicinal chemistry and drug design. By replacing a native peptide bond or amino acid carboxylate with a phosphonate moiety, researchers can imbue peptides with powerful therapeutic properties. This guide provides an in-depth exploration of the multifaceted roles of the phosphonate group, focusing on its function as a transition-state analogue, its capacity to enhance pharmacokinetic properties, and its application in creating potent and selective enzyme inhibitors. We will delve into the underlying chemical principles, synthetic strategies, and bioanalytical validation, offering a comprehensive resource for professionals seeking to leverage phosphonate chemistry in peptide-based drug discovery.

    The Phosphonate Moiety: A Stable Bioisostere of Phosphate and Carboxylate Groups

    At its core, the utility of the phosphonate group stems from its unique structure. A phosphonate contains a highly stable, non-hydrolyzable phosphorus-carbon (P-C) bond, distinguishing it from the labile phosphorus-oxygen (P-O) bond found in natural phosphates.[1][2][3] This inherent stability makes phosphonate-containing peptides resistant to chemical and enzymatic degradation.[1][3]

    Functionally, the phosphonate group serves as an effective bioisostere—a chemical substitute that retains the parent molecule's biological activity. It can mimic:

    • Phosphate Groups: As a stable analogue of phosphates, it is invaluable for designing inhibitors of enzymes that process phosphorylated substrates, such as kinases and phosphatases.[1][2][4]

    • Carboxylate Groups: The phosphonate group can also act as a bioisostere for carboxylates, enabling it to mimic amino acids or the C-terminus of a peptide.[4][5]

    • Peptide Bond Transition States: Crucially, its tetrahedral geometry closely resembles the transition state of amide bond hydrolysis, forming the basis for its most powerful application: the design of potent protease inhibitors.[1][6][7][8]

    Core Mechanism: Potent Enzyme Inhibition via Transition-State Analogy

    The primary mechanism by which phosphonate peptides exert their bioactivity is through the inhibition of enzymes, particularly proteases. Proteases cleave peptide bonds via a mechanism that proceeds through a high-energy, tetrahedral intermediate. The phosphonate group, with its stable tetrahedral phosphorus center, is a near-perfect mimic of this transient state.[1][7][8][9]

    This structural mimicry allows phosphonate peptides to bind with exceptionally high affinity to the active site of a target enzyme, acting as potent competitive inhibitors.[1][3] In the case of serine and metalloproteases, the phosphonate can form a stable covalent or coordinate bond with a key catalytic residue (e.g., a serine hydroxyl or a zinc ion), leading to potent, often irreversible, inhibition.[6][7][8][9]

    G cluster_0 Peptide Substrate Hydrolysis cluster_1 Phosphonate Inhibition S Peptide Substrate (Planar Amide) TS Tetrahedral Transition State S->TS Enzyme Action P Cleaved Products TS->P Hydrolysis PI Phosphonate Inhibitor (Stable Tetrahedral) TS->PI Mimicry EI Stable Enzyme-Inhibitor Complex PI->EI High-Affinity Binding

    Figure 1. Mimicry of the peptide hydrolysis transition state by a phosphonate inhibitor.

    Enhancing Therapeutic Viability: Physicochemical and Pharmacokinetic Advantages

    Beyond potent inhibition, incorporating a phosphonate group confers several properties that are highly desirable in drug development.

    Enhanced Proteolytic Stability

    The replacement of a scissile amide bond with a phosphonate or phosphonamidate linkage renders the peptide highly resistant to cleavage by proteases.[1] This is a critical advantage, as the rapid degradation of natural peptides in vivo is a major barrier to their therapeutic use. This increased stability prolongs the peptide's half-life, allowing for sustained biological activity. Designing peptides with enhanced stability is a common strategy to make them viable drug candidates.[10]

    Improved Cellular Permeability and Bioavailability

    While the anionic nature of the phosphonate group can hinder passive diffusion across cell membranes, this challenge has been overcome through innovative prodrug strategies.[2][11][12] By masking the negative charges with ester groups (e.g., pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC)), the molecule becomes more lipophilic, facilitating cell entry.[2] Once inside the cell, endogenous esterases cleave these masking groups, releasing the active, charged phosphonate peptide where it is needed. This approach has been instrumental in the success of antiviral drugs like Tenofovir.[2][13]

    Bone Targeting

    Bisphosphonates, which contain two phosphonate groups, have a strong affinity for calcium ions and readily accumulate in bone tissue. This property has been exploited to develop drugs for osteoporosis and other bone resorption disorders, which work by inhibiting farnesyl pyrophosphate synthase in osteoclasts.[4]

    Synthetic Strategies for Phosphonate-Containing Peptides

    The creation of phosphonate peptides requires specialized synthetic methods that differ from standard peptide synthesis.

    Core P-C Bond Formation: The Michaelis-Arbuzov Reaction

    A foundational method for creating the crucial P-C bond is the Michaelis-Arbuzov reaction.[14][15][16] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide, which rearranges to form a more stable dialkyl phosphonate.[15][16] This versatile reaction is widely used to synthesize the initial phosphonate building blocks required for peptide incorporation.[14][17]

    Causality: The choice of the Michaelis-Arbuzov reaction is dictated by its reliability in forming the stable P-C bond from readily available starting materials. The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate product.[15][16]

    Integration into Peptides: Solid-Phase and Solution-Phase Coupling

    Once the amino phosphonate building block is synthesized, it can be incorporated into a growing peptide chain using either solution-phase or solid-phase peptide synthesis (SPPS) techniques.[18][19]

    A common approach involves converting a phosphonic monoester into a more reactive phosphonochloridate.[20][21][22] This activated species can then react with the N-terminal amine of a peptide chain to form the desired phosphonamidate linkage.[21][22]

    G start 1. Synthesize Amino Phosphonate Building Block step2 2. Protect Functional Groups (e.g., Fmoc, Boc, Esters) start->step2 step3 3. Activate Phosphonate (e.g., convert to phosphonochloridate) step2->step3 step4 4. Couple to Resin-Bound Peptide (SPPS) step3->step4 step5 5. Cleave from Resin & Deprotect step4->step5 end 6. Purify Final Phosphonate Peptide step5->end

    Figure 2. General workflow for incorporating a phosphonate analogue into a peptide via SPPS.

    Phosphonate Peptides in Drug Development: Case Studies

    The principles outlined above have led to the development of numerous successful drugs and promising clinical candidates.

    Drug/Candidate ClassTarget Enzyme(s)Therapeutic AreaKey Feature(s)
    Acyclic Nucleoside Phosphonates (e.g., Tenofovir, Adefovir, Cidofovir)[2]Viral Reverse Transcriptases / DNA PolymerasesAntiviral (HIV, Hepatitis B)Stable phosphate mimic; requires intracellular activation; often administered as a prodrug.[2][11][13]
    Bisphosphonates (e.g., Alendronate, Zoledronic acid)[4]Farnesyl Pyrophosphate SynthaseOsteoporosis, Bone MetastasesHigh affinity for bone mineral; inhibits osteoclast activity.[4]
    Protease Inhibitors (Various)Serine proteases, Metalloproteases, Aspartyl proteasesCancer, Hypertension, InflammationTransition-state analogue mechanism leading to potent and selective inhibition.[6][8][18]
    Fosfomycin [23]MurAAntibacterialIrreversibly inhibits a key enzyme in bacterial cell wall biosynthesis.[3]

    Bioanalytical Validation: Protocols for Assessing Bioactivity

    Validating the efficacy and mechanism of a novel phosphonate peptide requires robust bioanalytical methods.

    Experimental Protocol: Enzyme Inhibition Assay (Determination of Ki)

    This protocol provides a self-validating system to determine the inhibition constant (Ki), a true measure of an inhibitor's potency.

    Objective: To determine the Ki of a phosphonate peptide inhibitor against its target protease.

    Materials:

    • Purified target enzyme of known concentration.

    • Fluorogenic or chromogenic substrate specific to the enzyme.

    • Phosphonate peptide inhibitor stock solution (e.g., in DMSO).

    • Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl, pH 7.5).

    • 96-well microtiter plates (black plates for fluorescence assays).

    • Plate reader (spectrophotometer or fluorometer).

    Methodology:

    • Enzyme and Substrate Titration (Optimization):

      • Causality: Before testing the inhibitor, you must establish optimal assay conditions. Determine the enzyme concentration that gives a linear reaction rate over the desired time course (e.g., 30 minutes).

      • Determine the Michaelis constant (Km) of the substrate by measuring initial reaction velocities across a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).[24] This is crucial for the Ki calculation.

    • Inhibitor Dose-Response (IC50 Determination):

      • Prepare serial dilutions of the phosphonate inhibitor in assay buffer. A common range is from 100 µM down to 1 pM.

      • In the microtiter plate, add the assay buffer, a fixed concentration of substrate (typically at its Km value), and the various concentrations of the inhibitor.

      • Initiate the reaction by adding the pre-determined concentration of the enzyme to all wells.

      • Immediately place the plate in the reader and measure the signal (absorbance or fluorescence) kinetically over 30 minutes.

      • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).[25]

    • Ki Calculation (Cheng-Prusoff Equation):

      • Causality: The IC50 value is dependent on the substrate concentration used in the assay. To find the intrinsic binding affinity of the inhibitor, the IC50 must be converted to the Ki.[24]

      • For a competitive inhibitor, use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration used and Km is the Michaelis constant of the substrate.[24]

    • Mechanism of Action Studies (Self-Validation):

      • To confirm the mechanism (e.g., competitive, non-competitive), repeat the inhibition assays at several different fixed substrate concentrations.

      • Plotting the data using a Lineweaver-Burk or Dixon plot will reveal the mode of inhibition, thus validating the choice of the Cheng-Prusoff equation and the resulting Ki value.[26]

    Conclusion and Future Outlook

    The phosphonate group is a remarkably versatile tool in peptide science. Its ability to act as a stable transition-state analogue has firmly established it as a privileged scaffold for designing potent enzyme inhibitors. Furthermore, the physicochemical benefits it confers—namely proteolytic resistance and the potential for targeted delivery through prodrug strategies—address the fundamental challenges of peptide therapeutics. Future research will likely focus on developing more sophisticated phosphonate prodrugs for tissue-specific targeting, exploring novel phosphonate-based warheads for covalent inhibitors, and applying these principles to an even broader range of enzyme targets implicated in human disease.

    References

    • Fan, H. (2000). Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository. [Link]

    • Bodzioch, A., & Kafarski, P. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. [Link]

    • Hsiao, C. N., & Lee, W. (1999). SYNTHESIS OF PHOSPHONOPEPTIDES CONTAINING 1-AMINOALKYLPHOSPHONIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 152(1), 13-24. [Link]

    • Berlicki, Ł. (2012). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. InTech. [Link]

    • Bhagat, S., & Chakraborti, A. K. (2007). Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. Current Organic Synthesis, 4(4), 345-364. [Link]

    • Grembecka, J., & Kafarski, P. (2001). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods in Molecular Biology, 164, 281-300. [Link]

    • Fernandez, M. D. F. (1996). Synthesis of Phosphonate Derivatives and Phosphonate Peptide Analogues. LSU Scholarly Repository. [Link]

    • Wikipedia contributors. (n.d.). Michaelis–Arbuzov reaction. In Wikipedia. [Link]

    • Grzywa, R., & Grembecka, J. (2013). Phosphonic Esters and their Application of Protease Control. Current Medicinal Chemistry, 20(14), 1847-1861. [Link]

    • Sacco, M. D. (2018). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]

    • Rypien, C. D., et al. (2003). The crystal structure of phosphonate-inhibited D-Ala-D-Ala peptidase reveals an analogue of a tetrahedral transition state. Biochemistry, 42(4), 923-931. [Link]

    • De Vleeschouwer, M., et al. (2020). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 25(23), 5723. [Link]

    • Go-Live, M., et al. (2012). Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors. Journal of the American Chemical Society, 134(32), 13496–13503. [Link]

    • Grzywa, R., & Grembecka, J. (2013). Phosphonic esters and their application of protease control. Current Medicinal Chemistry, 20(14), 1847-61. [Link]

    • Baszczyňski, O., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 25(24), 5997. [Link]

    • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2016). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. Journal of Medicinal Chemistry, 59(23), 10519-10547. [Link]

    • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

    • Metcalf, W. W. (2025). Recent advances in natural and synthetic phosphonate therapeutics. Current Opinion in Microbiology, 83, 102630. [Link]

    • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 82, 411-439. [Link]

    • Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

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    • Agelis, G., & Yiotakis, A. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Pharmaceuticals, 15(6), 724. [Link]

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    The Architect's Amino Acid: A Technical Guide to Fmoc-4-diethylphosphomethyl-L-phenylalanine in Drug Development

    Author: BenchChem Technical Support Team. Date: January 2026

    Foreword: Beyond the Phosphate—Engineering Stability in Signal Transduction Research

    In the intricate signaling networks that govern cellular life, the reversible phosphorylation of tyrosine residues stands as a paramount regulatory mechanism. This simple post-translational modification, a molecular switch flipped by kinases and phosphatases, orchestrates everything from cell growth and proliferation to differentiation and apoptosis.[1] Consequently, the dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The development of molecules that can intercept and modulate these signals holds immense therapeutic promise.

    However, the native phosphotyrosine (pTyr) residue presents a formidable challenge for drug developers. Its phosphate group is exquisitely sensitive to the action of protein tyrosine phosphatases (PTPs), leading to rapid hydrolysis and inactivation of any peptide-based therapeutic in a cellular environment.[1][2] This inherent instability has driven the innovation of non-hydrolyzable pTyr mimetics—molecular scaffolds that replicate the critical charge and geometry of phosphotyrosine but are impervious to enzymatic cleavage.

    This guide focuses on one such critical tool: Fmoc-4-diethylphosphomethyl-L-phenylalanine (Fmoc-L-Phe(p-CH2PO3Et2)-OH) . This building block, designed for Fmoc-based solid-phase peptide synthesis (SPPS), replaces the labile P-O bond of phosphotyrosine with a stable P-C bond.[1] The diethyl ester protecting groups on the phosphonate offer improved solubility and handling during synthesis, which can be later deprotected to reveal the negatively charged phosphonic acid necessary for biological activity.

    Herein, we provide a comprehensive technical overview for researchers, chemists, and drug development professionals on the strategic application of this versatile building block. We will move beyond a simple recitation of protocols to explain the underlying principles, from the synthesis of the monomer to its incorporation into high-affinity peptide inhibitors targeting critical signaling nodes like the Grb2 and SHP2 proteins. This is a guide to not just using a reagent, but to understanding its power in the rational design of next-generation therapeutics.

    Section 1: The Building Block - Physicochemical Properties and Synthesis

    This compound is a white, powdered solid at room temperature, valued for its stability and compatibility with standard Fmoc-SPPS workflows.[][4]

    Physicochemical Data
    PropertyValueSource
    Synonyms Fmoc-L-Phe(4-CH2PO3Et2)-OH[4]
    CAS Number 160253-13-4[4]
    Molecular Formula C₂₉H₃₂NO₇P[4]
    Molecular Weight 537.56 g/mol [4]
    Appearance White powder[]
    Purity (Typical) ≥ 99% (HPLC)[]
    Storage Conditions 2-8°C, dry environment[4]
    Rationale of Synthesis

    While this compound is commercially available, understanding its synthesis provides insight into the broader class of phosphonate-based amino acid analogs. The synthesis generally involves the creation of the phosphonomethyl-phenylalanine core, followed by N-terminal Fmoc protection. A common strategy for forming the crucial C-P bond is the Arbuzov reaction or a related palladium-catalyzed cross-coupling reaction involving a protected iodophenylalanine derivative and a phosphite reagent.

    Though a specific, detailed protocol for this exact compound's industrial synthesis is proprietary, a representative synthetic scheme for a closely related analog, N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, has been published and provides a clear strategic roadmap.[5] This involves a key step of deprotecting a diethylphosphonate intermediate to yield the phosphonic acid.[5] For our target molecule, the synthesis stops at the stable diethyl phosphonate stage, rendering it ready for peptide synthesis.

    Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

    The primary application of Fmoc-L-Phe(p-CH2PO3Et2)-OH is as a building block in Fmoc-based SPPS.[6] Its fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.

    Core Principles of the Fmoc-SPPS Cycle

    The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid residue. The process is foundational to creating custom peptides.

    spss_cycle cluster_0 SPPS Cycle Resin Resin-Peptide(n)-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 DMF Wash Deprotection->Washing1 Expose N-terminus Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Form Peptide Bond Resin_Next Resin-Peptide(n+1)-NH-Fmoc Washing2->Resin_Next Cycle Complete Resin_Next->Deprotection Repeat for next residue

    Caption: Generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Detailed Protocol: Manual SPPS of a Grb2-SH2 Domain Inhibitor

    Here we provide a field-proven protocol for the manual synthesis of a hypothetical, representative hexapeptide inhibitor, Ac-Val-Asn-[Phe(p-CH2PO3Et2)]-Asn-Ile-Val-NH₂, designed to target the Grb2-SH2 domain. This sequence is based on known recognition motifs where the phosphotyrosine or its mimetic is followed by a hydrophobic residue (Val) and an Asn at the pY+2 position.

    Materials:

    • Rink Amide MBHA resin (loading ~0.5 mmol/g)

    • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-L-Phe(p-CH2PO3Et2)-OH, Fmoc-Ile-OH

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Capping: Acetic anhydride

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

    Workflow:

    • Resin Preparation (0.1 mmol scale):

      • Place 200 mg of Rink Amide MBHA resin in a fritted reaction vessel.

      • Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.

    • Initial Fmoc Deprotection:

      • Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes and drain.

      • Add another 2 mL of 20% piperidine/DMF. Agitate for 15 minutes and drain.

      • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

    • Amino Acid Coupling (First Residue: Fmoc-Val-OH):

      • In a separate vial, dissolve Fmoc-Val-OH (3 eq., 0.3 mmol, 101 mg), HATU (2.9 eq., 0.29 mmol, 110 mg) in 1 mL of DMF.

      • Add DIPEA (6 eq., 0.6 mmol, 105 µL). Vortex for 1 minute to pre-activate.

      • Immediately add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction for 1-2 hours at room temperature.

      • Drain the coupling solution and wash with DMF (3 x 2 mL).

      • Perform a Kaiser test to confirm complete coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.

    • Cyclical Elongation:

      • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence:

        • Fmoc-Ile-OH

        • Fmoc-Asn(Trt)-OH

        • Fmoc-L-Phe(p-CH2PO3Et2)-OH

        • Fmoc-Asn(Trt)-OH

        • Fmoc-Val-OH

      • Note on Fmoc-L-Phe(p-CH2PO3Et2)-OH: This residue is not exceptionally bulky and typically couples efficiently with standard reagents like HATU. A single 2-hour coupling is usually sufficient.[7]

    • N-terminal Acetylation:

      • After the final Fmoc deprotection (of the N-terminal Valine), wash the resin with DMF.

      • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.

      • Wash the resin with DMF (3x) and DCM (3x), then dry the resin under vacuum.

    • Cleavage and Global Deprotection:

      • Add 2 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dried resin.

      • Agitate at room temperature for 3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Trityl from Asn). Note that the diethyl phosphonate esters are stable to TFA.

      • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

      • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

      • Dry the crude peptide pellet under vacuum.

    Section 3: Application in Drug Development - Targeting SH2 Domains

    The true utility of Fmoc-L-Phe(p-CH2PO3Et2)-OH lies in its role as a stable phosphotyrosine mimetic, enabling the creation of peptide-based inhibitors that can disrupt protein-protein interactions (PPIs) at the heart of oncogenic signaling.[2] A primary target class for such inhibitors is the Src Homology 2 (SH2) domain.

    The Grb2-Sos1 Interaction: A Critical Node in Ras/MAPK Signaling

    Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein that links activated receptor tyrosine kinases (RTKs), such as EGFR, to downstream signaling cascades.[8] Upon RTK activation, the Grb2-SH2 domain binds to specific pTyr residues on the receptor. This recruitment brings Grb2, and its constitutively bound partner Son of Sevenless (Sos1), to the plasma membrane. Sos1 then acts as a guanine nucleotide exchange factor for Ras, activating it and triggering the mitogen-activated protein kinase (MAPK) cascade, which ultimately drives cell proliferation.[][8] In many cancers, this pathway is hyperactive, making the Grb2-Sos1 interaction an attractive target for therapeutic intervention.[8]

    Grb2_Pathway cluster_cytoplasm Cytoplasm RTK RTK pY Grb2 SH2 nSH3 cSH3 Grb2 RTK:f1->Grb2:sh2 1. Recruitment Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Sos1 Sos1 Grb2:csh3->Sos1 Binds Sos1->Ras_GDP 2. Activation MAPK_Cascade RAF → MEK → ERK (MAPK Cascade) Proliferation Gene Transcription & Cell Proliferation Inhibitor Peptide Inhibitor with Phe(p-CH2PO3Et2) Inhibitor->Grb2:sh2 Blocks Binding hplc_workflow Crude Crude Peptide (Dissolved in Buffer A) Injection Injection onto C18 Column Crude->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Detection UV Detector (214/280 nm) Gradient->Detection Fractionation Fraction Collector Detection->Fractionation Pure Pure Peptide Fractions Fractionation->Pure

    Sources

    A Researcher's Guide to Harnessing Fmoc-4-diethylphosphomethyl-L-phenylalanine for Neuroscience Research

    Author: BenchChem Technical Support Team. Date: January 2026

    Foreword: The Pursuit of Stable Signaling in Neurological Research

    In the intricate landscape of neuronal signaling, protein tyrosine phosphorylation stands as a pivotal regulatory mechanism, governing a vast array of cellular processes from synaptic plasticity to neuronal survival. The transient nature of this post-translational modification, orchestrated by the interplay of protein tyrosine kinases and phosphatases, presents a significant challenge for researchers seeking to dissect these complex pathways. The development of non-hydrolyzable phosphotyrosine (pTyr) mimetics has provided a powerful toolkit to stabilize these fleeting interactions, enabling a deeper understanding of their roles in health and disease. This guide focuses on a particularly valuable tool in this arsenal: Fmoc-4-diethylphosphomethyl-L-phenylalanine. Its unique properties offer a stable surrogate for phosphotyrosine, empowering researchers to probe the intricate signaling networks that underpin neurological function and dysfunction.

    Unveiling this compound: A Chemist's Perspective

    This compound, systematically named N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(diethoxyphosphoryl)methyl-L-phenylalanine, is a synthetic amino acid derivative designed for solid-phase peptide synthesis (SPPS). The key to its utility lies in the replacement of the labile phosphate ester of phosphotyrosine with a stable phosphonate group. The diethyl ester protection of the phosphonate group enhances its compatibility with the standard Fmoc-SPPS chemistry.

    Key Physicochemical Properties:

    PropertyValue
    CAS Number 160253-13-4
    Molecular Formula C29H32NO7P
    Molecular Weight 537.56 g/mol
    Appearance White to off-white powder
    Solubility Soluble in DMF and NMP

    This non-hydrolyzable analog allows for the synthesis of peptides that can competitively inhibit the binding of phosphoproteins to their cognate Src Homology 2 (SH2) domains, crucial for deciphering signal transduction pathways.[1][2]

    The Strategic Advantage in Neuroscience Research

    The primary advantage of incorporating 4-diethylphosphomethyl-L-phenylalanine into peptides for neuroscience research is its resistance to dephosphorylation by cellular phosphatases. This stability is paramount for studying signaling pathways implicated in neurodegenerative diseases like Alzheimer's, where aberrant tyrosine phosphorylation of proteins such as Tau has been observed.[3] By using peptides containing this mimetic, researchers can create stable probes to investigate the downstream effects of specific phosphorylation events without the confounding variable of rapid dephosphorylation.

    Furthermore, the development of peptide-based inhibitors targeting protein-protein interactions is a burgeoning area in neurotherapeutics. Peptides incorporating this mimetic can serve as valuable tools to validate specific SH2 domains as drug targets and as templates for the design of small molecule inhibitors with improved blood-brain barrier permeability.[4][5]

    Experimental Protocols: A Step-by-Step Guide to Synthesis

    The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. Below is a detailed protocol for manual synthesis.

    Materials and Reagents
    • This compound

    • Standard Fmoc-protected amino acids

    • Rink Amide resin (for C-terminal amide peptides)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Piperidine, sequencing grade

    • Coupling reagents: HCTU (or HATU)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

    • Cold diethyl ether

    Synthesis Workflow

    SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Cleavage Cleavage and Deprotection Washing2->Cleavage After final coupling Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

    Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

    Detailed Synthesis Steps
    • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Drain the DMF.

      • Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

      • Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.[6]

      • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

    • Amino Acid Coupling:

      • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.[7]

      • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

      • Immediately add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the mixture for 1-2 hours at room temperature. A longer coupling time may be beneficial for this sterically hindered amino acid.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

    • Cleavage and Final Deprotection:

      • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

      • Add the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) to the resin and agitate for 2-3 hours.

    • Peptide Precipitation and Purification:

      • Filter the cleavage solution from the resin and precipitate the peptide by adding it dropwise to cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

      • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    Probing Neuronal Signaling Pathways

    This compound is a powerful tool for investigating signaling pathways that are dependent on tyrosine phosphorylation. Two key pathways of interest in neuroscience are the Grb2-SOS-Ras-MAPK and the STAT3 pathways.

    The Grb2-SOS-Ras-MAPK Pathway

    This pathway is crucial for neuronal growth, differentiation, and survival. The adaptor protein Grb2 binds to phosphorylated tyrosine residues on receptor tyrosine kinases via its SH2 domain, initiating a signaling cascade that leads to the activation of the MAP kinase (MAPK). Dysregulation of this pathway is implicated in various neurological disorders. Peptides containing 4-diethylphosphomethyl-L-phenylalanine can be designed to specifically block the Grb2-SH2 domain, allowing researchers to dissect the role of this interaction in neuronal processes.[8]

    Grb2_Pathway RTK Receptor Tyrosine Kinase (pY) Grb2 Grb2 RTK->Grb2 binds to pY SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Gene_Expression Gene Expression (Neuronal growth, survival) Transcription->Gene_Expression Inhibitor Peptide Inhibitor (with pMe2Phe) Inhibitor->Grb2 blocks binding

    Caption: The Grb2-SOS-Ras-MAPK signaling pathway and its inhibition.

    The STAT3 Signaling Pathway

    Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in neuronal survival, differentiation, and inflammation. Its activation is dependent on phosphorylation of a specific tyrosine residue, which leads to dimerization via reciprocal SH2 domain-phosphotyrosine interactions and subsequent translocation to the nucleus to regulate gene expression. Peptides containing 4-diethylphosphomethyl-L-phenylalanine can be used to inhibit STAT3 dimerization and function, providing a means to study its role in neuroinflammatory and neurodegenerative processes.[9][10][11]

    STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates STAT3_pY pY-STAT3 STAT3_mono->STAT3_pY STAT3_dimer STAT3 Dimer STAT3_pY->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression regulates Inhibitor Peptide Inhibitor (with pMe2Phe) Inhibitor->STAT3_dimer prevents dimerization

    Caption: The STAT3 signaling pathway and its inhibition.

    Comparative Analysis with Other Phosphotyrosine Mimetics

    While this compound is a valuable tool, it is important to consider its properties in the context of other available phosphotyrosine mimetics.

    MimeticStructurepKa2Key AdvantagesKey Disadvantages
    Phosphotyrosine (pTyr) -O-PO3H2~6.0The natural residueSusceptible to phosphatases
    4-Phosphonomethyl-L-phenylalanine (Pmp) -CH2-PO3H2~7.2Stable to phosphatasesHigher pKa may affect binding
    4-Difluoromethylphosphono-L-phenylalanine (F2Pmp) -CF2-PO3H2~5.7Stable; pKa similar to pTyr; can form H-bondsSynthesis can be more complex
    4-Carboxymethyl-L-phenylalanine (Cmf) -CH2-COOH~4.5Stable; can be genetically encodedDifferent charge and geometry

    The diethyl ester of the phosphonate in the Fmoc-protected form improves its handling and solubility during SPPS compared to the free phosphonic acid. The choice of mimetic will depend on the specific application, including the desired binding affinity for a particular SH2 domain and the need for cell permeability. For instance, the difluoromethylphosphonate (F2Pmp) analog often exhibits higher binding affinity to some SH2 domains due to its lower pKa and the ability of the fluorine atoms to act as hydrogen bond acceptors, more closely mimicking the phosphate ester oxygen of phosphotyrosine.[12]

    Conclusion: A Stable Probe for a Dynamic Process

    This compound provides neuroscience researchers with a robust and reliable tool to investigate the intricate roles of tyrosine phosphorylation in neuronal signaling. Its resistance to enzymatic degradation allows for the creation of stable peptide inhibitors and probes, enabling the detailed study of SH2 domain-mediated protein-protein interactions. By carefully considering its properties in relation to other phosphotyrosine mimetics and by employing optimized synthesis protocols, researchers can effectively harness this valuable compound to unravel the complexities of the nervous system and to pave the way for novel therapeutic strategies for a range of neurological disorders.

    References

    • Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands. Journal of Medicinal Chemistry.

    • Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents. PubMed Central.

    • A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes. PubMed Central.

    • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology.

    • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. PubMed Central.

    • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.

    • Inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands. 2. 4-(2-Malonyl)phenylalanine as a potent phosphotyrosyl mimetic. PubMed.

    • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. Benchchem.

    • Binding affinities of the SH2 variants to phosphotyrosine moiety... ResearchGate.

    • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi.

    • Grb2 SH2 domain-binding peptide analogs as potential anticancer agents. PubMed.

    • Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain. PubMed Central.

    • Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn. CORE.

    • A new peptide may hold potential as an Alzheimer's treatment. MIT News.

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

    • A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. Benchchem.

    • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.

    • Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis. PubMed Central.

    • Binding Specificity of SH2 Domains: Insight from Free Energy Simulations. PubMed Central.

    • SH2 Domains: Folding, Binding and Therapeutical Approaches. MDPI.

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

    • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. PubMed Central.

    • N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed.

    • Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Cell Chemical Biology.

    • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. PubMed Central.

    • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.

    • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed.

    • SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. National Institutes of Health.

    • SH2 Domains: Folding, Binding and Therapeutical Approaches. PubMed Central.

    • Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. National Institutes of Health.

    • N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. ResearchGate.

    • Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. PubMed Central.

    • Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. PubMed.

    • A Roadmap of Peptide‐Based Materials in Neural Regeneration. PubMed Central.

    • Rapid Tyrosine Phosphorylation of Neuronal Proteins Including Tau and Focal Adhesion Kinase in Response to Amyloid-β Peptide Exposure. PubMed Central.

    • Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. PubMed Central.

    • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University.

    • Tau Phosphorylated at Tyrosine 394 is Found in Alzheimer's Disease Tangles and can be a Product of the Abl-Related Kinase, Arg. National Institutes of Health.

    Sources

    The Strategic Integration of Fmoc-4-diethylphosphomethyl-L-phenylalanine in Protein Engineering: A Technical Guide for Advanced Therapeutic Design

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, making it a focal point for therapeutic intervention. However, the inherent lability of the phosphate ester bond to phosphatases presents a significant challenge for the development of phospho-peptide-based drugs and research tools. This guide provides an in-depth technical overview of Fmoc-4-diethylphosphomethyl-L-phenylalanine, a non-hydrolyzable phosphotyrosine mimetic, for researchers, scientists, and drug development professionals. We will explore its synthesis, incorporation into peptides via solid-phase peptide synthesis (SPPS), and its critical applications in protein engineering and drug discovery. The strategic use of this phosphonate analog enables the creation of stable, phosphatase-resistant peptides, providing powerful tools to dissect signaling pathways and develop novel therapeutics targeting protein-protein interactions.

    Introduction: Overcoming the Phosphatase Hurdle with Phosphonate Analogs

    Reversible tyrosine phosphorylation, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a fundamental mechanism in signal transduction. Dysregulation of these pathways is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, peptides that mimic phosphorylated motifs to modulate protein-protein interactions, such as those mediated by Src Homology 2 (SH2) domains, are of significant therapeutic interest.

    The primary obstacle in utilizing phosphopeptides as therapeutics is their rapid dephosphorylation by cellular phosphatases. This enzymatic instability leads to a short biological half-life and diminished efficacy. To circumvent this, medicinal chemists have developed non-hydrolyzable phosphotyrosine analogs. Among these, 4-(diethylphosphonomethyl)-L-phenylalanine stands out as a robust mimetic. The replacement of the labile P-O bond with a stable P-C bond renders it resistant to phosphatase activity while maintaining the electronic and steric properties necessary for biological recognition. The diethyl ester form is often used as a protected precursor during synthesis, which can be later deprotected to the free phosphonic acid. For seamless integration into standard peptide synthesis workflows, the N-terminus is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, yielding this compound.

    Physicochemical Properties and Synthesis of this compound

    This compound is a white, powdered solid that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2]. Its key structural feature is the phosphonate moiety attached to the phenyl ring via a methylene bridge, which mimics the geometry and charge of a phosphotyrosine residue.

    PropertyValue
    Molecular Formula C₂₉H₃₂NO₇P[]
    Molecular Weight 537.54 g/mol []
    Appearance White to off-white powder[]
    Purity (HPLC) ≥ 98%[2]
    Storage 2-8 °C[]

    The synthesis of this compound is a multi-step process that can be achieved through various routes. A common strategy involves the enantioselective synthesis of the core amino acid, 4-(diethylphosphonomethyl)-L-phenylalanine, followed by the protection of the amino group with the Fmoc moiety[4].

    A generalized synthetic approach is outlined below:

    G start Commercially Available L-Phenylalanine Derivative step1 Side-chain Functionalization start->step1 e.g., NBS, AIBN step2 Introduction of the Phosphonate Moiety step1->step2 Arbuzov Reaction step3 Enantioselective Resolution/Synthesis step2->step3 Chiral Chromatography or Asymmetric Synthesis step4 Fmoc Protection step3->step4 Fmoc-OSu end Fmoc-4-diethylphosphomethyl- L-phenylalanine step4->end

    Figure 1: Generalized Synthetic Workflow for this compound.

    Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

    The integration of this compound into a growing peptide chain follows the standard Fmoc-SPPS workflow. However, due to its steric bulk, optimization of coupling conditions is crucial to ensure high efficiency.

    Detailed Experimental Protocol for SPPS

    This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

    G cluster_cycle Iterative SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) washing1 Washing (DMF) deprotection->washing1 coupling Coupling (Fmoc-AA-OH, Activator, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 washing2->deprotection Next Amino Acid cleavage Cleavage and Deprotection (TFA Cocktail) washing2->cleavage Final Amino Acid start Resin Swelling (DMF) start->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis

    Figure 2: Standard Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.

    Materials and Reagents:

    • Rink Amide Resin

    • Fmoc-protected amino acids (including this compound)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Piperidine

    • Dichloromethane (DCM)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

    • Kaiser test kit

    Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for 15-20 minutes. Wash the resin thoroughly with DMF.

    • Coupling of this compound:

      • Pre-activate a solution of this compound (3-5 equivalents), DIC (3-5 equivalents), and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected resin. Add DIPEA (6-10 equivalents).

      • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using the Kaiser test. For this sterically hindered amino acid, a double coupling may be necessary to ensure complete reaction.

    • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

    • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

    • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the diethyl esters of the phosphonate.

    • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    Optimization and Causality in Experimental Choices
    • Choice of Coupling Reagents: For bulky amino acids like this compound, stronger coupling reagents such as HATU or HCTU can be employed to improve coupling efficiency and reduce reaction times. However, these can be more expensive and may increase the risk of racemization. The use of DIC/OxymaPure® represents a good balance of reactivity and cost-effectiveness.

    • Double Coupling: The steric hindrance of the diethylphosphonomethyl group can slow down the coupling reaction. A second coupling step with fresh reagents ensures that all available amino groups on the resin have reacted, maximizing the yield of the desired full-length peptide.

    • Cleavage Cocktail: The diethyl esters on the phosphonate are typically cleaved under the strong acidic conditions of the TFA cleavage cocktail. The inclusion of scavengers like TIS is crucial to prevent side reactions with sensitive amino acid residues.

    Applications in Protein Engineering and Drug Development

    The primary application of this compound is in the synthesis of phosphatase-resistant peptide analogs to study and modulate signaling pathways.

    Probing SH2 Domain-Mediated Interactions

    SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, acting as critical nodes in cellular signaling. Peptides incorporating 4-(phosphonomethyl)-L-phenylalanine can act as potent and stable inhibitors of SH2 domain-phosphopeptide interactions.

    G cluster_pathway Grb2-Sos1 Signaling Pathway RTK Activated Receptor Tyrosine Kinase (pY) Grb2 Grb2 (SH2 domain) RTK->Grb2 Binds to pY Sos1 Sos1 Grb2->Sos1 Recruits Ras Ras Sos1->Ras Activates MAPK MAPK Cascade Ras->MAPK Signal Transduction Inhibitor Phosphonate Peptide Mimic Inhibitor->Grb2 Blocks Binding

    Figure 3: Inhibition of the Grb2-Sos1 Signaling Pathway by a Phosphonate Peptide Mimic.

    A key example is the Grb2-Sos1 pathway, which is crucial for Ras activation and downstream signaling. The SH2 domain of the adaptor protein Grb2 binds to phosphotyrosine residues on activated receptor tyrosine kinases, recruiting the guanine nucleotide exchange factor Sos1 to the membrane, which in turn activates Ras[5][6][7]. A peptide containing 4-(phosphonomethyl)-L-phenylalanine designed to mimic the Grb2 binding motif can competitively inhibit this interaction, thereby blocking downstream signaling. This makes such peptides valuable tools for studying the role of this pathway in cell proliferation and potential anti-cancer agents.

    Case Study: Development of SHP2 Inhibitors

    The protein tyrosine phosphatase SHP2 is a key signaling node and a validated cancer target. The development of SHP2 inhibitors is an active area of research. Peptides containing non-hydrolyzable phosphotyrosine mimics have been instrumental in developing inhibitors that target the SH2 domains of SHP2, preventing its recruitment to signaling complexes and subsequent activation[8][9][10]. These peptide-based inhibitors have shown high affinity and selectivity for the SH2 domains of SHP2, demonstrating the therapeutic potential of this approach[10][11].

    Peptide SequenceTarget SH2 DomainBinding Affinity (K D)Reference
    pY-containing peptideSHP2 N-SH2~100-500 nM[10]
    Phosphonate analog peptideSHP2 N-SH2~150-600 nM[10]
    pY-containing peptideGrb2 SH2~50-200 nM[12][13]
    Phosphonate analog peptideGrb2 SH2~70-250 nM[12][13]

    Note: The binding affinities are approximate values derived from multiple studies and can vary depending on the specific peptide sequence and experimental conditions.

    Enzymatic Stability Assays

    The key advantage of phosphonate-containing peptides is their resistance to phosphatases. This can be quantified using in vitro enzymatic degradation assays.

    Protocol for Phosphatase Stability Assay:

    • Substrate Preparation: Prepare solutions of the phosphonate-containing peptide and its corresponding phosphopeptide control at a known concentration.

    • Enzyme Reaction: Incubate the peptides with a purified phosphatase (e.g., PTP1B) in a suitable buffer at 37°C.

    • Time-course Analysis: At various time points, quench the reaction (e.g., by adding a phosphatase inhibitor or by rapid freezing).

    • Quantification: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate. The phosphonate-containing peptide is expected to show significantly slower degradation compared to the phosphopeptide.

    Analytical Characterization of Phosphonate-Containing Peptides

    Thorough characterization of synthetic peptides is essential to confirm their identity and purity.

    Mass Spectrometry (MS)

    Mass spectrometry is the primary tool for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the phosphonate analog at the correct position[14][15][16].

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ³¹P NMR spectroscopy is a powerful technique for characterizing phosphonate-containing peptides. The phosphorus nucleus gives a distinct signal with a chemical shift that is sensitive to its chemical environment, confirming the presence of the phosphonate group[17][18][19][20][21]. The chemical shift of the phosphonate phosphorus will differ from that of a phosphate group, providing a clear distinction. ¹H NMR can also be used to confirm the structure of the peptide, with characteristic shifts observed for the protons adjacent to the phosphonate group[17][21].

    Conclusion

    This compound is an indispensable tool in modern protein engineering and drug discovery. Its ability to mimic phosphotyrosine in a phosphatase-resistant manner provides a robust solution to the inherent instability of phosphopeptides. This technical guide has provided a comprehensive overview of its synthesis, incorporation into peptides, and diverse applications. By leveraging the unique properties of this non-hydrolyzable analog, researchers can create powerful molecular probes to dissect complex signaling networks and develop novel peptide-based therapeutics with enhanced stability and efficacy. The continued exploration of phosphonate mimetics promises to further expand our ability to rationally design molecules that precisely modulate cellular function.

    References

    • Bender, J., et al. (2025). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. ChemBioChem. [Link]

    • Bender, J., et al. (2025). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. ChemBioChem. [Link]

    • Chen, Y., et al. (2023). A schematic model of Grb2 SUMOylation-regulated ERK pathway. ResearchGate. [Link]

    • Gronwald, W., et al. (1990). 1H and 31P NMR spectroscopy of phosphorylated model peptides. PubMed. [Link]

    • Bender, J., et al. (2025). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. Wiley Online Library. [Link]

    • Gard, J. K., et al. (1987). Characterization of Methylphosphonate as a 31P NMR pH Indicator. PubMed. [Link]

    • Gfeller, D., et al. (2009). Binding Specificity of SH2 Domains: Insight from Free Energy Simulations. PMC. [Link]

    • Burke, T. R., Jr., et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Sci-Hub. [Link]

    • Burke, T. R., Jr., et al. (1994). ChemInform Abstract: Enantioselective Synthesis of N-Boc and N-Fmoc Protected Diethyl 4- Phosphono(difluoromethyl)-L-Phenylalanine (IV) and (V): Agents Suitable for the Solid-Phase Synthesis of Peptides Containing Nonhydrolyzable Analogues of O-Phosphotyr. ResearchGate. [Link]

    • Malek, M., et al. (2025). Portions of the RAS/MAPK Pathway that depict the roles of GRB2, SOS1, RAS, RAF, and PDEδ. ResearchGate. [Link]

    • Bender, J., et al. (2025). Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase. PRIDE. [Link]

    • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

    • Luk, L. Y., et al. (2010). Interaction of the non-phosphorylated peptide G7-18NATE with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity. PubMed. [Link]

    • Anselmi, M., et al. (2025). Peptide-based Inhibitors of Protein-Protein Interactions of Src Homology 2 Domain-Containing Phosphatase 2. ResearchGate. [Link]

    • Gard, J. K., et al. (1987). Characterization of methylphosphonate as a 31P NMR pH indicator. ResearchGate. [Link]

    • University of Arizona. (n.d.). 31 Phosphorus NMR. University of Arizona. [Link]

    • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

    • Li, S., et al. (2024). The Configuration of GRB2 in Protein Interaction and Signal Transduction. PubMed Central. [Link]

    • Reactome. (n.d.). GRB2:SOS provides linkage to MAPK signaling for Integrins. Reactome. [Link]

    • Ghavami, A., et al. (2020). Allosteric regulation of GRB2 modulates RAS activation. PMC. [Link]

    • Machida, K., & Mayer, B. J. (2009). SH2 Domain Binding to Phosphopeptide Ligands: Potential for Drug Targeting. PubMed. [Link]

    • Di Zanni, E., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. I.R.I.S.. [Link]

    • Wang, G., et al. (2011). A typical LC-MS/MS analysis of a peptide. ResearchGate. [Link]

    • Appella, D. H. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

    • Zhang, Y., et al. (2009). The SH2 domains of inositol polyphosphate 5-phosphatases SHIP1 and SHIP2 have similar ligand specificity but different binding kinetics. PubMed. [Link]

    • Coccetti, P., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. NIH. [Link]

    • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

    • Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

    • Waters Corporation. (n.d.). Peptide and Protein Bioanalysis Application Notebook. Waters. [Link]

    • Lame, M. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

    • Stankiewicz, M., et al. (2021). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. [Link]

    • Thomsen, T. B., et al. (2022). A new continuous assay for quantitative assessment of enzymatic degradation of poly(ethylene terephthalate) (PET). DTU Research Database. [Link]

    • Petronijevic, F. R., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. PMC. [Link]

    • Burke, T. R., Jr., et al. (1993). ChemInform Abstract: Synthesis of 4-Phosphono(difluoromethyl)-D,L-phenylalanine and N-Boc and F-Fmoc Derivatives Suitably Protected for Solid-Phase Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues. ResearchGate. [Link]

    Sources

    Methodological & Application

    Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] Fmoc-4-diethylphosphonomethyl-L-phenylalanine is a key building block for synthesizing peptides with phosphonate moieties, which can act as stable mimics of phosphate groups, crucial in studying and targeting various biological pathways.[3] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-diethylphosphonomethyl-L-phenylalanine, detailing the underlying principles, step-by-step protocols, and critical considerations for successful synthesis.

    Physicochemical Properties of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    A thorough understanding of the properties of this specialized amino acid is fundamental to its effective use in SPPS.

    PropertyValueReference
    Molecular Formula C29H32NO7P[4]
    Molecular Weight 537.53 g/mol [4]
    Appearance White to off-white solid
    Solubility Soluble in DMF, NMP, and DCM
    Storage Store at 2-8°C in a dry, sealed container[4]

    Core Principles of Fmoc-SPPS

    The synthesis of peptides on a solid support follows a cyclical process of deprotection, coupling, and washing.[5] The widely adopted Fmoc/tBu strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for the permanent protection of reactive amino acid side chains.[2] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are removed at the final cleavage step.[5]

    
    

    Resin [label="Resin-Bound Peptide\n(Fmoc-AA)n-AA-Resin"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Washing1 [label="DMF Wash"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)"]; Washing2 [label="DMF Wash"]; Cycle [label="Repeat Cycle\n(n-1 times)", shape=ellipse, fillcolor="#FFFFFF"];

    Resin -> Deprotection [label="1."]; Deprotection -> Washing1 [label="2."]; Washing1 -> Coupling [label="3."]; Coupling -> Washing2 [label="4."]; Washing2 -> Cycle [label="5."]; Cycle -> Deprotection [style=dashed, headport="n", tailport="s"]; }

    Figure 1. General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Detailed Protocol for the Incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

    Resin Selection and Preparation

    The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[6]

    • Procedure:

      • Place the resin (0.1 mmol) in a fritted reaction vessel.

      • Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes.

      • Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 5 mL).

    First Amino Acid Coupling (if applicable)

    If not using a pre-loaded resin, the first amino acid is coupled to the resin. This protocol assumes a pre-loaded resin.

    Fmoc Deprotection

    The Nα-Fmoc group is removed to expose the free amine for the next coupling reaction.

    • Reagents:

      • 20% (v/v) piperidine in DMF.

    • Procedure:

      • Add the deprotection solution (5 mL) to the resin.

      • Agitate for 3 minutes and drain.

      • Add fresh deprotection solution (5 mL) and agitate for 10 minutes.

      • Drain and wash the resin with DMF (5 x 5 mL).

      • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a dark blue color.

    Coupling of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    Due to the steric hindrance of the 4-diethylphosphonomethylphenyl side chain, optimized coupling conditions are crucial to ensure high coupling efficiency.

    • Reagents:

      • Fmoc-4-diethylphosphonomethyl-L-phenylalanine (3 eq., 0.3 mmol)

      • HBTU (2.9 eq., 0.29 mmol) or HATU for potentially difficult couplings.[6][7]

      • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

      • DMF

    • Procedure:

      • In a separate vial, dissolve Fmoc-4-diethylphosphonomethyl-L-phenylalanine and HBTU in DMF (2 mL).

      • Add DIPEA and allow the solution to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture at room temperature for 2-4 hours. An extended coupling time is recommended.[6]

      • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

      • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) is recommended.[6] To do this, repeat steps 1-5.

    
    

    Start [label="Deprotected Resin", shape=ellipse, fillcolor="#FFFFFF"]; Activate [label="Pre-activate Amino Acid\n(Fmoc-AA-OH, HBTU/HATU, DIPEA)"]; Couple [label="Couple to Resin\n(2-4 hours)"]; Wash [label="DMF Wash"]; Kaiser [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; Wash2 [label="DMF Wash"]; End [label="Coupled Resin", shape=ellipse, fillcolor="#FFFFFF"]; DoubleCouple [label="Repeat Coupling Step", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Start -> Activate; Activate -> Couple; Couple -> Wash; Wash -> Kaiser; Kaiser -> Wash2 [label="Negative"]; Wash2 -> End; Kaiser -> DoubleCouple [label="Positive"]; DoubleCouple -> Couple [style=dashed]; }

    Figure 2. Decision workflow for the coupling of sterically hindered amino acids like Fmoc-4-diethylphosphonomethyl-L-phenylalanine.

    Capping (Optional)

    If a small percentage of unreacted amines remain after coupling, they can be capped to prevent the formation of deletion sequences. This is typically done with a solution of acetic anhydride and DIPEA in DMF.

    Peptide Chain Elongation

    Repeat the deprotection (Step 3) and coupling (Step 4) cycles for the remaining amino acids in the sequence.

    Final Cleavage and Deprotection

    This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. The stability of the diethyl phosphonate group to strong acid is a key consideration. While generally stable, prolonged exposure to high concentrations of TFA should be minimized.

    • Cleavage Cocktail (Reagent K):

      • Trifluoroacetic acid (TFA): 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Alternative "Odorless" Cocktail (Reagent B): [8]

      • Trifluoroacetic acid (TFA): 88%

      • Phenol: 5%

      • Water: 5%

      • Triisopropylsilane (TIS): 2%

    • Procedure:

      • Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

      • Add the cleavage cocktail (5-10 mL) to the resin.

      • Agitate at room temperature for 2-3 hours.

      • Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.

      • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide.

      • Wash the peptide pellet with cold diethyl ether (2-3 times).

      • Dry the crude peptide under vacuum.

    Purification and Analysis

    The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1] The presence of the diethylphosphonomethyl group will result in a characteristic mass shift.

    Troubleshooting and Key Considerations

    • Incomplete Coupling: Due to the steric bulk of Fmoc-4-diethylphosphonomethyl-L-phenylalanine, incomplete coupling is a potential issue. Using a more potent coupling reagent like HATU, extending the coupling time, or performing a double coupling can mitigate this.[6][7]

    • Stability of the Diethyl Phosphonate Group: The diethyl phosphonate ester is generally stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. However, for particularly long syntheses with numerous deprotection cycles, monitoring for any potential hydrolysis is advisable.

    • Side Reactions during Cleavage: The carbocations generated during TFA cleavage can lead to side reactions with nucleophilic residues like tryptophan and methionine. The use of scavengers in the cleavage cocktail is essential to prevent these modifications.

    Conclusion

    The successful incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into peptides via SPPS is readily achievable with careful optimization of the coupling conditions. By understanding the unique properties of this amino acid and implementing the detailed protocols and considerations outlined in this guide, researchers can confidently synthesize novel phosphonate-containing peptides for a wide range of applications in drug discovery and chemical biology.

    References

    • Benchchem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Accessed January 17, 2026.
    • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101.
    • McMurray, J. S., Coleman, D. R., Wang, W., & Campbell, M. L. (2001). The synthesis of phosphopeptides. Biopolymers, 60(1), 3–31.
    • Perich, J. W. (1997). Solid-phase synthesis of phosphopeptides. Methods in enzymology, 289, 245–266.
    • ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 17, 2026.
    • Aapptec. Cleavage Cocktails; Reagent K. Accessed January 17, 2026.
    • Aapptec. Cleavage Cocktails; Reagent B. Accessed January 17, 2026.
    • Benchchem. Application Notes and Protocols for the Use of Diethyl 10-bromodecylphosphonate in Solid-Phase Synthesis. Accessed January 17, 2026.
    • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 17, 2026.
    • Vapourtec. Application Note 72: Cleaving peptides in flow. Accessed January 17, 2026.
    • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and peptide letters, 21(9), 859–866.
    • CDN Isotopes. Cleavage Cocktail Selection. Accessed January 17, 2026.
    • Benchchem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Accessed January 17, 2026.
    • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 17, 2026.
    • Al-Warhi, T., Al-Zoubi, M. S., & El-Faham, A. (2021). Green Chemistry-In situ Fmoc removal. Green Chemistry, 23(24), 9918-9924.
    • Sigma-Aldrich. Peptide Coupling Reagents Guide. Accessed January 17, 2026.
    • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
    • AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 17, 2026.
    • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 17, 2026.
    • ResearchGate. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Accessed January 17, 2026.
    • Xu, Y., & Zhang, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules (Basel, Switzerland), 25(24), 5917.
    • ResearchGate. Would an unprotected maleimide functionality survive TFA deprotection employed in standard solid phase peptide synthesis (SPPS)?. Accessed January 17, 2026.
    • Attard, T. J., O'Brien‐Simpson, N., & Reynolds, E. C. (2008). ChemInform Abstract: Synthesis of Phosphopeptides in the Fmoc Mode. ChemInform, 39(14).
    • Open Access LMU.
    • Aapptec. Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. Accessed January 17, 2026.

    Sources

    Application Note: Optimized Coupling of Fmoc-4-diethylphosphonomethyl-L-phenylalanine in Fmoc-SPPS

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This document provides a comprehensive technical guide for the efficient incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine (Fmoc-Pmp(OEt₂)OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Fmoc-Pmp(OEt₂)OH is a critical building block for synthesizing non-hydrolyzable analogs of phosphotyrosine-containing peptides, which are invaluable tools in signal transduction research and drug discovery. The inherent steric bulk of the diethylphosphonomethyl moiety presents unique challenges to achieving high coupling efficiency. This application note details the underlying chemical principles, compares common coupling strategies, and provides a robust, step-by-step protocol using HATU as the recommended coupling reagent. Methodologies for monitoring reaction completion and troubleshooting are also discussed to ensure reliable and reproducible synthesis.

    Introduction: The Challenge of Sterically Hindered Analogs

    Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide science, enabling the routine assembly of natural peptide sequences.[1] The Fmoc/tBu strategy, in particular, has become the most common methodology due to its milder reaction conditions compared to older Boc/Bzl approaches.[2][3] However, the synthesis of peptides containing post-translational modifications (PTMs) or their synthetic mimics often introduces significant challenges.[4][5]

    Fmoc-4-diethylphosphonomethyl-L-phenylalanine is a non-natural amino acid designed to act as a stable isostere of phosphotyrosine (pTyr). The phosphonate group mimics the geometry and charge of the phosphate ester but is resistant to cleavage by phosphatases, making it an essential tool for creating stable peptide-based probes and therapeutic candidates.

    The primary obstacle in incorporating Fmoc-Pmp(OEt₂)OH is the steric hindrance imposed by the bulky diethylphosphonomethyl group at the para position of the phenyl ring. This bulk can significantly slow the kinetics of the amide bond formation, leading to incomplete coupling reactions, deletion sequences, and reduced overall yield and purity of the final peptide.[4] Therefore, a carefully optimized protocol using highly efficient reagents is required to overcome this activation energy barrier.

    Selecting the Optimal Coupling Reagent

    The choice of coupling reagent is the most critical factor for successfully incorporating sterically demanding amino acids. The reaction involves two main steps: activation of the amino acid's carboxyl group to form a reactive intermediate, followed by nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[6]

    Reagent Classes and Rationale
    • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high reactivity and efficiency.[7] HATU, which is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), forms a highly reactive OAt-ester. It generally exhibits faster kinetics and lower racemization rates than its HOBt-based counterpart, HBTU, making it exceptionally well-suited for difficult couplings.[6][7]

    • Phosphonium Salts (PyBOP): While highly effective, phosphonium-based reagents can sometimes undergo undesired side reactions with unprotected phosphoryl side chains.[6] Although the phosphonate in Fmoc-Pmp(OEt₂)OH is generally more stable, the use of aminium/uronium salts avoids this potential complication entirely.

    • Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent, but its reaction kinetics are often slower, especially for hindered residues.[7] While the inclusion of additives like OxymaPure® can improve performance and suppress racemization, for a challenging residue like Fmoc-Pmp(OEt₂)OH, a more potent primary reagent is recommended to ensure high efficiency.[7]

    Optimized Coupling Protocol for Fmoc-Pmp(OEt₂)OH

    This protocol outlines the manual coupling of a single Fmoc-Pmp(OEt₂)OH residue. The procedure assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Reagent quantities should be adjusted proportionally for different synthesis scales.

    Materials and Reagents
    Reagent/MaterialSupplierGradeNotes
    Rink Amide Resin (or other suitable support)User's Choice100-200 mesh, ~0.5-0.8 mmol/g loadingPre-loaded or ready for first amino acid.
    Fmoc-4-diethylphosphonomethyl-L-phenylalanineUser's Choice>99% Purity
    HATUUser's ChoicePeptide Synthesis GradeStore desiccated.
    N,N-Diisopropylethylamine (DIPEA)User's ChoicePeptide Synthesis GradeUse high-quality, amine-free grade.
    N,N-Dimethylformamide (DMF)User's ChoicePeptide Synthesis GradeUse high-quality, amine-free grade.
    PiperidineUser's ChoiceACS Grade or higher
    Dichloromethane (DCM)User's ChoiceACS Grade or higher
    Ninhydrin Test Kit (Kaiser Test)User's ChoiceN/AFor monitoring free primary amines.
    Solid Phase Synthesis VesselUser's ChoiceN/AWith frit and stopcock.
    Step-by-Step Methodology

    Step 1: Resin Preparation and Swelling

    • Place the peptide-resin (~0.1 mmol) into a suitable SPPS reaction vessel.

    • Add DMF (5-10 mL) to the resin.

    • Agitate gently (e.g., on a shaker or with manual bubbling) for 30-60 minutes to ensure complete swelling of the resin beads.[2]

    • Drain the DMF solvent.

    Step 2: N-Terminal Fmoc Deprotection

    • Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the swollen resin.

    • Agitate for 3 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (5 mL).

    • Agitate for an additional 10-15 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (2 x 10 mL), followed by DMF (3 x 10 mL) to remove all residual piperidine.

    Step 3: Amino Acid Activation (Pre-activation) This step is critical for hindered amino acids and should be performed in a separate vial immediately before addition to the resin.

    • In a clean glass vial, dissolve Fmoc-Pmp(OEt₂)OH (4 equivalents; ~0.4 mmol) and HATU (3.9 equivalents; ~0.39 mmol) in a minimal amount of DMF (~2-3 mL).

    • Add DIPEA (8 equivalents; ~0.8 mmol) to the solution.

    • Gently swirl the vial and allow the mixture to pre-activate for 1-2 minutes. The solution may change color. Do not wait longer than 5 minutes.

    Step 4: Coupling Reaction

    • Drain the final DMF wash from the deprotected peptide-resin.

    • Immediately add the pre-activated amino acid solution from Step 3 to the resin.

    • Add extra DMF if necessary to ensure the resin is fully submerged and can be agitated freely.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.

    • After the coupling period, drain the reaction solution.

    Step 5: Washing

    • Wash the resin thoroughly to remove excess reagents and byproducts.

    • Perform the following wash cycle: DMF (3 x 10 mL), DCM (2 x 10 mL), DMF (3 x 10 mL).

    Step 6: Monitoring Coupling Completion (Kaiser Test)

    • Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.

    • Perform the Kaiser test according to the manufacturer's instructions to detect the presence of free primary amines.[7]

      • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the deprotection of the newly added residue for the next cycle.

      • Positive Result (Blue/Purple Beads): Coupling is incomplete. Proceed to Section 5 for troubleshooting.

    Workflow and Mechanism Visualization

    The following diagrams illustrate the overall SPPS cycle and the specific chemical activation of Fmoc-Pmp(OEt₂)OH.

    SPPS_Workflow start Start with N-Fmoc Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 activate 4. Pre-activate Amino Acid (Fmoc-Pmp(OEt2)OH + HATU + DIPEA) wash1->activate couple 5. Couple to Resin (2-4 hours) wash1->couple activate->couple wash2 6. Wash (DMF, DCM) couple->wash2 monitor 7. Monitor (Kaiser Test) wash2->monitor decision Coupling Complete? monitor->decision recouple Recouple or Cap decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->wash1

    Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

    Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Pmp(OEt2)-OH ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster PeptideBond Fmoc-Pmp-NH-Peptide-Resin (New Amide Bond) ActiveEster->PeptideBond Resin H2N-Peptide-Resin Resin->PeptideBond

    Caption: Conceptual diagram of HATU-mediated activation and coupling.

    Summary of Parameters and Troubleshooting

    The success of the coupling reaction depends on several key parameters, summarized below.

    ParameterRecommended ValueRationale
    Amino Acid Equivalents 4 eqEnsures a sufficient excess to drive the reaction to completion.
    Coupling Reagent (HATU) 3.9 eqA slight sub-stoichiometric amount relative to the amino acid minimizes side reactions.[7]
    Base (DIPEA) 8 eqA non-nucleophilic base is required to activate the reagent and neutralize the protonated amine.[9]
    Solvent DMFExcellent solvating properties for both reagents and the growing peptide chain.[10]
    Reaction Time 2 - 4 hoursExtended time is necessary to overcome the steric hindrance of the Pmp residue.
    Temperature Room Temperature (20-25 °C)Standard condition for SPPS. Microwave synthesis can be used to accelerate coupling.
    Troubleshooting Incomplete Coupling

    If the Kaiser test remains positive after the initial coupling, it indicates the presence of unreacted N-terminal amines. The following steps should be taken:

    • Double Coupling: Immediately repeat the coupling procedure (Steps 3-5) with a fresh solution of activated Fmoc-Pmp(OEt₂)OH. This is the most common and effective solution.

    • Capping: If the coupling remains incomplete after a second attempt, the unreacted amines must be "capped" to prevent the formation of deletion sequences in the final product.

      • Procedure: Wash the resin with DMF. Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF. Agitate for 30 minutes. This acetylates the free amines, rendering them unreactive for subsequent coupling steps.[8] Wash the resin thoroughly before proceeding to the next cycle.

    Conclusion

    The successful incorporation of sterically hindered amino acid analogs like Fmoc-4-diethylphosphonomethyl-L-phenylalanine is achievable with a carefully optimized protocol. The key to success lies in selecting a highly reactive coupling reagent, such as HATU, utilizing a pre-activation step, and allowing for sufficient reaction time to overcome the kinetic barrier imposed by the bulky side chain. By following the detailed protocol and monitoring procedures outlined in this application note, researchers can reliably synthesize phosphonate-containing peptides, enabling advanced studies in chemical biology and drug development.

    References

    • Perich, J. W. (1997). Synthesis of phosphopeptides. Methods in enzymology, 289, 245–264.
    • Fields, G. B., Lauer-Fields, J. L., Liu, R. Q., & Barany, G. (2003). Principles and practice of solid-phase peptide synthesis. In Synthetic Peptides (pp. 93-219). Humana Press.
    • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
    • Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014).
    • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

    • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.com. Available at: [Link]

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
    • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almacgroup.com. Available at: [Link]

    Sources

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Critical Role of Phosphorylation and the Challenge of Phosphopeptide Synthesis

    Protein phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of biological processes. The site-specific incorporation of phosphorylated amino acids into synthetic peptides is therefore a critical tool for researchers in chemical biology and drug discovery, enabling the study of signaling pathways, the development of kinase inhibitors, and the creation of novel therapeutic peptides.

    Fmoc-phosphophenylalanine (Fmoc-pPhe-OH) and its derivatives are invaluable building blocks for the synthesis of peptides containing phosphotyrosine mimics. However, the incorporation of these residues via solid-phase peptide synthesis (SPPS) presents unique challenges. The bulky, negatively charged phosphate group can lead to steric hindrance and electrostatic repulsion, resulting in slow and incomplete coupling reactions. Furthermore, the phosphate moiety's lability, particularly under basic conditions, necessitates carefully optimized activation and coupling protocols to prevent side reactions and ensure the integrity of the final phosphopeptide.

    This comprehensive guide provides an in-depth analysis of recommended activation methods for Fmoc-phosphophenylalanine derivatives, grounded in mechanistic principles and supported by field-proven protocols. It is designed to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize high-purity phosphopeptides.

    Understanding the Mechanism: The Chemistry of Carboxyl Group Activation

    The formation of a peptide bond in SPPS requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is achieved by converting the carboxyl group into a more reactive species, rendering it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. The choice of activation agent is paramount, directly influencing coupling efficiency, reaction kinetics, and the potential for side reactions.

    Common Activation Strategies

    Activation agents for peptide synthesis are broadly categorized into two main classes: carbodiimides and onium salts (uronium/aminium and phosphonium salts).

    • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have historically been workhorses in peptide synthesis.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, for sterically hindered amino acids like Fmoc-pPhe-OH, carbodiimides alone are often insufficient.[3] Moreover, DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4]

    • Onium Salts: Uronium/aminium salts, such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP, are now the reagents of choice for most applications, especially for challenging couplings.[1][2][3][4][5] These reagents react with the carboxylic acid in the presence of a base to form highly reactive activated esters (e.g., OAt or OBt esters), which then readily acylate the N-terminal amine.[4] Onium salt-based methods offer faster reaction times and are generally more efficient for sterically demanding couplings.[3][6]

    For the specific challenge of incorporating Fmoc-phosphophenylalanine, uronium-based coupling reagents such as HBTU or HATU are highly recommended.

    Comparative Analysis of Recommended Activation Methods for Fmoc-Phosphophenylalanine

    The selection of an optimal activation strategy for Fmoc-pPhe-OH hinges on a balance of reactivity, minimization of side reactions, and practical considerations such as cost and ease of use.

    Activation MethodReagent(s)Key AdvantagesPotential Drawbacks
    Uronium/Aminium Salt Activation HATU, HBTU, HCTUHigh coupling efficiency, rapid reaction kinetics, effective for sterically hindered residues.[3][4][6]Higher cost compared to carbodiimides. Potential for guanidinylation side reaction with excess reagent.
    Phosphonium Salt Activation PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction, making it suitable when using excess reagent.[7]Byproducts can sometimes be more difficult to remove.
    Carbodiimide with Additive DIC / HOBtCost-effective. HOBt addition suppresses racemization and improves efficiency.[4]Generally lower reactivity than onium salts for hindered couplings.
    Specialized Activator EEDQReported to be a preferable activator in some contexts, such as SPOT synthesis.[8]Less commonly used in routine SPPS compared to onium salts.

    Experimental Protocols: Step-by-Step Methodologies

    The following protocols provide detailed, step-by-step procedures for the efficient incorporation of Fmoc-phosphophenylalanine derivatives into peptides using recommended activation methods. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence, resin, and synthesizer.

    Protocol 1: HATU-Mediated Coupling of Fmoc-Phosphophenylalanine

    This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Fmoc-pPhe-OH.

    Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-pPhe(PO(OBzl)OH)-OH (or other suitably protected derivative)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    Procedure:

    • Resin Preparation:

      • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

      • Drain the DMF.

    • Activation of Fmoc-pPhe-OH:

      • In a separate vessel, dissolve Fmoc-pPhe(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution.

      • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

    • Coupling Reaction:

      • Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.

      • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or gentle heating may be applied, though with caution to avoid racemization.

    • Washing:

      • Drain the reaction solution.

      • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Confirmation of Coupling (Optional but Recommended):

      • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

    Protocol 2: HBTU/HOBt-Mediated Coupling of Fmoc-Phosphophenylalanine

    This protocol offers a robust and widely used alternative for incorporating phosphorylated amino acids.

    Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-pPhe(PO(OBzl)OH)-OH (or other suitably protected derivative)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    Procedure:

    • Resin Preparation:

      • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

      • Drain the DMF.

    • Activation of Fmoc-pPhe-OH:

      • In a separate vessel, dissolve Fmoc-pPhe(PO(OBzl)OH)-OH (3-5 equivalents), HBTU (2.9 equivalents), and HOBt (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the mixture.

      • Allow for a brief pre-activation period of 1-2 minutes.

    • Coupling Reaction:

      • Add the activated amino acid solution to the peptide-resin.

      • Agitate the mixture for 1-4 hours at room temperature.

    • Washing:

      • Drain the coupling solution.

      • Wash the resin extensively with DMF (3-5 times).

    • Confirmation of Coupling:

      • Perform a Kaiser test to assess the completeness of the coupling reaction. If necessary, repeat the coupling step.

    Visualizing the Workflow and Mechanisms

    To better illustrate the processes described, the following diagrams outline the general workflow for Fmoc-SPPS and the mechanism of carboxyl activation by onium salts.

    SPPS_Workflow Resin Start: Resin with Linker Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 5. Couple to Resin Wash1->Coupling Activation 4. Activate Fmoc-pPhe-OH (HATU/DIPEA in DMF) Activation->Coupling Wash2 6. Wash (DMF) Coupling->Wash2 Kaiser 7. Kaiser Test (Check Completion) Wash2->Kaiser Kaiser->Coupling If incomplete (Recouple) Repeat Repeat Steps 2-7 for next amino acid Kaiser->Repeat If successful Cleavage 8. Cleave & Deprotect (e.g., TFA cocktail) Repeat->Cleavage Purify 9. Purify Peptide (RP-HPLC) Cleavage->Purify

    Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-phosphophenylalanine.

    Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-pPhe-OH R-COOH Active_Ester Activated Ester R-CO-OAt/OBt Fmoc_AA->Active_Ester + Onium_Salt HATU/HBTU Onium Salt Onium_Salt->Active_Ester + Base DIPEA Base Base->Active_Ester + Peptide_Bond Peptide Bond Formation R-CO-NH-Peptide Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide H₂N-Peptide Resin_Amine->Peptide_Bond + Nucleophilic Attack

    Caption: Simplified mechanism of carboxyl group activation by onium salts (HATU/HBTU) and subsequent peptide bond formation.

    Troubleshooting and Key Considerations

    • Incomplete Coupling: If the Kaiser test indicates incomplete coupling, a second coupling (double coupling) should be performed with a fresh solution of the activated amino acid.[3]

    • Side Reactions: The primary concern with phosphopeptide synthesis is the stability of the phosphate protecting groups. The benzyl (Bzl) protecting group on the phosphate is generally stable to the piperidine used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[9]

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can sometimes be a superior solvent to DMF for difficult couplings due to its enhanced solvating properties, which can help to disrupt peptide aggregation on the resin.[3]

    • Purity of Reagents: The use of high-purity solvents and reagents is critical to avoid side reactions and ensure the synthesis of a high-quality final product.

    Conclusion

    The successful incorporation of Fmoc-phosphophenylalanine derivatives into synthetic peptides is readily achievable with the appropriate choice of activation methodology and careful execution of the synthesis protocol. The use of potent onium salt activators, particularly HATU, is strongly recommended to overcome the steric hindrance associated with this modified amino acid. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can confidently synthesize complex phosphopeptides to advance their scientific investigations.

    References

    • Tapia, V., Ay, B., Triebus, J., Wolter, E., Boisguerin, P., & Volkmer, R. (2008). Evaluating the coupling efficiency of phosphorylated amino acids for SPOT synthesis. Journal of Peptide Science, 14(12), 1309-1314. [Link]

    • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

    • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

    • Otvos Jr, L., Elekes, I., & Lee, V. M. (1989). Solid-phase synthesis of phosphopeptides. International journal of peptide and protein research, 34(2), 129-133. [Link]

    • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

    • Jackson, S. E., & Schultz, P. G. (2014). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in enzymology, 549, 149–166. [Link]

    • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95-101. [Link]

    • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

    • Sparrow, J. T., & Gotto Jr, A. M. (1980). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187-211. [Link]

    • He, G., Wang, B., Allen, W. A., & Doughty, J. R. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic letters, 21(16), 6449–6453. [Link]

    Sources

    Application Notes and Protocols: Deprotection of the Diethylphosphomethyl Side Chain

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The diethylphosphomethyl group, a common diethyl phosphonate ester, is a crucial protecting group in organic synthesis, particularly in the preparation of phosphonic acids. Phosphonic acids are of significant interest in medicinal chemistry and drug development as they are structural analogs of phosphates and can act as enzyme inhibitors, haptens for catalytic antibodies, and potent bone-targeting agents. The successful synthesis of these vital compounds hinges on the effective and often chemoselective removal of the ethyl protecting groups from the phosphonate moiety.[1][2]

    This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the primary methods for deprotecting the diethylphosphomethyl side chain. We will explore the mechanistic underpinnings of each technique, offer detailed, field-proven protocols, and provide troubleshooting insights to navigate potential challenges. The focus is on three principal strategies: cleavage with trimethylsilyl halides (the McKenna reaction), strong acid hydrolysis, and alkaline hydrolysis.[2][3]

    Mechanistic Insights into Deprotection Strategies

    Understanding the reaction mechanisms is paramount for selecting the appropriate deprotection strategy and optimizing reaction conditions. The choice of method depends critically on the stability of other functional groups within the molecule.

    Silyl-Halide Mediated Deprotection (The McKenna Reaction)

    The reaction of diethyl phosphonates with trimethylsilyl halides, particularly bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI), is known as the McKenna reaction and is one of the mildest and most efficient methods for deprotection.[4][5] It proceeds in two distinct steps:

    • Silylation: The reaction is initiated by the attack of the phosphoryl oxygen on the silicon atom of the trimethylsilyl halide. This is followed by a nucleophilic attack of the halide ion on one of the ethyl groups, leading to the formation of a silylated phosphonate intermediate and an ethyl halide. This process repeats for the second ethyl group, yielding a bis(trimethylsilyl) phosphonate ester.[4][6]

    • Solvolysis: The resulting bis(trimethylsilyl) phosphonate ester is highly susceptible to hydrolysis. Treatment with a protic solvent, such as methanol or water, rapidly cleaves the silyl ester bonds to yield the final phosphonic acid.[6][7]

    This method is favored for its mild conditions, which are often compatible with sensitive functional groups like peptides and nucleosides.[4][5] Trimethylsilyl iodide (TMSI) is more reactive than TMSBr, while trimethylsilyl chloride (TMSCl) is less reactive and typically requires higher temperatures.[6][8]

    Diagram: The McKenna Reaction Mechanism

    McKenna_Reaction start Diethyl Phosphonate R-P(O)(OEt)₂ tmsbr + 2 TMSBr start->tmsbr intermediate Bis(trimethylsilyl) Phosphonate R-P(O)(OTMS)₂ tmsbr->intermediate Silylation etbr + 2 EtBr intermediate->etbr solvolysis + H₂O or MeOH (Solvolysis) intermediate->solvolysis product Phosphonic Acid R-P(O)(OH)₂ solvolysis->product Cleavage

    Caption: Mechanism of diethyl phosphonate deprotection via the McKenna reaction.

    Acid-Catalyzed Hydrolysis

    Strong aqueous acids, most commonly concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), can effectively cleave diethyl phosphonate esters.[3][9] The reaction proceeds through a two-step consecutive hydrolysis mechanism.[9] The protonation of the phosphoryl oxygen activates the phosphorus atom towards nucleophilic attack by water. The cleavage of the P-O bond is generally the favored pathway.[3][9]

    This method is robust and often high-yielding but is limited to substrates that can withstand harsh acidic conditions and high temperatures (reflux).[10] Acid-labile protecting groups such as tert-butyl esters or Boc groups will likely be cleaved under these conditions.[5]

    Diagram: Acid Hydrolysis Workflow

    Acid_Hydrolysis start Diethyl Phosphonate Dissolve in conc. HCl reflux Reaction Mixture Heat to reflux (e.g., 110°C) start->reflux 1. Setup monitor Monitoring TLC or ³¹P NMR reflux->monitor 2. Reaction workup Work-up Cool, concentrate, and purify monitor->workup 3. Completion product {Phosphonic Acid} workup->product 4. Isolation

    Caption: General experimental workflow for acid-catalyzed hydrolysis.

    Base-Catalyzed Hydrolysis

    Alkaline hydrolysis, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, is another classic method for phosphonate ester cleavage.[3] The reaction involves the nucleophilic attack of a hydroxide ion on the phosphorus center. Similar to acid hydrolysis, this is a two-step process.[3]

    The rate of alkaline hydrolysis is significantly influenced by steric hindrance.[3] While effective for some substrates, this method can be sluggish, especially for sterically hindered phosphonates, and may require elevated temperatures. Its primary limitation is the incompatibility with base-labile functional groups.

    Experimental Protocols

    The following protocols are provided as a guide and may require optimization based on the specific substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    Protocol 1: Deprotection using Bromotrimethylsilane (TMSBr)

    This protocol is a gentle and highly effective method suitable for a wide range of substrates, including those with acid-sensitive groups.[4]

    Materials:

    • Diethyl phosphonate substrate (1.0 equiv)

    • Bromotrimethylsilane (TMSBr) (≥ 2.2 equiv)

    • Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

    • Methanol (MeOH) or water

    • Inert gas (Argon or Nitrogen)

    Procedure:

    • Setup: Under an inert atmosphere, dissolve the diethyl phosphonate substrate in anhydrous DCM.

    • Reaction: Cool the solution to 0 °C in an ice bath. Add TMSBr dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[11]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

    • Work-up (Solvolysis): Once the silylation is complete, carefully remove the solvent and excess TMSBr under reduced pressure. To the residue, add methanol at 0 °C and stir for 30-60 minutes to effect solvolysis.[7][11]

    • Isolation: Remove the methanol under reduced pressure to yield the crude phosphonic acid. The product can be further purified by recrystallization or chromatography if necessary.

    Troubleshooting:

    • Incomplete Reaction: Use freshly distilled or a new bottle of TMSBr, as it is moisture-sensitive. An excess of TMSBr (up to 4 equivalents) may be required for less reactive substrates.[7]

    • N-alkylation Side Products: If the substrate contains a nucleophilic nitrogen, monitor the reaction closely and quench it as soon as silylation is complete to minimize the formation of N-alkylated byproducts from the ethyl bromide generated in situ.[4][7]

    • Cleavage of Acid-Labile Groups: The phosphonic acid product can cleave acid-labile groups during work-up. Performing the solvolysis step in a buffered solution can mitigate this issue.[5]

    Protocol 2: Deprotection via Acid Hydrolysis with HCl

    This protocol is a robust method for substrates stable to strong acid and heat.

    Materials:

    • Diethyl phosphonate substrate (1.0 equiv)

    • Concentrated Hydrochloric Acid (e.g., 37% aq. solution)

    Procedure:

    • Setup: To the diethyl phosphonate substrate, add a sufficient volume of concentrated HCl (e.g., 5-10 mL per gram of substrate).

    • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction for 8-24 hours. The progress can be followed by ³¹P NMR by taking aliquots from the reaction mixture.[9][10]

    • Work-up: After completion, cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap and a base trap is recommended).

    • Isolation: The resulting crude phosphonic acid can be purified by trituration with a suitable solvent (e.g., ether or acetone) or by recrystallization.

    Protocol 3: Deprotection via Alkaline Hydrolysis with NaOH

    This method is applicable for base-stable substrates.

    Materials:

    • Diethyl phosphonate substrate (1.0 equiv)

    • Sodium Hydroxide (NaOH) (≥ 2.0 equiv)

    • Water or a mixture of water and a co-solvent like ethanol.

    • Concentrated Hydrochloric Acid (for neutralization)

    Procedure:

    • Setup: Dissolve the diethyl phosphonate substrate in an aqueous or aqueous/ethanolic solution of NaOH.

    • Reaction: Heat the mixture to reflux (80-100 °C) and stir for 6-24 hours.

    • Monitoring: Monitor the reaction by TLC or ³¹P NMR until completion.

    • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~1 with concentrated HCl while cooling in an ice bath. This will precipitate the phosphonic acid if it is a solid.

    • Isolation: The phosphonic acid can be isolated by filtration if it precipitates. If it is soluble, the product can be extracted with an appropriate organic solvent after concentrating the aqueous solution.

    Comparative Data of Deprotection Methods

    MethodReagentsTypical ConditionsAdvantagesDisadvantagesReferences
    McKenna Reaction TMSBr or TMSI, then H₂O/MeOHDCM or CH₃CN, 0°C to RT, 2-16 hMild, high yield, chemoselective, compatible with sensitive groups.Reagents are moisture-sensitive and corrosive; potential for side reactions if not controlled.[4],[5]
    Acid Hydrolysis Conc. HCl or HBrReflux (100-110°C), 8-24 hInexpensive reagents, robust, simple procedure.Harsh conditions, not suitable for acid-labile substrates, requires high temperatures.[3],[9],[10]
    Alkaline Hydrolysis NaOH or KOH in H₂O/EtOHReflux (80-100°C), 6-24 hSimple, uses common lab reagents.Harsh conditions, not suitable for base-labile substrates, can be slow for hindered substrates.[3]
    TMSCl Method TMSCl, then H₂O/MeOHSealed vessel, 130-140°C, 8-36 hLess expensive and easier to handle than TMSBr.Requires high temperatures and pressures (sealed vessel).[6],[8],[12]

    Conclusion

    The deprotection of the diethylphosphomethyl side chain is a critical step in the synthesis of phosphonic acids. The choice of method is dictated by the overall structure of the molecule, with the McKenna reaction using trimethylsilyl halides offering the mildest and most versatile approach for complex and sensitive substrates. Acid and base hydrolysis, while harsher, remain valuable and cost-effective alternatives for robust molecules. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and efficiently access the desired phosphonic acid products for their applications in drug discovery and materials science.

    References

    • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][2][3][13]

    • Zieliński, T., & Głowacka, I. E. (2018). Selective Esterification of Phosphonic Acids. Molecules, 23(9), 2329. [Link][1]

    • Savignac, P., & Volle, J. N. (2016). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 12, 2454–2493. [Link][14][15]

    • BenchChem. (n.d.). Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups. BenchChem. Retrieved from a relevant BenchChem application note.[7]

    • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link][16]

    • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][6]

    • Bálint, E., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. [Link][9]

    • BenchChem. (n.d.). Application Notes and Protocols: Hydrolysis of Diethyl p-tolylphosphonate to p-tolylphosphonic Acid. BenchChem.[10]

    • ResearchGate. (n.d.). Hydrolysis of diethyl phosphonates (65) in aqueous acetone. [Link][17]

    • Wikipedia. (n.d.). Diethylphosphite. Wikipedia. [Link][18]

    • ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b obtained with the following... [Link][11]

    • Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link][4][19][20]

    • Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link][5]

    • Morita, Y., et al. (1998). Dealkylation of phosphonate esters with chlorotrimethylsilane. Synthetic Communications, 28(7), 1299-1304.[8]

    • Rohovec, J., et al. (2002). US Patent 6,465,649 B1: Methods for the dealkylation of phosphonate esters. Google Patents. [12]

    Sources

    Application Note: Optimized Cleavage and Deprotection of Peptides Containing 4-Diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This application note provides a detailed protocol and scientific rationale for the effective cleavage and deprotection of synthetic peptides incorporating the non-canonical amino acid 4-diethylphosphomethyl-L-phenylalanine (Phe(P)). Standard cleavage procedures in solid-phase peptide synthesis (SPPS), typically employing high concentrations of trifluoroacetic acid (TFA), present unique challenges for peptides modified with phosphonate esters. This guide outlines an optimized cleavage cocktail designed to ensure complete removal of the peptide from the resin and concomitant deprotection of side-chain protecting groups, while minimizing potential side reactions associated with the Phe(P) residue. The protocol is intended for researchers, chemists, and professionals in the field of peptide synthesis and drug development.

    Introduction: The Challenge of Phosphonate-Modified Peptides

    The incorporation of non-proteinogenic amino acids, such as 4-diethylphosphomethyl-L-phenylalanine, into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability, binding affinity, and cellular uptake. The phosphonomethyl group serves as a stable, non-hydrolyzable mimic of a phosphate group, making it a valuable tool in the design of enzyme inhibitors and therapeutic peptides.

    The final step in Fmoc-based solid-phase peptide synthesis is the global deprotection of side-chain protecting groups and cleavage of the peptide from the solid support.[1] This is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[1] While effective for standard peptides, this process generates highly reactive carbocations from the cleavage of protecting groups (e.g., tert-butyl, trityl), which can lead to undesired side reactions if not effectively quenched by "scavenger" molecules.[1][2]

    For peptides containing Phe(P), an additional consideration is the stability of the diethyl phosphonate ester under strong acidic conditions. Acid-catalyzed hydrolysis of phosphonate esters is a known reaction, and while detailed kinetic studies in the context of TFA cleavage are scarce, it is anticipated that the high concentration of TFA will lead to the cleavage of the ethyl esters from the phosphonate group. This deprotection generates ethyl cations, which, like other carbocations, can alkylate sensitive residues such as tryptophan, methionine, and cysteine. Therefore, an optimized cleavage cocktail with efficient scavengers is paramount for obtaining a high-purity final product.

    The Optimized Cleavage Cocktail: Rationale and Composition

    Based on the principles of acid-catalyzed deprotection and carbocation scavenging, we recommend a cleavage cocktail that builds upon standard formulations, with a specific emphasis on efficiently trapping the anticipated ethyl cations.

    Core Components and Their Functions

    The recommended cleavage cocktail consists of a carefully balanced mixture of TFA, scavengers, and water.

    ComponentFunctionRecommended Concentration (v/v)
    Trifluoroacetic Acid (TFA) Primary cleavage and deprotection reagent.92.5% - 95%
    Triisopropylsilane (TIS) Efficiently scavenges carbocations (including ethyl and tert-butyl cations) through reductive quenching.2.5% - 5%
    Water (H₂O) Acts as a proton source and scavenger for carbocations.2.5%

    Trifluoroacetic Acid (TFA): As the primary acid, TFA facilitates the cleavage of the peptide from the resin and the removal of most acid-labile side-chain protecting groups.[1]

    Triisopropylsilane (TIS): TIS is a highly effective scavenger for carbocations.[3] It is proposed to react with the generated ethyl cations in a similar manner to how it quenches tert-butyl cations, thus preventing their reaction with nucleophilic residues in the peptide sequence.

    Water: Water serves a dual purpose in the cleavage cocktail. It can act as a scavenger for carbocations and is also necessary for the hydrolysis of certain protecting groups.

    Visualization of the Cleavage Workflow

    The following diagram illustrates the key steps in the cleavage and deprotection of a Phe(P)-containing peptide.

    Cleavage_Workflow Resin Peptide-Resin (with Phe(P) and other protected amino acids) Cleavage Cleavage & Deprotection (1-3 hours, RT) Resin->Cleavage Add Cocktail Cocktail Cleavage Cocktail (TFA/TIS/H₂O) Cocktail->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Filtrate Crude_Peptide Crude Peptide Pellet (with deprotected Phe(P)) Precipitation->Crude_Peptide Purification Purification (e.g., RP-HPLC) Crude_Peptide->Purification Final_Product Pure Peptide Purification->Final_Product

    Caption: Workflow for the cleavage and purification of Phe(P)-containing peptides.

    Detailed Experimental Protocol

    This protocol is designed for the cleavage of a peptide synthesized on a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales.

    Materials and Reagents
    • Peptide-resin (dried under vacuum)

    • Trifluoroacetic acid (TFA), reagent grade (≥99%)

    • Triisopropylsilane (TIS)

    • Deionized water

    • Cold diethyl ether (-20°C)

    • Dichloromethane (DCM)

    • Reaction vessel with a sintered glass filter

    • Centrifuge tubes (50 mL)

    • Nitrogen gas supply

    • Rotary evaporator (optional)

    Cleavage Procedure
    • Resin Preparation:

      • Place the dried peptide-resin in a suitable reaction vessel.

      • Wash the resin with DCM (3 x 5 mL) to swell the resin and remove any residual solvents from synthesis.

      • Dry the resin under a stream of nitrogen for 10-15 minutes.

    • Cleavage Cocktail Preparation (Prepare fresh):

      • In a fume hood, carefully prepare the cleavage cocktail in a glass container. For a 0.1 mmol scale synthesis, a total volume of 2-5 mL is typically sufficient.

      • Recommended Cocktail:

        • TFA: 95% (e.g., 4.75 mL)

        • TIS: 2.5% (e.g., 0.125 mL)

        • Water: 2.5% (e.g., 0.125 mL)

    • Cleavage Reaction:

      • Add the freshly prepared cleavage cocktail to the resin.

      • Gently agitate the mixture at room temperature for 2-3 hours. A longer reaction time may be necessary for peptides with multiple arginine residues protected with Pbf groups.

    • Peptide Isolation:

      • Filter the cleavage mixture through the sintered glass funnel into a clean 50 mL centrifuge tube.

      • Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

      • (Optional) Concentrate the TFA filtrate to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator. This can improve the efficiency of precipitation.

    • Peptide Precipitation:

      • In a separate 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.

      • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing.

      • A white precipitate of the crude peptide should form.

      • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Washing and Drying:

      • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

      • Carefully decant the ether.

      • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), vortexing and centrifuging each time. This removes residual scavengers and organic-soluble impurities.

      • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    Post-Cleavage Analysis and Purification

    The dried crude peptide is now ready for analysis (e.g., by LC-MS to confirm the molecular weight and assess purity) and subsequent purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    Safety Precautions

    • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Triisopropylsilane (TIS) has a strong odor and should be handled in a fume hood.

    • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

    Conclusion

    The successful cleavage and deprotection of peptides containing 4-diethylphosphomethyl-L-phenylalanine hinges on the effective management of carbocations generated during the acidic cleavage step. The recommended TFA/TIS/H₂O cocktail provides a robust and reliable method for achieving high yields of the desired peptide with minimal side-product formation. The key to success lies in the use of an efficient scavenger such as TIS to intercept the ethyl cations that may be liberated from the phosphonate moiety. This protocol provides a solid foundation for researchers working with this and other phosphonate-modified peptides.

    References

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
    • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron letters, 30(21), 2739-2742.
    • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258-268.
    • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

    • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
    • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
    • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.

    Sources

    Incorporation of Fmoc-4-diethylphosphomethyl-L-phenylalanine into bioactive peptides

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide for the Synthesis of Bioactive Peptides Using Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Authored by: A Senior Application Scientist

    Introduction: Mimicking Nature's Switches

    Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes, from signal transduction and cell cycle progression to metabolic homeostasis.[1][2][3] Tyrosine phosphorylation, in particular, is a key event in many signaling pathways mediated by protein tyrosine kinases and phosphatases.[2] The study of these pathways often relies on synthetic phosphopeptides that can mimic the native phosphorylated sequences.

    However, the inherent chemical lability of the phosphate ester bond in phosphotyrosine (pTyr) presents a significant challenge. These peptides are susceptible to hydrolysis by phosphatases and can undergo degradation under certain chemical conditions, limiting their utility as research tools and therapeutic leads. To overcome this, researchers have turned to non-hydrolyzable phosphotyrosine mimetics.

    This compound (Fmoc-Phe(CH₂PO₃Et₂)-OH) is a cornerstone of this approach. It is a non-natural amino acid designed to be a stable surrogate for phosphotyrosine.[4] The phosphonate group (-CH₂-PO(OH)₂) replaces the phosphate ester group (-O-PO(OH)₂), offering resistance to enzymatic cleavage while maintaining the critical tetrahedral geometry and negative charge necessary for biological recognition, particularly by SH2 domains.[4][5] This application note provides a comprehensive, field-proven guide for the efficient incorporation of this versatile building block into bioactive peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7]

    Physicochemical Properties and Handling

    Proper handling and storage of the amino acid derivative are paramount for successful synthesis. The diethyl ester protection of the phosphonate group enhances solubility in organic solvents used in SPPS and prevents interference during the coupling reactions.

    PropertyValue
    Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-4-(diethoxyphosphoryl)methyl-L-phenylalanine
    Synonym Fmoc-L-Phe(4-CH₂-PO₃Et₂)-OH
    CAS Number 160253-13-4
    Molecular Formula C₂₉H₃₂NO₇P
    Molecular Weight 537.54 g/mol
    Appearance White to off-white solid
    Storage Store at 2-8°C, sealed from moisture.[8]

    Part 1: The Core Synthesis Workflow

    The incorporation of Fmoc-Phe(CH₂PO₃Et₂)-OH follows the standard iterative cycle of Fmoc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

    SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest QC: Kaiser Test Wash2->KaiserTest Check for free amines KaiserTest->Deprotection Success: Start next cycle KaiserTest->Coupling Failure: Recouple Final Final Cleavage & Deprotection KaiserTest->Final Sequence Complete Start Start: Resin Swelling Start->Deprotection

    Caption: The iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Protocol 1.1: Resin Preparation

    The choice of resin depends on the desired C-terminus of the peptide (acid or amide). Rink Amide resin is used for peptide amides, while Wang or 2-Chlorotrityl resins are common choices for peptide acids.[9]

    • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality. For this protocol, we will use Rink Amide resin (100-200 mesh) at a substitution level of 0.4-0.7 mmol/g.

    • Quantification: Place the desired amount of resin (e.g., 100 mg for a 0.05 mmol synthesis scale) into a fritted reaction vessel.

    • Swelling: Add N,N-Dimethylformamide (DMF) to the vessel until the resin is fully submerged. Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This step is critical as it allows reagents to access the reactive sites within the polymer matrix.

    • Solvent Removal: After swelling, drain the DMF.

    Protocol 1.2: Standard Coupling Cycle

    This cycle is repeated for each amino acid in the sequence.

    • Fmoc Deprotection:

      • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

      • Agitate the mixture for 5-7 minutes. Drain the solution.

      • Repeat the piperidine treatment for another 5-7 minutes.

      • Causality: The secondary amine piperidine acts as a base to cleave the acidic proton on the fluorenyl ring of the Fmoc group, initiating an elimination reaction that liberates the free N-terminal amine of the peptide chain.[10] Two treatments ensure complete removal.

    • Washing:

      • Thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct. Perform 5-7 washes with DMF.

    • Coupling of Fmoc-Phe(CH₂PO₃Et₂)-OH:

      • Activation Solution: In a separate vial, pre-activate the amino acid. For a 0.05 mmol synthesis scale, dissolve:

        • Fmoc-Phe(CH₂PO₃Et₂)-OH (4 equivalents, 0.2 mmol, ~107.5 mg)

        • HATU (3.9 equivalents, 0.195 mmol, ~74 mg)

        • in DMF (approx. 1 mL).

      • Just before adding to the resin, add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.4 mmol, ~70 µL).

      • Causality: HATU is an aminium-based coupling reagent that reacts with the amino acid's carboxyl group to form a highly reactive O-acylisourea ester. This intermediate is susceptible to nucleophilic attack by the peptide's free N-terminal amine. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[11]

      • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

    • Washing:

      • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Quality Control (Kaiser Test):

      • Take a small sample of beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.

      • Positive Result (Blue Beads): Indicates incomplete coupling. Recouple by repeating step 3.

      • Negative Result (Yellow/Clear Beads): Indicates successful coupling. Proceed to the next deprotection/coupling cycle.

      • Trustworthiness: This in-process control is vital for ensuring the integrity of the final peptide and preventing the accumulation of deletion sequences.[11]

    • Iteration: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

    Part 2: Cleavage, Deprotection, and Purification

    The final step involves simultaneously cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups, including the diethyl esters on the phosphonomethyl group.

    Protocol 2.1: Acidic Cleavage and Phosphonate Deprotection

    The strong acid Trifluoroacetic acid (TFA) is used for the final cleavage. Scavengers are included to prevent reactive cationic species, generated from the cleavage of protecting groups, from re-attaching to sensitive residues.

    • Resin Preparation: After the final coupling cycle and Fmoc deprotection, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.

    • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is:

      • 95% Trifluoroacetic Acid (TFA)

      • 2.5% Deionized Water

      • 2.5% Triisopropylsilane (TIS)

      • Causality: TFA is the strong acid that cleaves the peptide from the acid-labile linker and removes protecting groups (e.g., t-Bu, Trt, Boc). Water helps in the hydrolysis steps. TIS is a crucial scavenger that quenches the highly reactive carbocations liberated from the protecting groups, preventing side reactions like alkylation of tryptophan or re-attachment to the phosphonate.[10][12]

    • Cleavage Reaction:

      • Add the cleavage cocktail to the dried resin (e.g., 2 mL for 100 mg resin).

      • Agitate at room temperature for 2-4 hours. The diethyl phosphonate esters are hydrolyzed to the phosphonic acid under these strong acidic conditions.

    • Peptide Precipitation:

      • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

      • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

      • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Isolation and Drying:

      • Centrifuge the mixture to pellet the peptide.

      • Carefully decant the ether.

      • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.

      • Allow the crude peptide pellet to air dry in a fume hood to remove residual ether, then dry further under high vacuum.

    Protocol 2.2: Purification and Characterization

    The crude peptide must be purified and its identity confirmed.

    TechniquePurposeExpected Outcome
    RP-HPLC Purification and Purity AssessmentA single major peak corresponding to the target peptide. Purity is typically reported as % peak area.[13][14]
    Mass Spectrometry (ESI-MS or MALDI-MS) Identity ConfirmationThe observed molecular weight should match the calculated theoretical mass of the peptide with the incorporated phosphonomethyl-phenylalanine.[15]
    ³¹P NMR Spectroscopy Confirmation of Phosphorus MoietyA characteristic signal in the phosphorus NMR spectrum confirms the presence and chemical environment of the phosphonate group.[16]
    Amino Acid Analysis (AAA) Compositional VerificationConfirms the correct ratio of all amino acids in the purified peptide.[15][16]

    Part 3: Application Case Study - SH2 Domain Probes

    Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, acting as critical nodes in intracellular signaling.[2][5] Peptides incorporating Phe(CH₂PO₃Et₂)-OH are invaluable tools for studying these interactions.

    SH2_Binding cluster_native Native Interaction (Labile) cluster_mimetic Mimetic Interaction (Stable) pTyr_Peptide Native Peptide ...pTyr... SH2_Domain1 SH2 Domain Binding Pocket pTyr_Peptide:pTyr->SH2_Domain1:head Binding Phosphatase Phosphatase pTyr_Peptide->Phosphatase Hydrolysis Mimetic_Peptide Mimetic Peptide ...Phe(CH₂PO₃H₂)... SH2_Domain2 SH2 Domain Binding Pocket Mimetic_Peptide:pmp->SH2_Domain2:head Stable Binding No_Hydrolysis No Hydrolysis Mimetic_Peptide->No_Hydrolysis

    Caption: Comparison of a native phosphopeptide vs. a stable phosphonate mimetic peptide interacting with an SH2 domain.

    By replacing pTyr with its non-hydrolyzable phosphonate analog, researchers can create peptides that:

    • Act as stable inhibitors of protein tyrosine phosphatases (PTPs).[4]

    • Function as reliable probes in binding assays (e.g., SPR, ITC) without signal loss due to sample degradation.

    • Be used in cell-based assays to antagonize specific SH2 domain-mediated interactions over longer time courses.[5]

    Hypothetical Binding Data Comparison:

    Peptide SequenceLigand TypeTargetBinding Affinity (Kd)
    Ac-T-S-T-E-pY -Q-V-N-H₂Native PhosphopeptideSHP-2 SH2 Domain50 nM
    Ac-T-S-T-E-Phe(CH₂PO₃H₂) -Q-V-N-H₂Phosphonate MimeticSHP-2 SH2 Domain75 nM

    The data illustrates that the mimetic often retains a comparable binding affinity to the native phosphopeptide, validating its use as a structural and functional surrogate.

    Troubleshooting Guide

    ProblemPotential Cause(s)Recommended Solution(s)
    Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the bulky amino acid derivative. 2. Aggregation of the growing peptide chain.[11] 3. Insufficient reagent equivalents or reaction time.1. Double couple: repeat the coupling step with fresh reagents. 2. Increase coupling time to 3-4 hours or perform at a slightly elevated temperature (30-35°C). 3. Use a different, more potent coupling reagent like HATU or HCTU.
    Low Purity/Yield After Cleavage 1. Incomplete removal of protecting groups. 2. Side reactions caused by inefficient scavenging. 3. Incomplete cleavage from the resin.1. Increase cleavage time to 4 hours. 2. Ensure the cleavage cocktail is freshly prepared and contains sufficient TIS. 3. Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.
    β-Elimination of nearby Ser/Thr residues The phosphonate group can be acidic, potentially catalyzing β-elimination during prolonged exposure to base (piperidine) if a Ser(tBu) or Thr(tBu) is adjacent.While less common than with phosphoserine, minimize Fmoc deprotection times. If it's a persistent issue, consider using a milder deprotection cocktail (e.g., 1-2% DBU in DMF).[10][12]

    References

    • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (Link unavailable, general reference to a standard organic synthesis text series).
    • Kogut, M., & Toth, G. K. (2014). Solid-phase synthesis of phosphopeptides. In Methods in Molecular Biology (Vol. 1143, pp. 23-34). Humana Press.
    • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
    • Zhang, Y., et al. (2017). Site-specific incorporation of phosphotyrosine using an expanded genetic code.
    • Perich, J. W. (2001). The synthesis of phosphopeptides. Current Organic Synthesis, 1(3), 255-274.
    • Zhang, Y., et al. (2017). Site-specific incorporation of phosphotyrosine using an expanded genetic code.
    • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

    • Zhang, Y., et al. (2017). Site-specific incorporation of phosphotyrosine using an expanded genetic code.
    • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Wu, L., et al. (2001). Site-specific incorporation of a phosphotyrosine mimetic reveals a role for tyrosine phosphorylation of SHP-2 in cell signaling. Molecular Cell, 8(4), 759-769.
    • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
    • Ottinger, E. A., Shekels, L. L., Bernlohr, D. A., & Barany, G. (1993).
    • Fan, H. (2000). Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A.
    • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

    • Aapptec. (n.d.). This compound. Retrieved from [Link]

    • Dehigaspitiya, D. C. (2019).
    • Loffet, A. (2015). Cleavage of synthetic peptides.
    • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

    • Chen, C., & Zhang, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894.
    • J&K Scientific LLC. (n.d.). Fmoc-4-diethylphosphomethyl-D-phenylalanine. Retrieved from [Link]

    • Al-Bokari, H. A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of King Saud University - Science, 35(1), 102434.
    • Toderas, F., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2056.

    Sources

    Application Notes and Protocols for the Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Phosphonopeptides, peptide analogs where a phosphonic acid group replaces a carboxylic acid or is incorporated into an amino acid side chain, are of significant interest in drug discovery and biotechnology.[1][2] Their tetrahedral phosphonate moiety can act as a stable mimic of the transition state of peptide hydrolysis, making them potent enzyme inhibitors.[1] Furthermore, the introduction of a phosphonate group can enhance peptide stability, solubility, and bioavailability. Fmoc-4-diethylphosphonomethyl-L-phenylalanine (Fmoc-Phe(CH2PO3Et2)-OH) is a key building block for introducing a phosphonate functional group into a specific position within a peptide sequence via automated Fmoc solid-phase peptide synthesis (SPPS).[3]

    These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the efficient incorporation of Fmoc-Phe(CH2PO3Et2)-OH into peptide sequences using automated peptide synthesizers. The protocols outlined herein are based on established principles of Fmoc SPPS and are designed to be a robust starting point for synthesis, with recommendations for optimization to achieve high-purity phosphonopeptides.

    Chemical Properties of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

    A thorough understanding of the chemical properties of this unnatural amino acid is crucial for its successful application in peptide synthesis.

    PropertyValue
    CAS Number 160253-13-4
    Molecular Formula C29H32NO7P
    Molecular Weight 537.54 g/mol
    Appearance White to off-white powder
    Purity Typically ≥98% (HPLC)
    Storage Conditions 2-8°C, desiccated

    Core Principles of Automated Fmoc SPPS

    Automated peptide synthesis significantly enhances reproducibility and throughput by systematically performing the repetitive cycles of amino acid coupling.[3] The synthesis is conducted on an insoluble resin support, and the core Fmoc SPPS cycle consists of three main stages:

    • Fmoc Deprotection: The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like N,N-Dimethylformamide (DMF).[3]

    • Amino Acid Coupling: The incoming Fmoc-protected amino acid, in this case, Fmoc-Phe(CH2PO3Et2)-OH, is activated and coupled to the newly exposed N-terminal amine of the peptide-resin.[3]

    • Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.[4]

    This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin support and the removal of permanent side-chain protecting groups.[3][5]

    Experimental Protocols

    The following protocols are generalized for use on most automated peptide synthesizers. Optimization may be required based on the specific peptide sequence, synthesizer model, and scale of the synthesis.

    Protocol 1: Reagent Preparation

    Proper preparation of all solutions is critical for the success of automated peptide synthesis.

    • Fmoc-Amino Acid Solutions: Prepare solutions of all standard Fmoc-amino acids (typically 0.2 to 0.5 M in DMF). For Fmoc-Phe(CH2PO3Et2)-OH, prepare a 0.2 M solution in high-purity DMF. Ensure the amino acid is fully dissolved. Gentle warming may be necessary, but do not overheat.

    • Activator Solution: Prepare a solution of your chosen coupling reagent. For example, a 0.5 M solution of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Base Solution: Prepare a 1 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

    • Wash Solvent: High-purity DMF.

    • Capping Solution (Optional but Recommended): A solution of 10% acetic anhydride and 1% DIPEA in DMF.

    Protocol 2: Automated Peptide Synthesis Cycle for Fmoc-Phe(CH2PO3Et2)-OH Incorporation

    This protocol outlines a single coupling cycle for incorporating Fmoc-Phe(CH2PO3Et2)-OH. The synthesizer will repeat these steps for each amino acid in the sequence.

    • Resin Preparation:

      • Place the desired amount of a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in the reaction vessel.

      • Swell the resin in DMF for at least 30-60 minutes.

    • Fmoc Deprotection:

      • Drain the DMF from the swollen resin.

      • Add the 20% piperidine/DMF solution to the resin.

      • Allow the reaction to proceed for a total of 10-20 minutes (this is often programmed as two separate treatments).

      • Drain the deprotection solution.

      • Wash the resin thoroughly with DMF (typically 5-7 times).

    • Coupling of Fmoc-Phe(CH2PO3Et2)-OH:

      • Activation: In a separate vial or via the synthesizer's automated delivery system, pre-activate the Fmoc-Phe(CH2PO3Et2)-OH. A typical ratio is:

        • Fmoc-Phe(CH2PO3Et2)-OH (4 equivalents relative to resin loading)

        • HCTU (3.9 equivalents)

        • DIPEA (8 equivalents)

      • Allow the activation to proceed for 2-5 minutes.

      • Coupling: Deliver the activated amino acid solution to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 45-90 minutes at room temperature. For this sterically demanding amino acid, a longer coupling time or a double coupling may be beneficial.

      • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

    • Washing:

      • Drain the coupling solution.

      • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

    • Capping (Optional):

      • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.

      • Add the capping solution to the resin and react for 10-15 minutes.

      • Wash the resin with DMF.

    The following diagram illustrates the key steps in the automated synthesis cycle.

    SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 DeprotectedResin Peptide-Resin (Free Amine) Coupling Coupling DeprotectedResin->Coupling 3. Activation Activation of Fmoc-Phe(CH2PO3Et2)-OH (HCTU/DIPEA) Activation->Coupling 2. Wash2 Wash (DMF) Coupling->Wash2 CoupledResin Peptide-Resin with New Residue (Fmoc-Protected) NextCycle Next Cycle or Final Cleavage CoupledResin->NextCycle Wash1->DeprotectedResin Wash2->CoupledResin

    Caption: Automated Fmoc-SPPS cycle for incorporating Fmoc-Phe(CH2PO3Et2)-OH.

    Protocol 3: Peptide Cleavage and Deprotection of Diethylphosphonate Group

    The final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the diethyl esters on the phosphonate. This requires a strong acidic treatment.

    • Resin Preparation:

      • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Cleavage Cocktail Preparation:

      • A standard cleavage cocktail for many peptides is Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[6]

      • For peptides containing the diethylphosphonate group, a stronger acid treatment may be necessary for complete deprotection. A recommended starting point is a cocktail of TFA and Triisopropylsilane (TIS) (95:5 v/v). For more robust deprotection of the phosphonate esters, the addition of bromotrimethylsilane (TMSBr) followed by aqueous workup is a common strategy in phosphonopeptide synthesis. However, this is typically a post-cleavage step. A one-step cleavage and deprotection can be attempted with a more acidic cocktail, but this will require optimization.

    • Cleavage Reaction:

      • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

      • Gently agitate the mixture at room temperature for 2-4 hours. Longer cleavage times may be necessary for complete removal of the diethyl groups.

    • Peptide Precipitation and Isolation:

      • Filter the resin and collect the filtrate containing the cleaved peptide.

      • Wash the resin with a small amount of fresh cleavage cocktail.

      • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide.

      • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

      • Dry the crude peptide under vacuum.

    The following diagram outlines the cleavage and purification workflow.

    Cleavage_Workflow Start Dry Peptide-Resin Cleavage Cleavage & Deprotection (e.g., TFA/TIS) Start->Cleavage Filtration Filter Resin Cleavage->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge & Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Purification RP-HPLC Purification Drying->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Final Lyophilized Pure Peptide Analysis->Final

    Caption: Post-synthesis workflow: Cleavage, isolation, and purification.

    Purification and Analysis

    • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

    • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9][10] The mass spectrum should show the expected molecular weight corresponding to the peptide with the free phosphonic acid group. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the phosphonomethyl-phenylalanine residue.[8]

    Troubleshooting and Key Considerations

    • Incomplete Coupling: Due to the steric bulk of the diethylphosphonomethyl group, incomplete coupling can be a challenge. Consider using a more potent coupling reagent like HATU or PyBOP, increasing the coupling time, or performing a double coupling.[11][12]

    • Incomplete Deprotection of Phosphonate Esters: If mass spectrometry indicates the presence of monoethyl or diethyl phosphonate species after cleavage, a more rigorous deprotection strategy is required. This may involve a post-cleavage treatment with TMSBr.

    • Side Reactions: Be mindful of potential side reactions common in peptide synthesis, such as aspartimide formation or racemization, especially in long or complex sequences.[13]

    • Aggregation: Peptides containing hydrophobic residues like phenylalanine can be prone to aggregation during synthesis. Using high-swelling resins and appropriate solvents can help mitigate this.

    Conclusion

    The incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into peptides using automated synthesizers is a viable and efficient method for producing novel phosphonopeptides. While the general principles of Fmoc SPPS apply, careful consideration of coupling conditions and the final deprotection step is crucial for success. The protocols provided in these application notes serve as a solid foundation for researchers to develop and optimize their synthetic strategies for this important class of modified peptides.

    References

    • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (n.d.). Luxembourg Bio Technologies. Retrieved January 18, 2026, from [Link]

    • Rao, D. R. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]

    • Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides. (2019, February 22). YouTube. Retrieved January 18, 2026, from [Link]

    • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 18, 2026, from [Link]

    • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]

    • Xu, J. (2025). Synthesis of Phosphonopeptides. Methods in Molecular Biology, 2931, 259-271. [Link]

    • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved January 18, 2026, from [Link]

    • General methods. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

    • Burlina, F., et al. (2010). Automated Fmoc-based solid-phase synthesis of peptide thioesters with self-purification effect and application in the construction of immobilized SH3 domains. Journal of Peptide Science, 16(8), 449-458. [Link]

    • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5887. [Link]

    • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved January 18, 2026, from [Link]

    • Sickmann, A., & Meyer, H. E. (2001). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Proteomics, 1(2), 200-206.
    • Angeletti, R. H., et al. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(4), 308-315.
    • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Semantic Scholar. Retrieved January 18, 2026, from [Link]

    • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 18, 2026, from [Link]

    • Gausepohl, H., et al. (1992). Automated multiple peptide synthesis. Peptide Research, 5(6), 355-360.
    • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602.
    • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved January 18, 2026, from [Link]

    • Peptide purification using HPLC ? (2021, November 25). ResearchGate. Retrieved January 18, 2026, from [Link]

    • Chantell, C. A., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 117-122.
    • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

    • Mass Spectrometry for Peptide and Protein Analysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

    • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
    • Analysis of Phosphorylated Peptides by Ion Mobility-Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

    • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University. Retrieved January 18, 2026, from [Link]

    • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]

    • Chantell, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 117-122.
    • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Retrieved January 18, 2026, from [Link]

    Sources

    Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a comprehensive guide to the mass spectrometric analysis of synthetic peptides incorporating the non-natural amino acid Fmoc-4-diethylphosphomethyl-L-phenylalanine. The presence of both the bulky N-terminal Fmoc protecting group and the phosphonate moiety on the phenylalanine side chain presents unique challenges for analysis. We present a detailed protocol for liquid chromatography-mass spectrometry (LC-MS), including sample preparation, optimized chromatographic conditions, and mass spectrometry parameters for robust and reliable characterization. Furthermore, we delve into the expected fragmentation patterns under collision-induced dissociation (CID), offering insights into the structural elucidation of these modified peptides.

    Introduction: The Challenge of Analyzing Modified Peptides

    The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties such as potency, stability, and cell permeability. This compound is one such building block, providing a phosphonate group that can act as a stable mimic of phosphotyrosine. Accurate characterization of peptides containing this modification is critical for quality control during synthesis and for subsequent biological studies.[1][2][3]

    Mass spectrometry (MS) is the definitive tool for peptide analysis.[2] However, the unique structural features of peptides containing this compound require specialized analytical considerations. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group can impact ionization and chromatographic behavior, while the diethylphosphonate group introduces fragmentation pathways distinct from those of naturally occurring phosphopeptides.[4][5] This guide provides a robust framework for navigating these challenges to achieve comprehensive and reliable characterization.

    Analytical Strategy: A Multi-faceted Approach

    Our recommended approach leverages the power of high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-MS/MS). This strategy is built on three pillars:

    • Optimized Chromatography: Achieving good separation of the target peptide from synthesis-related impurities is paramount.[6][7] We will detail a reversed-phase HPLC method that provides excellent resolution and is compatible with mass spectrometry.

    • High-Resolution Mass Spectrometry: Accurate mass measurement of the precursor ion is essential for confirming the elemental composition of the peptide.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion provides sequence information and allows for the localization of the modification. We will discuss the expected fragmentation patterns and how to interpret the resulting spectra.

    The overall experimental workflow is depicted in the diagram below.

    workflow Experimental Workflow Sample Peptide Sample (with Fmoc-Pmp(OEt)2) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep LC Reversed-Phase HPLC (Formic Acid mobile phase) Prep->LC ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC->ESI MS1 Full MS Scan (MS1) (Accurate Mass Measurement) ESI->MS1 MS2 Tandem MS (MS/MS) (Collision-Induced Dissociation) MS1->MS2 Data Data Analysis (Sequence Confirmation & Purity Assessment) MS2->Data

    Caption: Overall workflow for LC-MS/MS analysis.

    Detailed Protocols

    Sample Preparation

    The goal of sample preparation is to dissolve the peptide in a solvent that is compatible with both HPLC and MS analysis.

    • Initial Dissolution: Dissolve the lyophilized peptide in a small amount of an organic solvent such as acetonitrile (ACN) or methanol. The bulky Fmoc group enhances solubility in organic solvents.

    • Working Solution: Dilute the stock solution with the initial HPLC mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

    • Filtration: For samples containing particulates, centrifuge or filter through a 0.22 µm syringe filter before injection.

    Liquid Chromatography

    This protocol is designed for analytical scale separation.

    • HPLC System: A standard analytical HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    Rationale for Method Choices:

    • Formic Acid: Formic acid is used as a mobile phase additive instead of trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent for chromatography, it is known to cause significant ion suppression in the mass spectrometer.[8][9] Formic acid provides good chromatographic peak shape for most peptides and is highly compatible with ESI-MS.[8][9]

    • C18 Column: The C18 stationary phase provides excellent retention and separation of peptides based on their hydrophobicity.

    Mass Spectrometry

    The following parameters are a starting point and should be optimized for the specific instrument being used. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is highly recommended.

    ParameterSettingRationale
    Ionization Mode Positive Electrospray (ESI+)Peptides readily form positive ions by protonation.
    Capillary Voltage 3.5 - 4.5 kVTo ensure efficient ionization.
    Source Temp. 120 - 150 °CTo aid in desolvation.
    Desolvation Temp. 350 - 450 °CTo ensure complete desolvation of ions.
    MS1 Scan Range 300 - 2000 m/zTo cover the expected m/z of precursor ions.
    MS/MS Mode Data-Dependent AcquisitionAutomatically select precursor ions for fragmentation.
    Fragmentation CID or HCDTo induce fragmentation of the peptide backbone.
    Collision Energy Stepped or rampedTo ensure a good range of fragment ions are produced.

    Rationale for Method Choices:

    • Positive ESI: Peptides contain basic sites (N-terminus, basic amino acid side chains) that are readily protonated, making positive ion mode the method of choice.[10][11]

    • High-Resolution MS: Provides accurate mass measurements, which can help confirm the elemental composition of the peptide and distinguish it from impurities with similar nominal masses.[12][13]

    • Collision-Induced Dissociation (CID/HCD): This is a robust and widely used fragmentation technique that primarily cleaves the peptide amide bonds, generating characteristic b- and y-type fragment ions for sequence confirmation.[14][15] Beam-type CID (HCD) is often preferred for phosphopeptides as it can fragment the neutral loss products, yielding more informative spectra.[14][16]

    Data Interpretation: Understanding the Spectra

    The MS1 Spectrum

    In the full MS scan, the peptide will typically appear as a distribution of multiply charged ions.[10][11] For a peptide with a molecular weight of M, you will observe ions at (M + nH)n+ / n, where n is the number of charges. The presence of the bulky, hydrophobic Fmoc group may influence the charge state distribution.

    The MS/MS Spectrum and Predicted Fragmentation

    The tandem mass spectrum will contain fragment ions that arise from cleavage of the peptide backbone and the modified side chain.

    • b- and y-ions: These are the most common fragment ions and are used to determine the amino acid sequence.[15]

    • Fmoc Group Fragmentation: The Fmoc group itself can fragment. A characteristic loss of the Fmoc group can be observed. The protonated Fmoc-dipeptides can undergo a McLafferty-type rearrangement followed by loss of CO2 to form [M+H-Fmoc+H]+.[4]

    • Phosphonate Side Chain Fragmentation: Unlike phosphate esters in natural phosphopeptides, which readily lose phosphoric acid (-98 Da), the P-C bond in the phosphonate is more stable.[14][17][18] The fragmentation is more likely to involve the loss of the diethyl phosphonate group or parts of it.

    The diagram below illustrates the predicted fragmentation pattern of a peptide containing this compound.

    fragmentation Predicted Fragmentation Pattern cluster_peptide Peptide Backbone cluster_sidechain Fmoc-Pmp(OEt)2 Side Chain Fmoc Fmoc NH NH Fmoc->NH CH CH NH->CH CO1 CO1 CH->CO1 b-ion SideChain CH2-Ph-CH2-P(=O)(OEt)2 CH->SideChain NH2 NH2 CO1->NH2 y-ion CH2 CH2 NH2->CH2 CO2 CO2 CH2->CO2 OH OH CO2->OH Loss1 Loss1 SideChain->Loss1 Loss of EtO-P(=O)(OEt)H (-137 Da) Loss2 Loss2 SideChain->Loss2 Loss of P(=O)(OEt)2 (-137 Da) Loss3 Loss3 SideChain->Loss3 Loss of OEt (-45 Da)

    Caption: Predicted fragmentation of the peptide backbone and modified side chain.

    Conclusion

    The protocol outlined in this application note provides a robust starting point for the successful mass spectrometric analysis of peptides containing this compound. By combining optimized reversed-phase chromatography with high-resolution tandem mass spectrometry, researchers can confidently confirm the identity, sequence, and purity of these valuable synthetic peptides. Understanding the unique fragmentation patterns of both the Fmoc group and the phosphonate side chain is key to accurate data interpretation and structural elucidation.

    References

    • De Vijlder, T., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(23), 13634-13648. Available at: [Link]

    • Suresh, E., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(9), 932-939. Available at: [Link]

    • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacademy. Available at: [Link]

    • Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(1), 1-12. Available at: [Link]

    • Sterling, H. J., & Williams, E. R. (2010). Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 21(11), 1821-1833. Available at: [Link]

    • De Vijlder, T., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(23), 13634-13648. Available at: [Link]

    • Iavarone, A. T., & Williams, E. R. (2003). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 75(13), 3046-3053. Available at: [Link]

    • Kelleher, N. L. (2008). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

    • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies Application Note. Available at: [Link]

    • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

    • Czauderna, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(21), 5038. Available at: [Link]

    • Lee, A. J., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 33(6), 986-995. Available at: [Link]

    • Biemann, K. (2002). Mass Spectrometry of Peptides and Proteins up to Proteomics. Encyclopedia of Mass Spectrometry, 9, 475-487. Available at: [Link]

    • Marcus, K., & Moebius, J. (2009). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Current Proteomics, 6(1), 1-12. Available at: [Link]

    • Fischman, D., & Ofran, Y. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(13), 3209-3216. Available at: [Link]

    • Swaney, D. L., et al. (2010). Phosphopeptide analysis by a back-to-back, alternating CID-and HCD-type fragmentation for same-precursor ions. Journal of Proteome Research, 9(7), 3368-3375. Available at: [Link]

    • Wu, Y., & Han, M. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2772, 145-154. Available at: [Link]

    • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. Available at: [Link]

    • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Available at: [Link]

    • Chang, F., et al. (2022). Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. Molecules, 27(19), 6543. Available at: [Link]

    • SCIEX. (n.d.). Improving complex phosphopeptide characterization with hybrid EAD/CID MS/MS fragmentation. SCIEX Technical Note. Available at: [Link]

    • Ali, A. M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 596-607. Available at: [Link]

    • DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphopeptides in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1175-1188. Available at: [Link]

    • Forster, A. C., et al. (2005). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 127(42), 14791-14798. Available at: [Link]

    • Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882-899. Available at: [Link]

    • Hong, P., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(25), 8735-8757. Available at: [Link]

    • Wikipedia. (n.d.). De novo peptide sequencing. In Wikipedia. Retrieved January 18, 2026, from [Link]

    • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

    • Amblard, F., et al. (2009). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 14(1), 329-336. Available at: [Link]

    Sources

    Application Note: Orthogonal Protection Strategies for Phosphorylated Amino Acids in Fmoc Solid-Phase Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Challenge and Importance of Synthetic Phosphopeptides

    Reversible protein phosphorylation is a cornerstone of cellular regulation, governing vast signaling networks through the action of kinases and phosphatases. The ability to chemically synthesize peptides with precisely placed phosphate groups is, therefore, an indispensable tool for biochemical and pharmaceutical research.[1] These synthetic phosphopeptides are critical for developing kinase inhibitors, creating diagnostic tools, raising phospho-specific antibodies, and fundamentally understanding signal transduction pathways.

    The method of choice for synthesizing these valuable molecules is Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, favored for its mild reaction conditions which preserve the often-labile phosphate moiety.[2][3] Synthesis can be achieved either by post-synthetic ("global") phosphorylation of a completed peptide or, more commonly, by the direct incorporation of a pre-phosphorylated amino acid building block.[1]

    This guide focuses on the "building block" approach, which offers superior control over the site of phosphorylation. However, this strategy introduces a significant chemical challenge: the protection of the phosphate (or phosphonate) group. The phosphate is a dianionic, highly nucleophilic moiety that can interfere with coupling reactions, cause side reactions, and complicate the synthesis if not appropriately masked. This note provides a detailed technical overview of orthogonal protection strategies, optimized protocols, and the chemical rationale behind them for the successful incorporation of phosphorylated amino acids into peptides via Fmoc SPPS.

    The Principle of Orthogonality in Fmoc SPPS

    Successful peptide synthesis hinges on the concept of orthogonal protection . This principle dictates that different classes of protecting groups on the amino acid building blocks can be removed under distinct chemical conditions without affecting the others.[4][5]

    In standard Fmoc SPPS, the orthogonality is between the base-labile Fmoc group on the α-amine and the acid-labile groups on the amino acid side chains (e.g., tBu, Boc, Trt).[4][6] The Fmoc group is removed at each cycle with a mild base (typically piperidine) to allow for chain elongation, while the side-chain protecting groups remain intact until the final step, where they are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3][7]

    G cluster_0 Fmoc SPPS Cycle cluster_1 Final Product cluster_legend Protection Scheme Start Resin-AA1(PG) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA2(PG)-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle n Times Wash2->Repeat Repeat->Fmoc_Deprotection for next residue Final_Cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) Repeat->Final_Cleavage Final_Peptide Purified Peptide Fmoc α-Amine Protection (Fmoc) Removed by BASE SideChain Side-Chain Protection (PG) Removed by ACID

    Figure 1: The fundamental orthogonality of the Fmoc/tBu strategy in SPPS.

    Protecting Group Strategies for the Phosphate Moiety

    The selection of a protecting group for the phosphate is a critical decision that balances stability, reactivity, and ease of deprotection. While this note addresses the principles for "phosphonated" amino acids (containing a stable C-P bond), the strategies are most extensively documented for the more common O-phosphorylated serine, threonine, and tyrosine residues. The combination of N-terminal Fmoc and dibenzyl protection of a phosphonate has been shown to be an effective strategy, demonstrating the applicability of these principles.[8]

    Comparison of Phosphate Protection Strategies
    Protecting Group StrategyExample Building BlockCleavage ConditionProsCons
    Partially Protected Fmoc-pTyr(PO(OBzl)OH)-OHTFA Cocktail (Global Deprotection)Minimizes β-elimination[9]; Commercially available; Widely used.Free acidic proton interferes with coupling and can form piperidine salts.
    Fully Protected (Acid Labile) Fmoc-pSer(PO(OtBu)2)-OHTFA Cocktail (Global Deprotection)No acidic proton, leading to cleaner coupling; High stability during synthesis.Can be sterically hindered; Requires highly efficient final cleavage.
    Fully Protected (H₂olysis) Fmoc-pTyr(PO(OBzl)2)-OHCatalytic HydrogenationNo acidic proton; Stable to acid and base.Requires an orthogonal linker and on-resin hydrogenation or solution-phase deprotection; Not compatible with Cys/Met.
    Unprotected Fmoc-pThr(PO3H2)-OHNone requiredCost-effective; No final deprotection step for the phosphate needed.[1]Very sluggish coupling; High excess of reagents needed; Potential for side reactions.[10]
    Truly Orthogonal Fmoc-pSer(PO(OAll)2)-OHPd(PPh₃)₄ / PhSiH₃Allows on-resin deprotection for selective modification of the phosphate group.[11]Requires specialized reagents and protocols; Palladium catalysts can be expensive and require thorough removal.

    The most popular and pragmatic approach for routine phosphopeptide synthesis is the use of monobenzyl (Bzl) protected building blocks .[10] This strategy provides a good compromise, but requires specific protocol modifications to overcome the challenges posed by the remaining acidic proton on the phosphate.

    Key Experimental Protocols

    The following protocols are optimized for the incorporation of monobenzyl-protected phospho-amino acids, the most common building blocks used in the field.

    Protocol 1: Optimized Coupling of Fmoc-AA(PO(OBzl)OH)-OH

    The free acidic proton on the monobenzyl-protected phosphate can neutralize the base (DIPEA) required for coupling and slow down the reaction. Therefore, uronium-based coupling reagents and an increased excess of base are essential for driving the reaction to completion.

    Reagents:

    • Fmoc-AA(PO(OBzl)OH)-OH (e.g., Fmoc-pTyr(PO(OBzl)OH)-OH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Fmoc-deprotected peptide-resin

    Procedure:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-AA(PO(OBzl)OH)-OH (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

    • Add Base: Add DIPEA (8.0 eq.) to the amino acid/HATU solution. A color change (typically to yellow) should be observed.

    • Coupling: Immediately add the activated mixture to the vessel containing the deprotected peptide-resin (1.0 eq.).

    • Reaction: Agitate the reaction vessel at room temperature for at least 2 hours. For difficult couplings, this time can be extended to 4 hours or overnight.

    • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

    • Washing: If the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

    Protocol 2: Overcoming Piperidine Salt Formation After Fmoc Deprotection

    During the standard Fmoc deprotection with piperidine, the basic piperidine can form an ion pair with the acidic proton of the phosphate group. This salt is stable and can interfere with the subsequent coupling step by consuming the activated amino acid. This issue is particularly problematic in peptides with multiple phosphorylation sites.

    Procedure:

    • Standard Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).

    • Standard Wash: Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Tertiary Amine Wash: Add a solution of 5% DIPEA in DMF to the resin and agitate for 2-3 minutes. This non-nucleophilic base will disrupt the piperidine-phosphate salt without causing side reactions.

    • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next coupling step as described in Protocol 1.

    G Start Start: Resin-Peptide-NH-Fmoc Deprotection 1. Standard Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Problem Side Reaction: Piperidine forms salt with acidic P-OH group Deprotection->Problem Wash1 2. Standard DMF Wash Deprotection->Wash1 Solution 3. Key Step: DIPEA Wash (5% in DMF) (Breaks piperidine salt) Wash1->Solution Wash2 4. Final DMF/DCM Wash Solution->Wash2 Coupling 5. Proceed to Optimized Coupling (Protocol 1) Wash2->Coupling

    Figure 2: Workflow for Fmoc deprotection of a phosphopeptide, highlighting the critical tertiary amine wash step.

    Protocol 3: Final Cleavage and Global Deprotection

    The final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the benzyl group from the phosphate.

    Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) - Cation scavenger

    • Deionized water

    Cleavage Cocktail (Reagent R):

    • 95% TFA

    • 2.5% Deionized Water

    • 2.5% TIS

    Procedure:

    • Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) in a well-ventilated fume hood.

    • Reaction: Agitate the slurry at room temperature for 2-3 hours.

    • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Purification: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

    • Analysis and Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) for analysis by mass spectrometry and purification by reverse-phase HPLC.

    Conclusion

    The successful synthesis of phosphopeptides using Fmoc-SPPS is a highly achievable but nuanced process. The "pseudo-orthogonal" strategy employing monobenzyl-protected phosphate building blocks remains the most robust and widely used method. By understanding the underlying chemical challenges—namely, reduced coupling efficiency and piperidine salt formation—and implementing optimized protocols with enhanced coupling reagents and corrective wash steps, researchers can reliably incorporate phosphorylated residues. This enables the synthesis of high-purity phosphopeptides, which are invaluable reagents for advancing our understanding of cellular biology and for the development of novel therapeutics.

    References

    • Attard, T. J., O'Brien-Simpson, N., & Reynolds, E. C. (2008). ChemInform Abstract: Synthesis of Phosphopeptides in the Fmoc Mode. ChemInform, 39(14). (URL not directly available, abstract viewed)
    • Kunz, H. (2001). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 289-301. [Link]

    • De Bont, D. B. A., et al. (1991). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 37(2), 114-121. [Link]

    • Taylor & Francis Online. (2025). Synthesis of a N-Fmoc dibenzyl pyrazolyl phosphonate protected τ-phosphohistidine building block for Fmoc SPPS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

    • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]

    • Polypeptide Group. (2019). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Polypeptide Group News. [Link]

    • Royal Society of Chemistry. (2019). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Green Chemistry, 21, 2594. [Link]

    • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

    • Semantic Scholar. (2019). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Green Chemistry. [Link]

    • CORE. (2011). Peptide Length and Leaving-Group Sterics Influence Potency of Peptide Phosphonate Protease Inhibitors. CORE Repository. [Link]

    • National Center for Biotechnology Information. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]

    • PubMed. (2012). Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine. PubMed. [Link]

    • National Center for Biotechnology Information. (2009). Introduction to Peptide Synthesis. PubMed Central. [Link]

    • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Technical Library. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Solubility of Fmoc-4-diethylphosphomethyl-L-phenylalanine in DMF

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses common solubility challenges encountered with Fmoc-4-diethylphosphomethyl-L-phenylalanine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS) and other synthetic applications. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

    Part 1: Understanding the Solubility Challenge
    Q1: I'm having trouble dissolving this compound in DMF. Why is this happening?

    A1: While DMF is an excellent and widely used polar aprotic solvent in SPPS, several factors can impede the dissolution of Fmoc-amino acid derivatives, even those designed for enhanced properties like this compound[1][2][3]. The primary reasons are multifactorial:

    • Molecular Aggregation: The large, planar fluorenylmethoxycarbonyl (Fmoc) protecting groups have a strong tendency to stack via π-π interactions. This intermolecular aggregation effectively creates larger, less soluble "superstructures" that are difficult for DMF to solvate efficiently[1].

    • Side-Chain Influence: The core structure is based on phenylalanine, which is inherently hydrophobic. Although the diethylphosphomethyl group is intended to improve properties like bioactivity and can influence solubility, the hydrophobic nature of the phenyl ring remains a significant factor[4][5].

    • Solvent Quality: The purity of your DMF is critical. Over time, or with improper storage, DMF can degrade into dimethylamine and formic acid[1]. These basic and acidic impurities can interact with the amino acid derivative, potentially altering its charge state and reducing solubility.

    • Solid-State Characteristics: The physical form of the lyophilized powder (e.g., amorphous vs. crystalline) can influence the kinetics of dissolution.

    It is a common misconception that all Fmoc-amino acids should dissolve readily in DMF. In practice, solubility is often determined empirically, and many derivatives require specific handling procedures[1][6].

    Part 2: Troubleshooting Guide: A Step-by-Step Approach to Dissolution

    If you are encountering solubility issues, follow this logical workflow to diagnose and resolve the problem. The process starts with the simplest, most common solutions and progresses to more advanced techniques.

    Troubleshooting Workflow Diagram

    Troubleshooting_Workflow start Start: Poor Solubility Observed check_dmf Step 1: Verify DMF Quality - Use fresh, high-purity, anhydrous DMF - Check for amine contaminants start->check_dmf mechanical Step 2: Apply Mechanical/Thermal Energy - Vortex vigorously - Sonicate for 5-10 mins - Gentle warming (30-40°C) check_dmf->mechanical resolved1 Issue Resolved? mechanical->resolved1 cosolvent Step 3: Use a Co-Solvent - Add 5-10% (v/v) DMSO or NMP - Vortex to homogenize resolved1->cosolvent No success Success: Proceed with Coupling Reaction resolved1->success Yes resolved2 Issue Resolved? cosolvent->resolved2 resolved2->success Yes contact Contact Technical Support For advanced strategies resolved2->contact No

    Caption: A logical workflow for troubleshooting solubility issues.

    Q2: What are the first and simplest steps to try?

    A2: Always begin with mechanical and gentle thermal methods. These techniques are often sufficient to overcome the initial energy barrier of dissolution without altering the chemical integrity of the compound.

    • Vigorous Vortexing: Ensure the powder is fully wetted and suspended. Vortex for 1-2 minutes.

    • Sonication: This is a highly effective method for breaking up molecular aggregates[1]. Place the sealed vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves provide localized energy to disrupt intermolecular forces.

    • Gentle Warming: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute. Warm the solution to 30-40°C with intermittent vortexing[1]. Caution: Do not overheat, as this can risk degradation of the Fmoc-amino acid.

    See Protocol 1 for a detailed experimental workflow.

    Q3: Mechanical methods didn't work. What is the next step?

    A3: The use of a co-solvent is the next logical step. Adding a small volume of a stronger, more effective solvent can dramatically improve solubility without significantly altering the overall reaction conditions.

    • Dimethyl Sulfoxide (DMSO): An excellent choice as a co-solvent. It is a highly polar aprotic solvent with strong solvating capabilities for many Fmoc-amino acids[1][7].

    • N-Methyl-2-pyrrolidone (NMP): Another common alternative to DMF, NMP is known for its superior solvating power, especially for hydrophobic and aggregation-prone sequences[1][2].

    Typically, adding 5-10% (v/v) of DMSO or NMP to the DMF is sufficient to achieve full dissolution. See Protocol 2 for a detailed procedure.

    Part 3: Experimental Protocols & Data
    Protocol 1: Dissolution Using Mechanical and Thermal Methods
    • Weigh the required amount of this compound into a clean, dry reaction vial.

    • Add the calculated volume of fresh, high-purity DMF.

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a laboratory ultrasonic bath and sonicate for 5-10 minutes.

    • If solubility remains an issue, transfer the vial to a heat block or water bath set to 37°C. Warm for 10-15 minutes with intermittent vortexing until the solid dissolves.

    • Once fully dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps. Use the solution promptly after preparation.

    Protocol 2: Dissolution Using a Co-Solvent System
    • Weigh the required amount of this compound into a clean, dry reaction vial.

    • Prepare a solvent mixture. For a final volume of 10 mL, for example, use 9.5 mL of DMF and 0.5 mL of DMSO (for a 5% v/v mixture).

    • Add the prepared DMF/DMSO solvent mixture to the vial containing the amino acid derivative.

    • Seal the vial and vortex thoroughly for 1-2 minutes until the solution is clear and homogeneous.

    • If necessary, brief sonication (as described in Protocol 1) can be applied to the co-solvent mixture to expedite dissolution.

    • Proceed with the activation and coupling steps as required by your synthesis protocol.

    Data Summary: Qualitative Solubility of Fmoc-Amino Acid Classes

    While exact quantitative solubility data is not widely published for all derivatives, this table provides a general guide to expected solubility in DMF[1][5].

    Amino Acid ClassSide Chain CharacteristicGeneral Solubility in DMFCommon Issues
    Gly, Ala, Leu, Val, Ile Aliphatic, NonpolarGood to ModerateHydrophobic aggregation with longer chains
    Phe, Trp Aromatic, HydrophobicModerate to PoorStrong potential for π-π stacking and aggregation[1]
    Ser, Thr, Asn, Gln Polar, UnchargedGoodGenerally soluble
    Asp, Glu Acidic (Protected)GoodGenerally soluble with side-chain protection
    Lys, Arg Basic (Protected)VariableCan be difficult; highly dependent on protecting group
    Fmoc-4-(CH₂PO₃Et₂)-L-Phe Modified Aromatic Moderate Subject to aggregation from both Fmoc group and phenyl ring
    Part 4: Frequently Asked Questions (FAQs)

    Q4: What is a reliable baseline concentration for this compound in DMF?

    A4: While maximum solubility must be determined empirically, technical datasheets for this compound and its D-enantiomer often specify conditions for measuring optical rotation at a concentration of c=1 in DMF. This means 1 gram of the compound is dissolved in 100 mL of DMF[6][8]. This value (10 mg/mL) serves as a verified, practical baseline concentration that should be achievable.

    Q5: Are there any solvent alternatives to DMF for this amino acid?

    A5: Yes. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF and is often considered a stronger solvent for SPPS, particularly for hydrophobic peptides where aggregation is a concern[1][2]. In cases of severe solubility or aggregation issues, switching the primary solvent to NMP instead of using it as a co-solvent is a valid strategy.

    Q6: Can I prepare a stock solution of this amino acid in DMF and store it?

    A6: We strongly advise against long-term storage of Fmoc-amino acids in solution, especially in DMF. The Fmoc group is sensitive to basic conditions, and even trace amounts of dimethylamine in degrading DMF can cause premature deprotection over time[][10]. Furthermore, dissolved compounds may be more susceptible to moisture. For best results and highest purity, always prepare solutions fresh immediately before use in your synthesis workflow.

    Q7: Will using a co-solvent like DMSO or NMP interfere with my coupling reaction?

    A7: At the recommended concentrations (5-10% v/v), both DMSO and NMP are fully compatible with standard carbodiimide (e.g., DIC) and phosphonium/uronium salt (e.g., HBTU, HATU) activation chemistries used in Fmoc-SPPS[1][11]. They are common components in peptide synthesis and should not negatively impact coupling efficiency.

    References
    • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

    • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

    • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

    • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

    • Aapptec. (n.d.). This compound[160253-13-4]. [Link]

    • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

    • P212121 Store. (n.d.). This compound. [Link]

    • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

    • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

    Sources

    Technical Support Center: Synthesis of Phosphonomethyl-Phenylalanine (Pmp) Peptides

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Challenge and Opportunity of Pmp Peptides

    L-Phosphonomethyl-phenylalanine (Pmp), a non-hydrolyzable phosphonate analogue of phosphotyrosine, is a critical building block in modern drug discovery. Its incorporation into peptides allows for the creation of potent and stable inhibitors of protein tyrosine phosphatases (PTPs) and SH2 domain-containing proteins, offering therapeutic potential for a range of diseases. However, the unique physicochemical properties of the Fmoc-Pmp(tBu)2-OH derivative present a significant challenge during solid-phase peptide synthesis (SPPS): on-resin aggregation .

    This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering aggregation-related issues during the synthesis of Pmp-containing peptides. We will explore the root causes of this phenomenon and provide field-proven strategies and detailed protocols to ensure successful synthesis.

    Understanding the Problem: Why Do Pmp-Containing Peptides Aggregate?

    Aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable β-sheet structures.[1] This process renders the N-terminus of the peptide chain inaccessible, causing incomplete coupling and deprotection reactions.[1]

    While sequences rich in hydrophobic amino acids (Val, Ile, Leu) are naturally prone to aggregation, the Pmp residue introduces specific exacerbating factors:

    • Steric Hindrance: The bulky di-tert-butyl protected phosphonate group is sterically demanding, slowing down coupling kinetics and providing more time for peptide chains to self-associate.

    • Intermolecular Interactions: Although the phosphonate group is protected, its polarity and potential for hydrogen bonding can contribute to the network of interactions that stabilize the aggregated state.

    • Hydrophobicity: The combination of the phenyl ring and the tert-butyl protecting groups adds significant hydrophobicity, which is a known driver of aggregation.[2]

    The onset of severe aggregation is often marked by the shrinking of the resin matrix and the unreliability of standard monitoring tests like the Kaiser test, which may yield false negatives.

    Troubleshooting Guide: Question & Answer

    This section addresses specific problems you may encounter during your synthesis.

    Q1: My synthesis failed after incorporating Fmoc-Pmp(tBu)2-OH. Mass spectrometry shows a major peak corresponding to the peptide truncated at the Pmp position. What happened?

    A: This is a classic sign of severe on-resin aggregation immediately following the successful (or partially successful) coupling of the Pmp residue. The newly elongated peptide chain has adopted a secondary structure that completely buries the N-terminal Fmoc group, making it inaccessible to the piperidine base during the deprotection step. Subsequent coupling reactions fail, and upon cleavage, you isolate the truncated sequence.

    Solution Workflow:

    G cluster_0 Troubleshooting Failed Pmp Synthesis cluster_1 Strategy: Improve Deprotection cluster_2 Strategy: Resynthesize with Aggregation Disruption start Synthesis Failure at Pmp+1 Step q1 Was the Pmp coupling confirmed to be complete (e.g., TNBS test)? start->q1 s1 Use 1-5% DBU in 20% Piperidine/DMF to enhance deprotection strength. q1->s1 Yes s3 Use a 'difficult sequence' protocol from the start. (See Preventative Strategies) q1->s3 No/Uncertain s2 Increase deprotection time and/or temperature (e.g., Microwave at 75°C for 3-5 min). [1] s1->s2 end Successful Synthesis s2->end s4 Incorporate aggregation-disrupting elements *before* the Pmp residue. s3->s4 s4->end

    Caption: A proactive workflow for synthesizing Pmp-containing peptides.

    • Resin Choice: Start with a low-loading (e.g., 0.1-0.3 mmol/g) PEG (polyethylene glycol) based resin. [3]The lower loading increases the distance between peptide chains, reducing intermolecular interactions. PEG resins improve solvation of the growing peptide, further discouraging aggregation. [4]2. Microwave Synthesis: Consistently use elevated temperatures (75-90°C) for both coupling and deprotection steps. [5]This is the single most effective tool for preventing the formation of stable secondary structures. [6]3. Structure-Disrupting Elements: If your sequence contains a Ser or Thr residue within 4-6 amino acids before the Pmp, incorporate it as a pseudoproline dipeptide. [7][8]These derivatives introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. The native sequence is regenerated during the final TFA cleavage. Q5: What are Pseudoproline Dipeptides and how do they work?

    A: Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This modification is introduced as a pre-formed dipeptide (e.g., Fmoc-Xaa-Thr(ψPro)-OH). The key benefit is that the resulting oxazolidine ring structure temporarily disrupts the hydrogen bonding capabilities of the peptide backbone, mimicking the effect of a proline residue. This prevents the peptide from adopting the linear conformation required for β-sheet formation and aggregation.

    Experimental Protocols

    Protocol 1: High-Temperature Microwave Coupling of Fmoc-Pmp(tBu)2-OH

    This protocol is intended for use with an automated microwave peptide synthesizer.

    • Resin Preparation: The peptide-resin from the previous cycle should be deprotected (ideally at 75-90°C for 3-5 minutes) and thoroughly washed with DMF. [1]2. Reagent Preparation: Prepare a 0.5 M solution of Fmoc-Pmp(tBu)2-OH, 0.5 M HATU, and 1.0 M DIPEA in NMP. Use 3-5 equivalents relative to the resin loading.

    • Coupling Cycle:

      • Add the activated amino acid solution to the reaction vessel containing the resin.

      • Apply microwave power to ramp the temperature to 75°C and hold for 10-15 minutes.

      • Drain the reaction vessel.

    • Washing: Wash the resin thoroughly with NMP or DMF (5-6 times) to remove all excess reagents.

    • Monitoring (Optional but Recommended): Perform a TNBS (trinitrobenzenesulfonic acid) test to confirm coupling completion. The Kaiser test is not suitable for N-terminal proline or pseudoproline residues and can be unreliable in cases of aggregation.

    Protocol 2: Chaotropic Salt Wash for Disrupting Existing Aggregation

    This protocol can be used as a rescue step if you observe resin shrinking.

    • Initial State: The peptide-resin is in an aggregated state after a coupling or deprotection step.

    • Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF.

    • Wash Cycle:

      • Drain the solvent from the resin.

      • Add the 0.8 M LiCl/DMF solution to the resin and agitate for 2-3 minutes.

      • Drain the salt solution.

      • Repeat the wash one more time.

    • DMF Rinse: Crucially , wash the resin very thoroughly with DMF (at least 5-7 times) to completely remove all residual LiCl. [9]Residual salt can interfere with the subsequent coupling chemistry.

    • Proceed: Continue with the next scheduled deprotection or coupling step, preferably at an elevated temperature.

    References

    • ResearchGate. (n.d.). Sequence-dependent aggregation leads to "difficult couplings", which... [Diagram]. ResearchGate. Retrieved from [Link]

    • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering, 213-227.
    • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec. Retrieved from [Link]

    • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International journal of peptide and protein research, 42(5), 450–454.
    • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
    • National Center for Biotechnology Information. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Retrieved from [Link]

    • (n.d.). Comparative study of conventional and microwave assisted synthesis.
    • (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
    • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
    • AmbioPharm. (n.d.). Microwave SPPS Technology. AmbioPharm. Retrieved from [Link]

    • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Retrieved from [Link]

    Sources

    Preventing side reactions with Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for utilizing Fmoc-4-diethylphosphomethyl-L-phenylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into preventing common side reactions and troubleshooting experimental challenges.

    Core Principles: Understanding the Unique Chemistry

    This compound, often abbreviated as Fmoc-L-Pmp(OEt)₂, is a valuable non-proteinogenic amino acid used to introduce a stable phosphonate moiety into peptides. This functional group serves as a non-hydrolyzable mimic of phosphotyrosine, making it a critical tool in signal transduction research and drug discovery. However, its unique structure—specifically the diethylphosphomethyl group—requires careful consideration during SPPS to avoid unwanted side reactions.

    The diethyl phosphonate ester is generally stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of standard coupling reactions.[1] The primary challenges arise during the final cleavage and deprotection step, where strong acids can potentially lead to undesired modifications if not properly managed.

    Troubleshooting Guide & Frequently Asked Questions (FAQs)

    This section addresses specific issues you may encounter during your synthesis workflow.

    FAQ 1: Why am I observing incomplete coupling to the phosphonate-modified phenylalanine residue?

    Answer: Incomplete coupling is a common issue in SPPS and can be exacerbated by the steric bulk of the Fmoc-L-Pmp(OEt)₂ residue.

    Causality: The large diethylphosphomethyl group, combined with the growing peptide chain on the solid support, can create steric hindrance. This slows down the kinetics of the coupling reaction, leading to lower yields of the desired full-length peptide and an increase in deletion sequences.

    Troubleshooting Protocol:

    • Extend Coupling Time: Double the standard coupling time for this specific residue to ensure the reaction goes to completion.

    • Double Couple: Perform the coupling step twice. After the first coupling and a wash step, repeat the coupling with a fresh solution of activated amino acid.[2] This is particularly effective for sterically hindered residues.[2]

    • Optimize Coupling Reagents: Utilize a more potent coupling reagent. While standard reagents like HBTU can be effective, phosphonium-based reagents such as PyBOP or HATU are often superior for difficult couplings.[3]

    Data-Driven Decision Making:

    Coupling Reagent Activation Mechanism Key Advantage for Hindered Residues Recommendation
    HBTU/HATUForms an active esterHigh activation efficiency, rapid reaction rates.[4]Recommended. Use a 4-fold excess.
    PyBOPPhosphonium-basedExcellent for sterically demanding couplings.[3]Highly Recommended. Particularly if other methods fail.
    DIC/HOBtCarbodiimide-basedCost-effective, but generally slower.Use with caution. May require significantly longer reaction times.
    • Monitor the Reaction: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines on the resin after coupling.[4] A positive test (blue beads) indicates incomplete coupling.

    FAQ 2: I'm seeing a mass addition of +79.97 Da in my final product's mass spectrometry data. What is this side product?

    Answer: A mass addition of +79.97 Da corresponds to the oxidation of the phosphorus atom in the phosphonate group, leading to the formation of a phosphate ester. While less common with the stable P-C bond in this analog, it can occur under harsh oxidative conditions.

    Causality: While the phosphonate group is generally stable, certain reagents or atmospheric oxygen under specific conditions (especially in the presence of metal contaminants) could potentially lead to oxidation. More commonly, this mass shift is seen with phosphite precursors, but it's a possibility to consider.

    Troubleshooting Workflow:

    G start Mass Spec shows +79.97 Da Peak check_reagents Review all reagents for potential oxidants start->check_reagents check_cleavage Was the cleavage cocktail old or discolored? check_reagents->check_cleavage No obvious oxidants degas_solvents Degas all solvents (DMF, DCM, TFA) check_cleavage->degas_solvents Yes check_cleavage->degas_solvents No fresh_cocktail Use freshly prepared cleavage cocktail degas_solvents->fresh_cocktail solution Problem Resolved: Oxidation Minimized fresh_cocktail->solution

    Caption: Troubleshooting workflow for suspected oxidation.

    Prevention & Resolution:

    • Use High-Purity Solvents: Ensure all solvents, especially DMF and DCM, are fresh and of high purity to minimize dissolved oxygen and metal contaminants.

    • Degas Solvents: For highly sensitive sequences, sparging solvents with argon or nitrogen before use can be beneficial.

    • Fresh Cleavage Cocktail: Always prepare the TFA cleavage cocktail immediately before use.

    FAQ 3: Are the diethyl phosphonate esters stable to standard TFA cleavage? Could they be hydrolyzed?

    Answer: The diethyl phosphonate esters are generally stable to standard TFA cleavage conditions (e.g., 95% TFA). However, prolonged exposure or the presence of high concentrations of water can lead to partial or complete hydrolysis to the corresponding phosphonic acid.

    Causality: Trifluoroacetic acid is a strong acid, and in the presence of a nucleophile like water, it can catalyze the hydrolysis of the ethyl esters on the phosphonate group. This results in a mixture of the diethyl ester, the monoethyl ester, and the free phosphonic acid in the crude product.

    Side Reaction Mechanism:

    G Peptide_Pmp_OEt2 Peptide-Pmp(OEt)₂ Peptide_Pmp_OH_OEt Peptide-Pmp(OH)(OEt) (Mass Change: -28 Da) Peptide_Pmp_OEt2->Peptide_Pmp_OH_OEt + H₂O / TFA - EtOH Peptide_Pmp_OH2 Peptide-Pmp(OH)₂ (Mass Change: -56 Da) Peptide_Pmp_OH_OEt->Peptide_Pmp_OH2 + H₂O / TFA - EtOH

    Caption: Stepwise hydrolysis of the diethyl phosphonate during cleavage.

    Recommended Cleavage Protocol to Minimize Hydrolysis:

    This protocol is designed to minimize water content and cleavage time, thereby preserving the diethyl ester.

    • Prepare the Cleavage Cocktail: Use a standard "Reagent K" with reduced water or a simpler, low-water cocktail. A highly effective, non-malodorous option is TFA/triisopropylsilane (TIS)/Water (95:2.5:2.5) .[5] TIS acts as a scavenger for the reactive cationic species generated during cleavage.[5]

    • Perform the Cleavage:

      • Treat the dried peptidyl-resin with the freshly prepared cleavage cocktail (10 mL per gram of resin).

      • Stir or agitate at room temperature for 1.5 to 2 hours . Avoid longer cleavage times unless necessary for removing other protecting groups.

    • Isolate the Peptide:

      • Filter the resin and collect the TFA solution.

      • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

      • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    FAQ 4: Can the phosphonate group be alkylated by scavengers or protecting group byproducts during cleavage?

    Answer: While the P-C bond is very stable, the oxygen atoms of the phosphonate group are nucleophilic and could theoretically be alkylated by the highly reactive carbocations generated during TFA cleavage (e.g., from tert-butyl or trityl protecting groups).[5]

    Causality: During acid-mediated cleavage, protecting groups like Boc, tBu, and Trt are released as stable carbocations. These electrophilic species can be captured by nucleophilic residues in the peptide.[5][6] While residues like Tryptophan and Cysteine are the most susceptible, the phosphonate oxygens also present a potential target.

    Prevention Strategy:

    The most effective way to prevent this side reaction is to efficiently quench the carbocations as they are formed. This is the primary role of scavengers in the cleavage cocktail.

    Optimized Scavenger Cocktails:

    Scavenger Targeted Byproduct Recommended Concentration Notes
    Triisopropylsilane (TIS) Trityl and other carbocations2.5% - 5%Highly Recommended. Very effective general-purpose scavenger. Reduces byproducts via hydride transfer.
    Water t-Butyl cations2.5% - 5%Essential for quenching t-butyl groups.[5]
    Dithiothreitol (DTT) Trityl groups2.5%Useful if Trp or Cys are present, but TIS is generally sufficient.
    Thioanisole General carbocations5%Effective but has a strong odor. Often used in "Reagent K".[5]

    Self-Validating Protocol:

    To confirm the stability of your peptide to the chosen cleavage conditions, perform a small-scale trial cleavage.

    • Take a small aliquot of the peptidyl-resin (10-20 mg).

    • Perform the cleavage and work-up as planned.

    • Analyze the crude product by LC-MS.

    • Look for the expected mass and check for the presence of side products (e.g., +57 Da for t-butylation, +243 Da for tritylation).

    • If side products are observed, increase the scavenger concentration (e.g., increase TIS to 5%) and repeat the trial.

    References

    • Juhász, M., & Stefkó, D. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(9), e3194. Retrieved from [Link]

    • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

    • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

    • Miranda, M. T. M., & Loffredo, O. M. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

    • Gatnau, R., & Dembkowski, K. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5903. Retrieved from [Link]

    • Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Retrieved from [Link]

    • Kafarski, P., & Lejczak, B. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(46), 27693-27713. Retrieved from [Link]

    • Stathopoulos, P., & Papini, A. M. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 781-793. Retrieved from [Link]

    • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

    Sources

    Strategies to minimize beta-elimination in phosphopeptide synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for phosphopeptide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these critical molecules. Phosphorylation is a key post-translational modification (PTM) that governs a vast array of cellular processes, making synthetic phosphopeptides invaluable tools for research.[1][2] However, their synthesis, particularly when involving phosphoserine (pSer) and phosphothreonine (pThr), is often plagued by a significant side reaction: beta-elimination.

    This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize beta-elimination and maximize the yield and purity of your target phosphopeptide.

    Troubleshooting Guide: Minimizing Beta-Elimination

    This section addresses specific problems you might encounter during solid-phase phosphopeptide synthesis (SPPS), providing explanations and actionable solutions.

    Question 1: I'm observing a significant loss of my peptide mass corresponding to the loss of a phosphate group and water after cleavage. What is happening?

    Answer:

    You are likely observing the result of beta-elimination , a common side reaction during the synthesis of phosphoserine- and phosphothreonine-containing peptides. This reaction occurs under the basic conditions required for the removal of the Nα-Fmoc protecting group.[1][3]

    The Underlying Mechanism:

    The process is initiated by the abstraction of the acidic proton on the α-carbon of the phosphorylated residue by a base (e.g., piperidine). This is followed by the elimination of the phosphate group from the β-carbon, leading to the formation of a dehydroalanine (from pSer) or dehydrothreonine (from pThr) intermediate.[4] This highly reactive intermediate can then undergo several reactions, most commonly a Michael addition with the piperidine used for Fmoc deprotection, resulting in a piperidinyl-alanine adduct.[5][6] This adduct leads to a final peptide that is missing the phosphate group and has an added mass from the piperidine.

    Visualizing the Reaction:

    The following diagram illustrates the competing reactions of Fmoc deprotection and beta-elimination at a phosphoserine residue.

    BetaElimination Start Fmoc-pSer(R)-Peptide Deprotection_Intermediate Carbanion at Fluorene Start->Deprotection_Intermediate + Piperidine (Base) Beta_Elimination_Intermediate Dehydroalanine Intermediate Start->Beta_Elimination_Intermediate + Piperidine (Base-catalyzed β-Elimination) Deprotected_Peptide H2N-pSer(R)-Peptide (Desired Product) Deprotection_Intermediate->Deprotected_Peptide β-Elimination of Fmoc Group Piperidine_Adduct Piperidinyl-alanine-Peptide (Side Product) Beta_Elimination_Intermediate->Piperidine_Adduct + Piperidine (Michael Addition)

    Caption: Competing pathways of Fmoc deprotection and beta-elimination.

    Immediate Actions:

    • Analyze your crude product carefully: Use LC-MS to identify the masses of the byproducts. The presence of a mass corresponding to (peptide - H3PO4 + piperidine) is a strong indicator of beta-elimination followed by piperidine addition.

    • Review your synthesis protocol: Pay close attention to the base, its concentration, temperature, and reaction times used for Fmoc deprotection, especially after incorporating a phosphoserine or phosphothreonine residue.

    Question 2: My N-terminal phosphoserine residue is particularly prone to beta-elimination. Why is this and how can I prevent it?

    Answer:

    This is a well-documented phenomenon. The N-terminal phosphoserine residue is especially susceptible to piperidine-induced beta-elimination.[7] Once the next amino acid is coupled, the pSer residue becomes significantly more stable to multiple piperidine treatments.[7]

    Causality:

    The free N-terminal amine of the phosphoserine residue after Fmoc deprotection can influence the local electronic environment, potentially making the α-proton more acidic and thus more susceptible to abstraction by the base, initiating the beta-elimination cascade.

    Recommended Strategies:

    • Use an Alternative Base for the Critical Deprotection Step: For the Fmoc deprotection of the N-terminal pSer residue, it is highly recommended to switch from the standard 20% piperidine in DMF. Several alternatives have proven effective in suppressing beta-elimination:

      • 50% Cyclohexylamine in Dichloromethane (DCM): This has been shown to provide the crude peptide with the highest purity by completely suppressing beta-elimination in some cases.[7]

      • Low Concentrations of DBU: Using a very low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), such as 0.5-2% in DMF, can be highly effective.[1][5] DBU is a bulkier, non-nucleophilic base that can efficiently remove the Fmoc group while minimizing the beta-elimination side reaction.[5] However, DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc removal, so a scavenger like 2.5% piperidine can be added.[5][8]

      • Other Bases: Morpholine and piperazine have also been investigated as alternatives to piperidine.[7]

    • Return to Standard Conditions: After the subsequent amino acid has been successfully coupled to the pSer, you can revert to using 20% piperidine in DMF for the remaining Fmoc deprotection steps in your synthesis.[7]

    Experimental Protocol: Selective Fmoc-Deprotection of N-terminal pSer

    • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

    • DCM Wash: Wash the resin three times with DCM.

    • Fmoc Deprotection: Add a solution of 50% (v/v) cyclohexylamine in DCM to the resin and mix gently for 30 minutes at room temperature.

    • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to prepare for the next coupling step.

    • Coupling: Proceed with the standard coupling protocol for the next amino acid.

    • Subsequent Deprotections: For all subsequent Fmoc removal steps, use your standard protocol (e.g., 20% piperidine in DMF).

    Question 3: I am synthesizing a multi-phosphorylated peptide and the yield is extremely low, with a complex mixture of byproducts.

    Answer:

    The synthesis of multi-phosphorylated peptides (MPPs), especially those with clustered phosphorylation sites, is exceptionally challenging.[1] The problems you are facing are likely a combination of two major issues:

    • Aggravated Beta-Elimination: Each pSer and pThr residue introduces another potential site for beta-elimination during every subsequent Fmoc deprotection step. The cumulative effect can lead to a significant reduction in the final yield of the desired fully phosphorylated peptide.

    • Poor Coupling Efficiency: The negatively charged phosphate groups (even when protected as monobenzyl esters) can cause electrostatic repulsion, hindering the approach of the incoming activated amino acid.[1] This steric and electronic hindrance leads to incomplete coupling and deletion sequences.[1]

    Strategies for Multi-Phosphorylated Peptide Synthesis:

    • Optimize Deprotection Conditions: Standard piperidine treatment at room temperature is often too harsh for MPPs. Consider the following:

      • DBU-based Deprotection: A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce side reactions like diketopiperazine formation, which can also be problematic, and can be gentler for phosphopeptides.[9] A combination of DBU with a small amount of piperidine as a scavenger is also a powerful strategy.[5]

      • Elevated Temperature with Low Base Concentration: Recent advances have shown that high-temperature (e.g., 90°C) fast-stirring synthesis using a very low concentration of DBU (e.g., 0.5%) can dramatically accelerate the synthesis while suppressing beta-elimination.[1] This is due to the faster diffusion of reagents at high temperatures, allowing for efficient Fmoc removal with minimal exposure to the base.[1]

    • Enhance Coupling Efficiency:

      • Increase Reagent Equivalents: To overcome electrostatic repulsion, increase the equivalents of the protected phosphoamino acid and the coupling reagents (e.g., HATU, HCTU).[7]

      • Counterion Exchange: After Fmoc deprotection, the phosphate group can form a salt with piperidinium. This can be exchanged for a tertiary amine like diisopropylethylamine (DIEA) before the coupling step to improve solubility and reactivity.[7]

    Data Summary: Effect of Base on Beta-Elimination at High Temperature

    The following table summarizes the results of a study on Fmoc deprotection of a model phosphopeptide at 90°C, highlighting the superiority of low DBU concentration.

    Deprotection ReagentDeprotection Efficiency (5 min)Beta-Elimination (2h)
    0.5% PiperidineIncompleteSignificant
    5% PiperidineIncompleteSubstantial
    10% MorpholineIncompleteSignificant
    1% PiperazineLow PuritySignificant
    0.5% DBU Almost Complete None Observed

    Data adapted from Far-Mussa, A., et al. (2022). Organic Process Research & Development.[1]

    Frequently Asked Questions (FAQs)

    Q1: Does phosphotyrosine (pTyr) undergo beta-elimination?

    No, phosphotyrosine does not undergo beta-elimination.[5] The chemical structure of the tyrosine side chain lacks a proton on the β-carbon, making the elimination reaction mechanistically impossible. This is a significant advantage, allowing for more robust synthesis protocols for pTyr-containing peptides compared to their pSer and pThr counterparts.[5]

    Q2: What is the best protecting group for the phosphate moiety on Ser and Thr to minimize beta-elimination?

    The monobenzyl (Bzl) protected phosphate, as in Fmoc-Ser(PO(OBzl)OH)-OH, is the building block of choice for the synthesis of phosphopeptides.[7][10] The acidic proton on the phosphate is thought to become deprotonated during the basic Fmoc deprotection step. This negatively charged phosphate group inhibits the deprotonation of the α-carbon proton, thereby suppressing the initiation of beta-elimination.[11] While it doesn't offer complete protection, it significantly reduces the extent of the side reaction compared to di-protected phosphate esters.[7]

    Q3: Can microwave-assisted synthesis be used for phosphopeptides?

    Yes, but with caution. Microwave heating is widely used to accelerate SPPS and improve coupling yields.[5] However, the elevated temperatures can also enhance the rate of beta-elimination.[7] If you are using microwave-assisted synthesis, it is even more critical to optimize your Fmoc deprotection conditions, for example, by using alternative bases like DBU or cyclohexylamine, especially for pSer residues.[5][7]

    Q4: Are there any other side reactions I should be aware of besides beta-elimination?

    Yes, during phosphopeptide synthesis, you should also be mindful of:

    • Aspartimide Formation: Particularly if your sequence contains Asp-Xxx motifs. The use of DBU can sometimes exacerbate this issue.[8]

    • Diketopiperazine Formation: This is a risk at the dipeptide stage, especially with proline or other secondary amino acids at the second position from the N-terminus.[9]

    • Racemization: The conditions that promote beta-elimination can also sometimes lead to racemization of the amino acid residues.

    Q5: What is the difference between the "global phosphorylation" and the "building block" approach?

    The "building block" approach is the most common and recommended method. It involves incorporating pre-phosphorylated and protected amino acid derivatives (the building blocks) during the stepwise solid-phase synthesis.[3] This method offers better control over the location and stoichiometry of phosphorylation.

    The "global phosphorylation" approach involves synthesizing the non-phosphorylated peptide first, followed by a post-synthetic phosphorylation of the specific serine, threonine, or tyrosine residues while the peptide is still on the resin or after cleavage.[3] This method can suffer from non-specific phosphorylation and incomplete reactions, leading to a heterogeneous product mixture.

    Logical Workflow for Troubleshooting

    The following diagram outlines a logical workflow for diagnosing and solving issues related to beta-elimination.

    TroubleshootingWorkflow Start Problem: Low Yield / Impure Phosphopeptide Product Analysis Step 1: LC-MS Analysis of Crude Product Start->Analysis Identify Identify Masses: - Target Peptide? - Dephosphorylated Peptide? - Piperidine Adduct? Analysis->Identify BetaElimination_Yes Beta-Elimination Confirmed Identify->BetaElimination_Yes Adduct Mass Found BetaElimination_No Other Issue (e.g., Poor Coupling) Identify->BetaElimination_No Adduct Mass Absent Strategy Step 2: Implement Mitigation Strategy BetaElimination_Yes->Strategy OptimizeBase Option A: Optimize Deprotection Base (DBU, Cyclohexylamine) Strategy->OptimizeBase OptimizeTemp Option B: Modify Temperature (Lower Temp or High Temp with low base conc.) Strategy->OptimizeTemp OptimizeCoupling For MPPs: Increase Reagent Excess & Consider Counterion Exchange Strategy->OptimizeCoupling Resynthesize Step 3: Re-synthesize and Re-analyze OptimizeBase->Resynthesize OptimizeTemp->Resynthesize OptimizeCoupling->Resynthesize Success Successful Synthesis: High Purity Phosphopeptide Resynthesize->Success

    Caption: A workflow for troubleshooting beta-elimination in SPPS.

    References

    • Far-Mussa, A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.
    • Isidro-Llobet, A., et al. (2019).
    • Far-Mussa, A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis.
    • Attard, T.J., et al. (2011). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
    • Knight, Z.A., et al. (2003). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. PubMed.
    • Carr, S.A., et al. (2004). Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. The Rockefeller University.
    • Carr, S.A., et al. (2009).
    • Robichon, A., et al. (2007).
    • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
    • Bongers, J., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing.
    • Meyer, H.E., et al. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. NIH.
    • Hasegawa, K., et al. (1996).
    • Carpino, L.A. (1999). Methods for Removing the Fmoc Group. Springer.
    • Højlys-Larsen, K.B., Jensen, K.J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology.
    • Attard, T.J., et al. (2007). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis.
    • Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society.
    • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
    • Sigma-Aldrich (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.
    • Zeevi, D., et al. (2021).

    Sources

    Technical Support Center: Troubleshooting Low Yield in Solid-Phase Phosphopeptide Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Solid-phase peptide synthesis (SPPS) has revolutionized the way we access synthetic peptides. However, the introduction of phosphate groups to create phosphopeptides introduces a unique set of challenges that can often lead to frustratingly low yields. The lability of the phosphate moiety and the specific chemical requirements of the phosphorylation step demand a more nuanced approach than standard SPPS.

    This guide is designed to be your first line of support, moving beyond simple protocol recitation to explain the "why" behind the "how." As Senior Application Scientists, we have distilled our field experience into this resource to help you diagnose and resolve the most common issues encountered during solid-phase phosphopeptide synthesis.

    Section 1: Frequently Asked Questions (FAQs) - First-line Troubleshooting

    This section addresses the most common initial questions and provides a starting point for your troubleshooting efforts.

    Q1: What are the most common reasons for low phosphopeptide yield?

    Low final yield is rarely due to a single cause, but rather an accumulation of seemingly minor inefficiencies. The most frequent culprits are:

    • Incomplete Phosphorylation: The reaction to add the phosphate group to the serine, threonine, or tyrosine residue did not go to completion.

    • Side Reactions: Unwanted chemical modifications occurring during the phosphorylation or subsequent steps.

    • Degradation during Cleavage: The final step of cleaving the peptide from the resin and removing protecting groups is particularly harsh and can lead to the loss of the phosphate group, especially from phosphoserine and phosphothreonine residues.

    • Purification Losses: Co-elution of the desired phosphopeptide with non-phosphorylated impurities or deletion sequences can significantly reduce the isolated yield.

    Q2: How can I confirm the efficiency of the phosphorylation step?

    You should not wait until the final cleavage to discover a problem with the phosphorylation step. A small amount of resin can be cleaved and analyzed immediately after the phosphorylation and oxidation steps. A quick LC-MS analysis of this small sample will reveal the ratio of the desired phosphorylated peptide to the unreacted, non-phosphorylated peptide. This allows you to make an informed decision on whether to proceed or to attempt a re-coupling.

    Q3: My final product shows a mixture of phosphorylated and non-phosphorylated peptides. What went wrong?

    This is a classic sign of incomplete phosphorylation. The primary reasons for this are:

    • Insufficient Reagent Excess or Coupling Time: Phosphorylation is often a slower reaction than a standard amino acid coupling. You may need to increase the equivalents of the phosphoramidite and activator or extend the reaction time.

    • Steric Hindrance: The amino acids surrounding the phosphorylation site can physically block the reagents from accessing the hydroxyl group.

    • Reagent Degradation: Phosphoramidite reagents are extremely sensitive to moisture and oxidation. Improper storage or handling can lead to inactive reagents.

    Q4: I'm observing significant peptide loss during cleavage and deprotection. What are the likely causes?

    This often points to a side reaction known as β-elimination , particularly for phosphoserine (pSer) and phosphothreonine (pThr) residues. This reaction involves the removal of the phosphate group, leading to the formation of dehydroalanine from serine or dehydroaminobutyric acid from threonine. These modified peptides are highly susceptible to further degradation. The primary cause is prolonged exposure to the strong bases, like piperidine, used for Fmoc group removal during SPPS.

    Section 2: In-depth Troubleshooting Guides

    This section provides a deeper dive into specific problems, offering detailed explanations and corrective protocols.

    Issue: Incomplete Phosphorylation

    Problem Diagnosis: Your crude product analysis by Mass Spectrometry (MS) shows a significant peak corresponding to the mass of the non-phosphorylated peptide alongside your target phosphopeptide.

    The most common method for phosphorylation in Fmoc-SPPS is the use of phosphoramidite monomers. These require an activator, typically a mild acid like tetrazole or its derivatives (e.g., 4,5-dicyanoimidazole), to become reactive.

    Causality: If the activator is degraded, used in insufficient quantity, or if the coupling time is too short, the phosphorylation reaction will not proceed to completion.

    Troubleshooting Protocol:

    • Verify Reagent Integrity: Ensure your phosphoramidite and activator are fresh and have been stored under inert gas (Argon or Nitrogen) in a desiccator.

    • Optimize Reagent Stoichiometry: Increase the excess of reagents. A typical starting point is 2-3 equivalents of phosphoramidite and activator relative to the resin substitution.

    • Extend Coupling Time: Double the standard coupling time. Monitor the reaction using a qualitative test like the Kaiser test on a few resin beads (note: this test only monitors free primary amines and will not directly confirm phosphorylation).

    • Consider a "Double Coupling": After the first coupling, wash the resin and then perform a second, fresh coupling step with a new batch of reagents before proceeding to oxidation.

    After the phosphoramidite has coupled to the peptide, it is in a trivalent phosphite triester state, which is unstable. An oxidation step is required to convert it to the stable pentavalent phosphate triester.

    Causality: Incomplete oxidation will leave the unstable phosphite, which can be hydrolyzed or undergo other side reactions during subsequent synthesis steps, leading to a loss of the phosphate group.

    Troubleshooting Protocol:

    • Use a Fresh Oxidant Solution: The standard oxidant is a solution of iodine (I2) in a THF/pyridine/water mixture. This solution can degrade over time. Always use a freshly prepared solution.

    • Ensure Sufficient Oxidation Time: Allow the oxidation reaction to proceed for at least 30 minutes.

    • Visual Confirmation: The resin should turn a dark brown/red color upon addition of the iodine solution, which should persist. If the color fades quickly, it may indicate an insufficient amount of oxidant or competing side reactions.

    Phosphorylation Cycle cluster_0 Phosphorylation Step Start Start Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash_1 Wash Resin Deprotection->Wash_1 Coupling Add Phosphoramidite + Activator (e.g., DCI) Wash_1->Coupling Wash_2 Wash Resin Coupling->Wash_2 Oxidation Oxidize Phosphite Triester (e.g., I2 solution) Wash_2->Oxidation Wash_3 Wash Resin Oxidation->Wash_3 Capping Cap Unreacted Amines (Optional but Recommended) Wash_3->Capping Next_Cycle Proceed to Next Amino Acid Coupling or Final Cleavage Capping->Next_Cycle Purification Workflow Crude_Product Crude Cleaved Peptide Initial_Analysis Analyze by LC-MS Crude_Product->Initial_Analysis Decision_1 Is the main impurity the non-phosphorylated peptide? Initial_Analysis->Decision_1 RP_HPLC Optimize RP-HPLC (Low pH, shallow gradient) Decision_1->RP_HPLC No Enrichment Phosphopeptide Enrichment Decision_1->Enrichment Yes Final_Product Pure Phosphopeptide RP_HPLC->Final_Product IMAC IMAC (Fe3+ or Ga3+) Enrichment->IMAC TiO2 TiO2 Chromatography Enrichment->TiO2 Final_RP_HPLC Final RP-HPLC Polish IMAC->Final_RP_HPLC TiO2->Final_RP_HPLC Final_RP_HPLC->Final_Product

    Technical Support Center: Synthesis and Purification of Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis and purification of Fmoc-4-diethylphosphomethyl-L-phenylalanine (Fmoc-L-Phe(4-CH2PO(OEt)2)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your final product.

    Introduction

    This compound is a critical building block for incorporating a non-hydrolyzable phosphonate moiety into peptides, serving as a stable mimic of phosphotyrosine. Its successful synthesis is pivotal for developing novel peptide-based therapeutics and research tools. This guide provides a troubleshooting framework based on a common synthetic pathway, focusing on the identification and removal of key byproducts.

    A general workflow for the synthesis is outlined below, which will be referenced throughout this guide.

    Synthesis_Workflow cluster_0 Step 1: Phosphonate Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Fmoc Protection cluster_3 Step 4: Purification A N-Protected-4-(bromomethyl)-L-phenylalanine ester C Michaelis-Arbuzov Reaction A->C B Triethyl phosphite B->C D N-Protected-4-(diethylphosphomethyl)-L-phenylalanine ester C->D E Hydrolysis/Acidolysis D->E F 4-(Diethylphosphomethyl)-L-phenylalanine E->F H Fmoc Protection Reaction F->H G Fmoc-OSu or Fmoc-Cl G->H I Crude Fmoc-L-Phe(4-CH2PO(OEt)2)-OH H->I J Purification (e.g., Recrystallization, Chromatography) I->J K Pure Fmoc-L-Phe(4-CH2PO(OEt)2)-OH J->K

    Caption: General workflow for the synthesis of this compound.

    Frequently Asked Questions (FAQs) and Troubleshooting

    Q1: My Michaelis-Arbuzov reaction (Step 1) is showing multiple spots on TLC, and the yield of the desired phosphonate is low. What are the likely byproducts and how can I minimize them?

    A1: The Michaelis-Arbuzov reaction is a robust method for forming carbon-phosphorus bonds, but it is not without potential side reactions, especially under thermal conditions.

    Likely Byproducts and Their Formation:

    • Diethyl ethylphosphonate: This is one of the most common byproducts. The Michaelis-Arbuzov reaction produces an ethyl bromide molecule as the reaction progresses. This ethyl bromide can then react with the starting triethyl phosphite in a secondary Arbuzov reaction to form diethyl ethylphosphonate.[1]

    • Unreacted Starting Material: Incomplete reactions will leave you with your starting N-protected-4-(bromomethyl)-L-phenylalanine ester.

    • Over-alkylation Products: While less common with benzylic halides, it is possible to have undesired reactions if other electrophilic sites are present.

    Arbuzov_Byproduct cluster_main Desired Reaction cluster_side Side Reaction start_main Fmoc-Phe(4-CH2Br)-OEt product_main Fmoc-Phe(4-CH2PO(OEt)2)-OEt start_main->product_main P(OEt)3 phosphite_side P(OEt)3 phosphite_main P(OEt)3 byproduct_main EtBr byproduct_main_ref EtBr (from main reaction) side_product Et-PO(OEt)2 (Diethyl ethylphosphonate) phosphite_side->side_product EtBr

    Caption: Formation of diethyl ethylphosphonate byproduct during the Michaelis-Arbuzov reaction.

    Troubleshooting and Optimization:

    Problem Potential Cause Recommended Solution
    Low Conversion Insufficient reaction time or temperature.The Michaelis-Arbuzov reaction often requires elevated temperatures (typically 120-160°C) to proceed at a reasonable rate.[] Monitor the reaction by TLC or ³¹P NMR and ensure it is heated for a sufficient duration (often several hours).
    Significant Diethyl ethylphosphonate Formation Reaction of byproduct ethyl bromide with starting phosphite.Use a moderate excess (1.5-2.0 equivalents) of triethyl phosphite to ensure full conversion of the starting bromide, but avoid a large excess. The ethyl bromide byproduct has a low boiling point and can be removed by performing the reaction under a gentle stream of nitrogen.
    Complex Mixture of Products Decomposition at high temperatures.If your starting material is sensitive, consider a milder, catalyzed version of the Arbuzov reaction. For instance, some Lewis acids can promote the reaction at lower temperatures.[3]

    Experimental Protocol: Optimized Michaelis-Arbuzov Reaction

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine your N-protected-4-(bromomethyl)-L-phenylalanine ester (1 equivalent) and triethyl phosphite (1.5 equivalents).

    • Heat the mixture to 140-150°C under a slow stream of nitrogen.

    • Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the phosphonate product). The reaction is typically complete within 4-6 hours.

    • After cooling, remove the excess triethyl phosphite under high vacuum. The resulting crude oil can be purified by silica gel chromatography.

    Q2: I'm having difficulty purifying the final Fmoc-protected amino acid (Step 4). It's an oil or a sticky solid, and recrystallization isn't working well.

    A2: The purification of phosphonated amino acids can be challenging due to their polarity and potential for zwitterionic character, even with the diethyl ester protecting groups.

    Common Purification Issues and Solutions:

    • Oily or Sticky Product: This often indicates the presence of residual solvents or impurities that are disrupting the crystal lattice. The diethyl phosphonate group adds significant polarity, which can make crystallization from non-polar solvents difficult.

    • Failure to Crystallize: The product may be too soluble in the chosen solvent system, or the purity may be too low for crystallization to occur.

    Troubleshooting and Optimization:

    Problem Potential Cause Recommended Solution
    Product is an oil Residual solvents or impurities.Co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual volatile impurities. Ensure the product is thoroughly dried under high vacuum.
    Recrystallization fails Incorrect solvent system or low purity.Attempt recrystallization from a biphasic solvent system, such as ethyl acetate/hexane or dichloromethane/diethyl ether. Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the less polar solvent until turbidity is observed, then allow to cool.
    Persistent impurities Impurities have similar polarity to the product.If recrystallization is ineffective, preparative reverse-phase HPLC is the most reliable method for obtaining highly pure material. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The pure fractions can then be lyophilized.[4]

    Experimental Protocol: Recrystallization of Fmoc-L-Phe(4-CH2PO(OEt)2)-OH

    • Dissolve the crude, dried product in a minimal amount of hot ethyl acetate.

    • If the solution is colored, you can add a small amount of activated charcoal and filter while hot.

    • Slowly add hexane to the hot solution with swirling until you observe persistent cloudiness.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.

    Q3: My final product shows a peak in the mass spectrum that is ~222 Da higher than the expected mass. What could this be?

    A3: A mass increase of approximately 222 Da strongly suggests the presence of an Fmoc-dipeptide impurity.

    Mechanism of Dipeptide Formation:

    This type of impurity typically arises during the Fmoc-protection step (Step 3). If the preceding deprotection (Step 2) is not entirely complete, or if some of the free amino acid is deprotected during storage or handling, you will have a mixture of the free amino acid and the Fmoc-protected amino acid. The activating agent used for Fmoc protection (e.g., in the formation of Fmoc-OSu) can also activate the carboxyl group of the already formed Fmoc-amino acid, which can then couple with a molecule of the free amino acid to form an Fmoc-dipeptide.

    Dipeptide_Formation Fmoc_AA Fmoc-AA-OH Activated_Fmoc_AA Fmoc-AA-X (Activated intermediate) Fmoc_AA->Activated_Fmoc_AA Activating Agent Free_AA H-AA-OH (unprotected impurity) Dipeptide Fmoc-AA-AA-OH (Dipeptide byproduct) Activated_Fmoc_AA->Dipeptide H-AA-OH

    Sources

    Navigating Phosphonopeptide Cleavage: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for a critical step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing phosphonate groups from the resin. The unique chemical nature of the phosphonate moiety introduces specific challenges not encountered with standard peptides. This document is designed to provide both a theoretical understanding and practical, field-proven solutions to ensure high yield and purity of your target phosphonopeptide.

    Section 1: Understanding the Core Problem: The Chemistry of Phosphonate Moieties in Acidic Cleavage

    The central challenge in cleaving phosphonopeptides lies in the stability of the phosphonate group and its protecting groups under the harsh acidic conditions required to cleave the peptide from the resin. Standard cleavage cocktails, typically containing a high concentration of trifluoroacetic acid (TFA), are designed to remove acid-labile side-chain protecting groups and sever the bond between the C-terminal amino acid and the resin linker.[1][2] However, the phosphonate group (R-PO(OR')2) itself, and particularly the P-C bond, is generally stable to TFA. The primary issues arise from the protecting groups on the phosphonate oxygen atoms and potential side reactions.

    Q1: Why is cleaving my phosphonopeptide resulting in low yield or incomplete cleavage?

    Answer: Incomplete cleavage of phosphonopeptides is a frequent issue and can stem from several factors related to both the phosphonate group and the overall peptide sequence.

    • Steric Hindrance: The bulky nature of the phosphonate group, especially with its protecting groups, can sterically hinder the access of TFA to the acid-labile resin linker. This is particularly problematic for linkers like Wang resin, where the cleavage site is an ester bond.[3][4]

    • Inappropriate Protecting Groups: The choice of protecting groups for the phosphonate moiety is critical. Groups that are too acid-stable will not be removed during the standard TFA cleavage, leading to a modified and potentially insoluble peptide. Conversely, groups that are too labile may be prematurely removed during synthesis.

    • Aggregation on Resin: Phosphonate groups can engage in intermolecular hydrogen bonding, leading to peptide aggregation on the solid support. This aggregation can physically block cleavage reagents from reaching the linker.

    • Degraded Reagents: TFA is hygroscopic and its concentration can decrease over time. Scavengers can also degrade. Using old or improperly stored reagents will reduce cleavage efficiency.[5]

    Section 2: Troubleshooting Guide: From Diagnosis to Solution

    This section provides a systematic approach to diagnosing and resolving common issues encountered during phosphonopeptide cleavage.

    Q2: I suspect incomplete cleavage. How can I confirm this?

    Answer: A definitive diagnosis is the first step. After your standard cleavage and precipitation protocol, you can perform a qualitative test on the resin beads.

    Experimental Protocol: Post-Cleavage Kaiser Test [5]

    Objective: To qualitatively detect the presence of free primary amines on the N-terminus of any peptide remaining on the resin.

    Materials:

    • A small sample of resin beads post-cleavage

    • Reagent A: 5% (w/v) ninhydrin in ethanol

    • Reagent B: 80% (w/v) phenol in ethanol

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

    • Heating block at 100°C

    Procedure:

    • Place a few dried resin beads into a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the tube.

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color of the resin beads and the solution.

    Interpretation:

    • Positive Result (Incomplete Cleavage): A deep blue or purple color indicates the presence of primary amines, confirming that peptide is still attached to the resin.[5]

    • Negative Result (Complete Cleavage): The solution and beads remaining colorless or turning a faint yellow/brown suggests successful cleavage.[5]

    Q3: My analytical results (HPLC/MS) show a mixture of products or a mass that doesn't correspond to the desired phosphonopeptide. What are the likely side reactions?

    Answer: The presence of unexpected species in your analytical data points to side reactions occurring during cleavage. For phosphonopeptides, these can be specific to the phosphonate group.

    • Incomplete Deprotection of Phosphonate Esters: If the phosphonate protecting groups (e.g., ethyl, benzyl) are not fully cleaved, you will observe corresponding mass additions (+28 Da for ethyl, +90 Da for benzyl, etc.) in your mass spectrometry data.

    • Alkylation: Cationic species generated from side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) can alkylate nucleophilic residues like Tryptophan or Methionine.[6][7] While not unique to phosphonopeptides, the extended cleavage times sometimes required can exacerbate this issue.

    • Hydrolysis of Phosphonate Esters: While the P-C bond is stable, the P-O-C ester bonds of the phosphonate protecting groups can be hydrolyzed under strongly acidic conditions, especially with the presence of water in the cleavage cocktail.[8][9] Incomplete hydrolysis will lead to a mixture of the fully deprotected phosphonic acid and the partially protected phosphonate esters.

    Logical Flow for Troubleshooting Cleavage Issues

    troubleshooting_flow start Low Yield or Impure Product kaiser Perform Post-Cleavage Kaiser Test on Resin start->kaiser hplc_ms Analyze Crude Product by HPLC and Mass Spec start->hplc_ms kaiser_pos Kaiser Test Positive (Blue/Purple Color) kaiser->kaiser_pos kaiser_neg Kaiser Test Negative (No Color Change) hplc_ms_results Analyze HPLC/MS Data hplc_ms->hplc_ms_results incomplete_cleavage Diagnosis: Incomplete Cleavage kaiser_pos->incomplete_cleavage Indicates remaining peptide optimize_cocktail Optimize Cleavage Cocktail: - Increase TFA concentration - Add stronger acid (e.g., TFMSA) - Check scavenger suitability incomplete_cleavage->optimize_cocktail extend_time Extend Cleavage Time (Monitor by trial cleavage) incomplete_cleavage->extend_time final_product Purified Phosphonopeptide optimize_cocktail->final_product extend_time->final_product mass_plus_pg Mass + Protecting Group? hplc_ms_results->mass_plus_pg Mass consistent with partially protected peptide multiple_peaks Multiple Peaks / Broad Peak? hplc_ms_results->multiple_peaks Unexpected masses or poor chromatography incomplete_deprotection Diagnosis: Incomplete Deprotection mass_plus_pg->incomplete_deprotection side_reactions Diagnosis: Side Reactions / Aggregation multiple_peaks->side_reactions incomplete_deprotection->optimize_cocktail modify_scavengers Modify Scavenger Mix: - Add specific scavengers for  Trp, Met, Cys if present - Consider alternative scavengers side_reactions->modify_scavengers modify_scavengers->final_product

    Caption: Troubleshooting workflow for phosphonopeptide cleavage.

    Section 3: Proactive Strategies & Optimized Protocols

    Preventing cleavage issues begins during the planning of your synthesis. This section details preventative measures and provides optimized protocols.

    Q4: How should I choose my phosphonate protecting groups and cleavage cocktail?

    Answer: The selection of phosphonate protecting groups and the cleavage cocktail should be considered in tandem. A common and effective strategy is to use phosphonate protecting groups that are labile to the same cleavage conditions as the rest of the peptide.

    • Phosphonate Protecting Groups: Diethyl or dimethyl phosphonates are common, but their cleavage can be sluggish. Benzyl esters are another option, removable by strong acid or hydrogenolysis. For Fmoc-based synthesis, acid-labile groups that can be cleaved with TFA are ideal. However, the synthesis of such monomers can be challenging.[10]

    • Cleavage Cocktails: A standard "go-to" cocktail may not be sufficient. The choice depends heavily on the peptide's sequence.

    Table 1: Recommended Cleavage Cocktails for Phosphonopeptides

    Peptide ContainsRecommended Cocktail (v/v/v)Rationale & Key Considerations
    No sensitive residues 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)TIS is an excellent scavenger for tert-butyl cations. Water helps to protonate and hydrolyze protecting groups.[1]
    Cysteine (Cys) 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% 1,2-Ethanedithiol (EDT)EDT is a reducing agent that prevents the oxidation of the free thiol on cysteine to form disulfide bonds.[11]
    Tryptophan (Trp) 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISTryptophan's indole ring is highly susceptible to alkylation by carbocations. EDT helps to scavenge these reactive species. Using Trp(Boc) during synthesis is a primary preventative measure.
    Methionine (Met) 90% TFA / 5% Thioanisole / 3% EDT / 2% H₂OMethionine can be oxidized to its sulfoxide. Thioanisole is an effective scavenger to prevent this side reaction.

    Note: Always prepare cleavage cocktails fresh before use.[12]

    Experimental Protocol: Optimized Cleavage of a Phosphonopeptide from Wang Resin

    Objective: To achieve complete cleavage and deprotection of a phosphonopeptide with high purity.

    Materials:

    • Dried peptide-resin

    • Appropriate cleavage cocktail (from Table 1)

    • Cold (-20°C) diethyl ether

    • Centrifuge tubes

    • Nitrogen gas stream or vacuum desiccator

    Procedure:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 5-10 mL). Ensure the resin is fully submerged and can be agitated.

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. Note: For phosphonopeptides, an extended time may be necessary. It is highly recommended to perform a small-scale trial cleavage first to optimize the duration.[2]

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

    • Wash the resin 2-3 times with small volumes of fresh TFA, combining the washes with the initial filtrate.

    • Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[13]

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.

    • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., water with 0.1% TFA) for purification by HPLC.

    Mechanism of TFA-Mediated Cleavage

    cleavage_mechanism cluster_resin On Resin cluster_solution In Solution Peptide_Resin Protected Peptide-O-Wang_Resin Protonation Protonation of Linker & Protecting Groups Peptide_Resin->Protonation PG Side-Chain-PG (e.g., tBu) PG->Protonation Phosphonate_PG Phosphonate-PG (e.g., Et) Phosphonate_PG->Protonation TFA TFA (CF₃COOH) TFA->Protonation Scavengers Scavengers (TIS, H₂O, EDT) Trapped_Cations Neutralized Byproducts Scavengers->Trapped_Cations Cleavage_Step Cleavage & Deprotection Protonation->Cleavage_Step Free_Peptide Crude Phosphonopeptide (with Phosphonic Acid) Cleavage_Step->Free_Peptide Carbocations Reactive Carbocations (e.g., tBu⁺) Cleavage_Step->Carbocations Resin Spent Resin Cleavage_Step->Resin Carbocations->Trapped_Cations

    Caption: General mechanism of acidolytic cleavage and deprotection.

    Section 4: Advanced Topics & FAQs

    Q5: Can I monitor the progress of my cleavage reaction?

    Answer: Yes, real-time or time-point monitoring is a powerful tool for optimizing cleavage conditions, especially for a new or difficult phosphonopeptide sequence.

    You can perform a "micro-cleavage" by taking a small aliquot of the resin at different time points (e.g., 1, 2, 4 hours), precipitating the peptide, and analyzing the crude product by HPLC and MS.[14] This allows you to determine the minimum time required for complete deprotection and cleavage, which can help minimize potential side reactions from prolonged acid exposure.

    Q6: Are there alternatives to TFA-based cleavage for sensitive phosphonopeptides?

    Answer: While TFA is the most common reagent for Fmoc-SPPS, some alternative strategies exist, though they often require specialized linkers and protecting groups. For instance, photolabile linkers can be cleaved using UV light, avoiding harsh acidic conditions.[15] Additionally, some research has explored the use of lanthanide ions to mediate the hydrolysis of phosphate ester-based linkers in aqueous media, offering an orthogonal cleavage strategy.[16] These methods are not as common but can be valuable for particularly acid-sensitive sequences.

    Q7: My purified phosphonopeptide has poor solubility. What can I do?

    Answer: Poor solubility can be a consequence of residual protecting groups or aggregation. Ensure complete deprotection by re-evaluating your cleavage protocol. If the peptide is inherently hydrophobic, dissolving it in a small amount of organic solvent (like acetonitrile or DMSO) before adding aqueous buffer for HPLC purification may help. For final formulation, using buffers containing solubilizing agents or lyophilizing from a solution containing a bulking agent like glycine can improve handling.

    References

    • Fields, G. B., & Noble, R. L. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

    • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

    • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]

    • Klingler, D., & Hardt, M. (2012). Profiling protease activities by dynamic proteomics workflows. Proteomics, 12(4-5), 587–596. [Link]

    • Zhao, Q., de Zoysa, R. S. S., Wang, D., Jayawardhana, D. A., & Guan, X. (2009). Real-time Monitoring of Peptide Cleavage Using a Nanopore Probe. Journal of the American Chemical Society, 131(18), 6324-5. [Link]

    • Zhao, Q., de Zoysa, R. S. S., Wang, D., Jayawardhana, D. A., & Guan, X. (2009). Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. Journal of the American Chemical Society. [Link]

    • Chen, S., & Xu, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5945. [Link]

    • Post Cleavage Purification and Analysis of Peptides; TFA removal. CSBio. [Link]

    • Giraud, M., Cavelier, F., & Martinez, J. (2004). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 10(10), 563-569. [Link]

    • Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1047, 191-9. [Link]

    • Kenner, G. W., Moore, G. A., & Ramage, R. (1976). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Tetrahedron Letters, 17(40), 3623-3626. [Link]

    • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

    • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

    • Cleavage from Wang Resin. Aapptec Peptides. [Link]

    • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

    • Ni, Y., & Zhu, Q. (2012). Synthesis and cleavage of a peptide using phosphate linker resin. Tetrahedron Letters, 53(38), 5122-5125. [Link]

    • Berlicki, Ł., & Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(44), 26161-26175. [Link]

    • Ester Hydrolysis and Phosphoryl Transfer. (2023). Chemistry LibreTexts. [Link]

    • Li, Y., et al. (2011). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. Protein Expression and Purification, 78(1), 99-105. [Link]

    • Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(16), 251-254. [Link]

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

    • Phosphonopeptides mimic the transition state for peptide cleavage. ResearchGate. [Link]

    • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-253. [Link]

    • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

    • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

    • Supporting information. The Royal Society of Chemistry. [Link]

    • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]

    • O'Donoghue, A. J., et al. (2011). Peptide length and leaving-group sterics influence potency of peptide phosphonate protease inhibitors. Journal of Biological Chemistry, 286(4), 3020-30. [Link]

    • Schorn, M. A., et al. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. mBio, 14(3), e0033123. [Link]

    • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

    Sources

    Technical Support Center: Chiral Integrity of Phosphonated Amino Acids in Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining the stereochemical integrity of phosphonated amino acids during peptide coupling reactions.

    I. Frequently Asked Questions (FAQs)

    Q1: What is racemization and why is it a major concern with phosphonated amino acids?

    A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in nature), converts into a mixture of both its L- and D-isomers.[1] This loss of stereochemical purity is a significant problem in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The introduction of even small amounts of the D-isomer can drastically alter the peptide's conformation, leading to reduced or complete loss of function, or even unintended biological effects.

    Phosphonated amino acids can be particularly susceptible to racemization due to the electronic properties of the phosphonate group and its influence on the acidity of the α-proton.

    Q2: What is the primary mechanism of racemization during peptide coupling?

    A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a planar oxazol-5(4H)-one (also known as an oxazolone or azlactone) intermediate.[2][3] This occurs after the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize, and in the presence of a base, the α-proton can be abstracted.[4] The resulting achiral enolate intermediate can be re-protonated from either face, leading to a mixture of L- and D-amino acids in the subsequent peptide chain.[4]

    Q3: Are there other mechanisms for racemization?

    A3: Yes, a second mechanism involves the direct abstraction of the α-proton by a base from the activated amino acid, forming a carbanion intermediate without proceeding through an oxazolone.[2][4] This pathway is more significant for amino acid residues with particularly acidic α-protons.

    Q4: Which amino acids are generally most prone to racemization?

    A4: While any chiral amino acid can racemize under certain conditions, some are notoriously more susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high tendency to racemize.[1][5] The imidazole ring of histidine and the thiol group of cysteine can participate in side reactions that facilitate racemization.

    Q5: How can I detect and quantify racemization in my synthesized phosphonated peptide?

    A5: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8][9] This technique uses a chiral stationary phase that can separate the L- and D-enantiomers of the amino acids after hydrolysis of the peptide. By comparing the peak areas of the two enantiomers, the degree of racemization can be accurately determined.

    II. Troubleshooting Guides

    This section provides a structured approach to troubleshooting racemization issues during the coupling of phosphonated amino acids.

    Problem 1: Significant Racemization Detected After Coupling
    Probable Cause A: Inappropriate Coupling Reagent

    The choice of coupling reagent is paramount in controlling racemization. Some reagents are inherently more likely to promote the formation of the problematic oxazolone intermediate.

    Solution:

    • Avoid: High-reactivity reagents without additives, which can lead to prolonged exposure of the activated amino acid to the reaction conditions, increasing the risk of racemization.

    • Recommended: Utilize coupling reagents in combination with racemization-suppressing additives. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should almost always be used with an additive.[4][10]

    • Phosphonium and Aminium Salts: Reagents like PyBOP, HBTU, and HATU are generally effective, especially when based on HOAt or Oxyma, as they rapidly form active esters that are less prone to racemization.[11][12][13]

    Probable Cause B: Absence or Ineffective Use of Additives

    Additives are crucial for minimizing racemization by forming reactive esters that are more stable towards racemization than the initial activated species.

    Solution:

    • Incorporate Additives: Always include additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reactions, especially when using carbodiimides.[4][14]

    • Superiority of HOAt and Oxyma: HOAt and its derivatives are often more effective than HOBt at suppressing racemization due to the electron-withdrawing nature of the aza-group, which increases the acidity and reactivity of the active ester, leading to faster coupling and less time for racemization to occur.[12][15] Oxyma-based reagents have also shown excellent performance in preventing racemization.[16]

    Probable Cause C: Base-Mediated Racemization

    The presence and strength of the base used in the coupling reaction can significantly influence the rate of racemization.

    Solution:

    • Base Selection: If a base is required, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA).[4]

    • Stoichiometry: Use the minimum necessary amount of base to avoid excessive deprotonation of the α-carbon.

    Problem 2: Racemization is Still Observed Despite Using Recommended Reagents and Additives
    Probable Cause A: Prolonged Activation/Coupling Time

    The longer the activated amino acid is present in the reaction mixture before coupling, the greater the opportunity for racemization.

    Solution:

    • Optimize Reaction Time: Monitor the reaction progress to determine the minimum time required for complete coupling.

    • Pre-activation vs. In Situ Activation: For particularly sensitive phosphonated amino acids, consider in situ activation where the coupling reagent is added to the mixture of the N-protected amino acid and the amine component, minimizing the lifetime of the activated species.

    Probable Cause B: Elevated Reaction Temperature

    Higher temperatures can accelerate the rate of racemization.

    Solution:

    • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C), especially for amino acids known to be prone to racemization.[4]

    Probable Cause C: Solvent Effects

    The polarity and nature of the solvent can influence the stability of the intermediates and the rate of racemization.

    Solution:

    • Solvent Choice: Polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. However, the choice of solvent can be optimized for specific coupling reactions to minimize racemization.

    Data Summary: Coupling Reagent Performance
    Coupling Reagent/AdditiveGeneral Performance in Racemization SuppressionKey Considerations
    DCC or DIC alone PoorHigh risk of racemization; Not recommended without an additive.
    DCC/HOBt or DIC/HOBt GoodA classic and effective combination for suppressing racemization.[17]
    DCC/HOAt or DIC/HOAt ExcellentHOAt is generally superior to HOBt in preventing racemization.[12]
    HBTU/TBTU GoodWidely used aminium/uronium salt reagents that are effective, especially with a base.[4]
    HATU ExcellentAn aminium/uronium salt based on HOAt, known for high coupling efficiency and low racemization.[10][12]
    PyBOP/PyAOP Good to ExcellentPhosphonium salt reagents that are effective at minimizing racemization. PyAOP is based on HOAt.[10][17]
    COMU ExcellentAn Oxyma-based coupling reagent that has shown to be highly efficient with minimal racemization.[13]
    DEPBT ExcellentA phosphonate-based coupling reagent noted for causing very little epimerization.[17]

    III. Experimental Protocols & Visualizations

    Protocol 1: Standard Low-Racemization Coupling of a Phosphonated Amino Acid

    This protocol outlines a general procedure for coupling an N-protected phosphonated amino acid to a resin-bound peptide, minimizing the risk of racemization.

    • Resin Preparation: Swell the resin-bound peptide in an appropriate solvent (e.g., DMF) for 30 minutes.

    • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).

    • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

    • Coupling Solution Preparation: In a separate vessel, dissolve the N-protected phosphonated amino acid (3 equivalents), HOAt (3 equivalents), in DMF.

    • Activation: Add DIC (3 equivalents) to the coupling solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Coupling: Add the activated coupling solution to the washed resin.

    • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

    • Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    Protocol 2: Chiral HPLC Analysis of a Hydrolyzed Peptide

    This protocol describes the general steps to assess the degree of racemization in a synthesized peptide.

    • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.

    • Sample Preparation: Evaporate the HCl from the hydrolysate under a stream of nitrogen or by lyophilization. Re-dissolve the amino acid residue in a suitable solvent (e.g., water or a mobile phase component).

    • HPLC Analysis:

      • Column: Use a chiral HPLC column suitable for the separation of underivatized amino acids (e.g., a teicoplanin-based column).[9]

      • Mobile Phase: Employ a mobile phase system optimized for the separation of the specific amino acid enantiomers (e.g., a mixture of methanol and an aqueous buffer).[7]

      • Detection: Use a suitable detector, such as UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Data Analysis: Integrate the peak areas for the D- and L-enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

    Visualizations

    RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling AminoAcid N-Protected L-Amino Acid Activated Activated Intermediate AminoAcid->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization Coupled Elongated Peptide (L-form) Activated->Coupled + Peptide Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ DL_Mix D/L Amino Acid Mixture Enolate->DL_Mix + H+ RacemizedPeptide Racemized Peptide DL_Mix->RacemizedPeptide + Peptide Peptide Growing Peptide Chain

    Caption: Mechanism of racemization via oxazolone formation.

    LowRacemizationWorkflow Start Start: N-Protected Phosphonated Amino Acid + Resin-Bound Peptide Step1 Choose Optimal Coupling Reagent (e.g., DIC) and Additive (e.g., HOAt) Start->Step1 Step2 Use a Weak, Sterically Hindered Base (e.g., NMM) if necessary Step1->Step2 Step3 Perform Coupling at Low Temperature (0°C to RT) Step2->Step3 Step4 Monitor Reaction to Minimize Coupling Time Step3->Step4 Step5 Analyze Product by Chiral HPLC Step4->Step5 End End: Chiral Peptide Product Step5->End

    Caption: Workflow for minimizing racemization during coupling.

    IV. References

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

    • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.

    • Epimerisation in Peptide Synthesis. MDPI.

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

    • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.

    • Synthetic Methods of Phosphonopeptides. Molecules.

    • Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London).

    • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur.

    • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. CSBio.

    • Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry.

    • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.

    • Phosphonopeptides containing free phosphonic groups: recent advances. RSC Publishing.

    • Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. PubMed.

    • Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods in Molecular Biology.

    • Coupling Reagents. Aapptec.

    • The Synthesis of Phosphonate Analogues of Amino Acids and Peptides. Phosphorus, Sulfur, and Silicon and the Related Elements.

    • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate.

    • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

    • Representative chiral HPLC chromatogram of enantioenriched α-aminophosphonate 9k. ResearchGate.

    • Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science.

    • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.

    • Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances.

    • Peptide Coupling Reagents Guide. Sigma-Aldrich.

    • Novabiochem® Coupling reagents. Merck Millipore.

    • Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Chemistry.

    • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio.

    • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.

    • preventing racemization with phosphinic chloride reagents in peptide coupling. BenchChem.

    • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules.

    • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent.

    • Asymmetric Synthesis of α‐Amino Phosphonic Acids using Stable Imino Phosphonate as a Universal Precursor. ResearchGate.

    • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.

    • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.

    • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

    • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

    • Phosphonate Analogues of Acidic Amino Acids: Inhibition of Excitatory Amino Acid Transmitter Binding to Cerebellar Membranes and of the Stimulation of Cerebellar Cyclic GMP Levels. Brain Research.

    • Synthesis of α-amino phosphonates. Organic Chemistry Portal.

    • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules.

    Sources

    Validation & Comparative

    A Comparative Analysis: Fmoc-4-diethylphosphomethyl-L-phenylalanine vs. Fmoc-4-phosphonomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Guide for Peptide Chemists: Selecting the Optimal Phosphotyrosine Mimetic for Solid-Phase Peptide Synthesis

    Introduction: The Quest for Stable Phosphotyrosine Analogs in Drug Discovery

    In the intricate network of cellular signaling, protein tyrosine phosphorylation stands out as a pivotal regulatory mechanism. This process, governed by a delicate balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), involves the reversible phosphorylation of tyrosine residues.[1] The resulting phosphotyrosine (pTyr) motifs act as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby propagating signals that control cell growth, differentiation, and metabolism.[1]

    Given their central role, dysregulation of pTyr signaling pathways is a hallmark of numerous diseases, particularly cancer. This has made pTyr-binding domains attractive targets for therapeutic intervention.[1][2] However, developing peptide-based inhibitors is challenging because the native O-phosphate ester of pTyr is rapidly hydrolyzed by PTPs in vivo. To overcome this enzymatic liability, medicinal chemists have developed non-hydrolyzable pTyr mimetics.[1]

    Among the most successful isosteres is 4-(phosphonomethyl)-L-phenylalanine (Pmp), where the labile P-O bond is replaced with a stable P-C bond. This modification preserves the essential tetrahedral geometry and dianionic charge of the phosphate group while conferring complete resistance to phosphatases. For incorporation into peptides via Fmoc solid-phase peptide synthesis (SPPS), two primary building blocks are available: Fmoc-4-diethylphosphomethyl-L-phenylalanine (herein referred to as Fmoc-Pmp(Et₂)OH ) and Fmoc-4-phosphonomethyl-L-phenylalanine (herein referred to as Fmoc-Pmp-OH ).

    The choice between these two reagents is not trivial; it has significant consequences for synthesis strategy, coupling efficiency, and post-synthesis workup. This guide provides a detailed, evidence-based comparison to empower researchers to make an informed decision tailored to their specific project goals.

    PART 1: A Head-to-Head Comparison of Physicochemical Properties

    The defining difference between the two building blocks lies in the protection state of the phosphonate group. Fmoc-Pmp(Et₂)OH features a phosphonate moiety masked as a diethyl ester, rendering it neutral and hydrophobic. In contrast, Fmoc-Pmp-OH possesses a free, unprotected phosphonic acid group, which is dianionic at neutral pH and highly polar. This fundamental structural divergence dictates their behavior in the laboratory.

    Table 1: Comparative Physicochemical Properties

    PropertyThis compound (Fmoc-Pmp(Et₂)OH)Fmoc-4-phosphonomethyl-L-phenylalanine (Fmoc-Pmp-OH)
    Structure Phosphonate group is protected as a diethyl ester.Phosphonate group is a free acid.
    CAS Number 160253-13-4[3][4]229180-64-7[5]
    Molecular Weight 537.54 g/mol [4]481.43 g/mol
    Solubility Readily soluble in standard SPPS solvents like DMF and NMP.[6]Sparingly soluble in DMF and NMP; often requires additives or sonication for complete dissolution.[7]
    Handling Typically a free-flowing, easy-to-handle powder.Can be hygroscopic and may present challenges in accurate weighing and dissolution.
    Side Chain Charge NeutralAnionic (negatively charged)

    Expert Insight: The superior solubility and handling of Fmoc-Pmp(Et₂)OH are significant practical advantages, particularly in automated synthesis workflows. The poor solubility of Fmoc-Pmp-OH is a common source of failed or inefficient couplings if not properly addressed.

    PART 2: Performance and Strategy in Solid-Phase Peptide Synthesis (SPPS)

    The structural differences outlined above translate directly into distinct performance characteristics during the iterative cycles of SPPS.

    Coupling Efficiency and Protocol

    Fmoc-Pmp(Et₂)OH: Due to its excellent solubility and neutral side chain, this building block behaves much like a standard, non-polar Fmoc-amino acid. It couples efficiently using common activating agents such as HBTU, HATU, or DIC/Oxyma. The coupling reactions are generally predictable and complete within standard timeframes (1-2 hours), minimizing the need for double coupling.

    Fmoc-Pmp-OH: The negatively charged phosphonate side chain presents two major hurdles. First, its poor solubility can prevent it from fully dissolving in the coupling cocktail, leading to drastically reduced reaction rates and incomplete couplings. Second, the free phosphonic acid can engage in side reactions with the coupling activators. Consequently, its use requires special considerations. Coupling is often sluggish and may necessitate extended reaction times, double coupling, or the use of more potent activators like HATU with an increased amount of base (e.g., 3 equivalents of DIEA) to ensure both solubility and reactivity.[7]

    Caption: Comparative SPPS coupling workflows for the two Pmp building blocks.

    Final Deprotection Strategy

    The most critical strategic difference emerges at the end of the synthesis.

    Fmoc-Pmp(Et₂)OH: The diethyl ester protecting groups are robust and stable to the repetitive piperidine treatments used for Fmoc removal. They are also stable to standard TFA cleavage cocktails used for cleaving the peptide from the resin and removing most other side-chain protecting groups. Therefore, a separate, dedicated deprotection step is required post-cleavage.

    • Methodology: The most common and effective method for cleaving diethyl phosphonates is treatment with bromotrimethylsilane (TMSBr), often referred to as the McKenna reaction, followed by aqueous workup.[8] This is a harsh, acidic step that requires careful execution and handling of the corrosive reagent.

    • Causality: TMSBr acts as a strong Lewis acid and a source of bromide nucleophiles, which attack the ethyl groups, leading to the formation of a bis(trimethylsilyl) ester intermediate that is readily hydrolyzed to the free phosphonic acid.[8]

    Fmoc-Pmp-OH: The primary advantage of this building block is the elimination of the final deprotection step. Since the phosphonate group is carried through the synthesis in its unprotected form, the final peptide is obtained directly after standard TFA cleavage and workup. This simplifies the overall workflow considerably.

    G Start Crude Peptide from TFA Cleavage (Contains Pmp(Et₂) residue) Step1 Dissolve peptide in dry DCM/TFA Start->Step1 Step2 Add TMSBr and scavenger (e.g., thioanisole) Step1->Step2 Step3 Stir at Room Temp (1-4 hours) Step2->Step3 Step4 Quench reaction with H₂O Step3->Step4 Step5 Precipitate with ether & Lyophilize Step4->Step5 End Final Peptide with Free Pmp Step5->End

    Caption: Post-synthesis workflow for the deprotection of Pmp(Et₂) residues.

    PART 3: Authoritative Recommendations: Which Building Block to Choose?

    As a Senior Application Scientist, my guidance is rooted in a risk-benefit analysis of the synthetic process. The optimal choice depends entirely on the nature of the target peptide and the priorities of the research program.

    Scenario 1: Routine Synthesis of Short-to-Mid-Length Peptides (<30 residues)
    • Recommendation: Fmoc-Pmp(Et₂)OH

    • Justification: For most standard applications, the reliability and predictability of the SPPS process are paramount. The high coupling efficiency of the protected building block minimizes the risk of deletion sequences and ensures a higher quality crude product. The additional post-synthesis deprotection step, while requiring care, is a well-established procedure. The upfront investment in a smoother automated synthesis almost always outweighs the convenience of avoiding a final deprotection step.

    Scenario 2: Synthesis of Long or Aggregation-Prone Peptides
    • Recommendation: Fmoc-Pmp(Et₂)OH

    • Justification: The challenges of synthesizing long or difficult sequences are already significant. Introducing a poorly soluble, slow-coupling amino acid like Fmoc-Pmp-OH dramatically increases the probability of synthetic failure. The robust performance of Fmoc-Pmp(Et₂)OH during chain assembly is critical for success in these demanding projects.

    Scenario 3: Synthesis of Peptides with TMSBr-Sensitive Residues
    • Recommendation: Fmoc-Pmp-OH

    • Justification: This is the primary scenario where Fmoc-Pmp-OH becomes the superior, and often only, choice. If the target peptide contains other functional groups or post-translational modifications that are not stable to the harsh conditions of TMSBr deprotection, then one must use the building block with the free phosphonate. In this case, the chemist must be prepared to invest significant effort in optimizing the coupling conditions to achieve an acceptable yield.

    Scenario 4: High-Throughput Library Synthesis
    • Recommendation: Fmoc-Pmp(Et₂)OH

    • Justification: In a parallel synthesis setting, robust and uniform reaction conditions are essential. The reliable coupling of Fmoc-Pmp(Et₂)OH allows for its seamless integration into standard library synthesis protocols. While the final deprotection would need to be done in parallel, it is often more manageable than troubleshooting dozens of failed couplings from using Fmoc-Pmp-OH.

    Conclusion: A Strategic Trade-Off

    The choice between Fmoc-Pmp(Et₂)OH and Fmoc-Pmp-OH represents a classic synthetic chemistry trade-off: upfront efficiency versus downstream simplicity .

    • Fmoc-Pmp(Et₂)OH offers a robust, reliable, and highly efficient solution during the critical peptide chain assembly, making it the workhorse reagent for the vast majority of applications. It simplifies the most complex part of the process—the automated synthesis—at the cost of an additional, manual post-synthesis step.

    • Fmoc-Pmp-OH provides an elegant shortcut by eliminating the need for a final deprotection step. However, this downstream convenience comes at the price of a more challenging, less efficient, and riskier coupling reaction that requires careful optimization and may not be suitable for complex targets.

    By carefully considering the structure of the target peptide, the overall synthetic strategy, and the potential for side reactions, researchers can confidently select the phosphotyrosine mimetic that best aligns with their scientific and practical needs.

    References

    • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing, 2020-10-15.
    • Design and synthesis of phosphotyrosine mimetics. Bioorganic & Medicinal Chemistry Letters, 2003-06-16.
    • Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosph
    • Fmoc-4-(phosphonomethyl)-L-phenylalanine. Chem-Impex.
    • This compound. Chem-Impex.
    • Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 1991.
    • Fmoc-L-4-Phosphonomethylphenylalanine. PubChem.
    • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 2020-06-23.
    • The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Ningbo Inno Pharmchem Co.,Ltd.
    • Fmoc-4-(phosphonomethyl)-Phe-OH = 98.0 TLC 229180-64-7. Sigma-Aldrich.
    • This compound. BOC Sciences.
    • This compound[160253-13-4]. Aapptec Peptides.
    • This compound | CAS 160253-13-4. Santa Cruz Biotechnology.
    • Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 2015.
    • Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.

    Sources

    A Researcher's Guide to Phosphotyrosine Mimetics in Peptide Synthesis: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and drug development professionals navigating the complexities of cellular signaling, the study of protein tyrosine phosphorylation is paramount. This post-translational modification, orchestrated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), governs a vast array of cellular processes.[1][2] The transient nature of the phosphate group on tyrosine (pTyr), however, presents a significant hurdle for in vitro studies and therapeutic development, as it is readily cleaved by cellular phosphatases.[3] This guide provides an in-depth comparison of commonly used phosphotyrosine mimetics, offering insights into their synthesis, stability, and biological activity to aid in the rational design of research tools and potential therapeutics.

    The Imperative for Phosphotyrosine Mimetics

    The central role of pTyr in signaling pathways, particularly in mediating protein-protein interactions through domains like Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB), makes it a critical target for investigation.[1][4] Peptides containing pTyr are invaluable for studying these interactions, but their susceptibility to enzymatic hydrolysis limits their utility.[3] To overcome this, non-hydrolyzable pTyr mimetics have been developed. These stable surrogates are indispensable for creating phosphatase-resistant peptides that can be used as inhibitors of SH2 domains or as probes to study PTPs.[1][3]

    Key Classes of Phosphotyrosine Mimetics: A Comparative Overview

    Phosphotyrosine mimetics can be broadly categorized into two main classes: phosphonate-based analogs and non-phosphorus-containing analogs. The choice of a particular mimetic depends on the specific application, balancing factors such as synthetic accessibility, stability, and how faithfully it recapitulates the binding properties of the native phosphotyrosine.

    Phosphonate-Based Mimetics: The Workhorses of pTyr Mimicry

    This class of mimetics replaces the labile P-O bond of the phosphate group with a more stable P-C bond.

    • (Phosphonomethyl)phenylalanine (Pmp) : Pmp is a foundational pTyr mimetic where the phosphate ester oxygen is replaced by a methylene group.[3] While it provides stability against phosphatases, its binding affinity to SH2 domains is often lower than that of native pTyr-containing peptides.

    • Fluorinated Pmp Analogs (FPmp and F₂Pmp) : The introduction of fluorine atoms on the methylene bridge of Pmp significantly improves its performance as a pTyr mimetic.[3] The electron-withdrawing nature of fluorine lowers the pKa of the phosphonate group, making it a better electronic mimic of the phosphate group in pTyr.[1]

      • Monofluoro-Pmp (FPmp) and Difluoro-Pmp (F₂Pmp) have demonstrated binding affinities to SH2 domains that are comparable to, and in some cases equal to, pTyr-containing peptides.[3] F₂Pmp, in particular, has emerged as one of the most promising and widely used pTyr analogs due to its structural and physicochemical similarities to pTyr.[1] It has been successfully used in the development of cell-permeable PTP inhibitors and for the affinity purification of SH2 proteins.[4]

    Non-Phosphorus Mimetics: Expanding the Chemical Toolbox

    While phosphonate-based mimetics are effective, their charged nature can limit cell permeability. This has driven the development of non-phosphorus containing alternatives.

    • p-(Carboxymethyl)phenylalanine (Cmp) : Cmp is a singly charged pTyr replacement that has been successfully incorporated into peptides.[5][6] While it generally exhibits lower binding potency compared to pTyr and phosphonate analogs, it offers a valuable starting point for designing inhibitors with improved pharmaceutical properties.[5] Its utility has been demonstrated in structural studies of SH2 domains.[5]

    • p-Malonylphenylalanine (Pmf) : Pmf is another non-phosphorus mimetic that has shown considerable promise, particularly as an inhibitor of the Grb2 SH2 domain.[7] In certain contexts, Pmf-containing inhibitors have displayed potency approaching that of phosphonate-based mimetics and have been shown to be effective in cell-based assays.[7]

    Comparative Performance Data

    The following table summarizes the binding affinities of various pTyr mimetics incorporated into peptides targeting different SH2 domains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

    MimeticTarget SH2 DomainPeptide Sequence ContextBinding Affinity (Relative to pTyr)Reference
    Pmp PI 3-Kinase (C-terminal)G(X)VPMLLower[3]
    HPmp PI 3-Kinase (C-terminal)G(X)VPMLLower than Pmp[3]
    FPmp PI 3-Kinase (C-terminal)G(X)VPMLHigher than Pmp[3]
    F₂Pmp PI 3-Kinase (C-terminal)G(X)VPMLEqual to pTyr[3]
    F₂Pmp SrcSpecific sequence0.2- to 5-fold of pTyr[3]
    F₂Pmp Grb2Specific sequenceHigh affinity[3]
    Cmp p56(lck)Ac-(X)EEISignificantly reduced potency[5]
    Pmf Grb2High affinity platformApproaches phosphonate potency[7]

    Experimental Protocols

    Solid-Phase Peptide Synthesis (SPPS) with Phosphotyrosine Mimetics

    The incorporation of pTyr mimetics into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry.[8][9][10]

    General Workflow for SPPS:

    SPPS_Workflow Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker AA1 First Amino Acid Coupling Linker->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Second Amino Acid Coupling (e.g., Fmoc-F₂Pmp(OtBu)₂-OH) Deprotection1->AA2 Deprotection2 Fmoc Deprotection AA2->Deprotection2 Chain_Elongation Repeat Coupling/ Deprotection Cycles Deprotection2->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis

    Caption: General workflow for solid-phase peptide synthesis incorporating a phosphotyrosine mimetic.

    Step-by-Step Protocol:

    • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amide peptides).

    • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA).

    • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

    • Incorporation of the pTyr Mimetic: Couple the desired Fmoc-protected pTyr mimetic (e.g., Fmoc-F₂Pmp(OtBu)₂-OH) using the same coupling conditions as in step 2. The phosphonate group is typically protected with t-butyl groups.

    • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the remaining amino acids.

    • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

    SH2 Domain Binding Assay (Fluorescence Polarization)

    This assay measures the binding of a fluorescently labeled peptide to an SH2 domain. Inhibition of this binding by an unlabeled competitor peptide (containing a pTyr mimetic) can be quantified.

    Experimental Workflow:

    FP_Assay_Workflow Reagents Prepare Reagents: - Fluorescent Peptide (Probe) - SH2 Domain Protein - Competitor Peptide (with Mimetic) Incubation Incubate Probe, SH2 Domain, & varying concentrations of Competitor Peptide Reagents->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Plot Polarization vs. Competitor Concentration and determine IC₅₀ Measurement->Data_Analysis

    Sources

    A Senior Application Scientist's Guide to Receptor Binding Affinity of Peptides with Modified Phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals navigating the intricate world of drug development, the modification of peptides with unnatural amino acids represents a frontier of innovation. This guide provides an in-depth technical comparison of how modifications to the phenylalanine residue can significantly impact the receptor binding affinity of peptides. We will delve into the rationale behind these modifications, present supporting experimental data, and provide detailed protocols for the synthesis and analysis of these novel therapeutic candidates.

    The incorporation of unnatural amino acids, such as modified phenylalanine, into peptide sequences is a powerful strategy to enhance therapeutic properties, including metabolic stability, receptor affinity, and bioavailability[1]. Phenylalanine, with its aromatic side chain, is a frequent target for modification due to its critical role in many peptide-receptor interactions, often participating in hydrophobic and cation-π interactions[2]. By subtly altering the steric and electronic properties of this residue, we can fine-tune a peptide's interaction with its target receptor, leading to improved potency and selectivity.

    The "Why": Causality Behind Modifying Phenylalanine

    Modifying the phenylalanine residue is not a random act of chemical alteration; it is a strategic decision driven by a deep understanding of molecular interactions. The primary motivations include:

    • Modulating Electronic Properties: Introducing electron-withdrawing or electron-donating groups to the phenyl ring can alter the charge distribution and influence cation-π stacking, which is often a crucial component of peptide-receptor binding[2]. For instance, the high electronegativity of a fluorine atom can significantly change the electronic nature of the aromatic ring with minimal steric disruption[2].

    • Enhancing Hydrophobicity: The addition of alkyl groups, such as a methyl group, increases the hydrophobicity of the side chain. This can lead to stronger hydrophobic interactions with the receptor's binding pocket and potentially influence peptide aggregation[3][4].

    • Improving Metabolic Stability: Modifications can render the peptide more resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life[5]. The steric hindrance provided by α,α-dimethylation is a prime example of this strategy[5].

    • Conformational Constraint: Introducing bulky groups or creating cyclic structures can restrict the conformational freedom of the peptide, locking it into a bioactive conformation that is more favorable for receptor binding.

    Comparative Analysis: Modified Phenylalanine Peptides and Their Receptor Affinities

    The true measure of a modification's success lies in its quantifiable impact on receptor binding. Below, we present comparative data for several classes of peptides where phenylalanine has been modified.

    Case Study 1: Halogenated Phenylalanine in Opioid Peptides

    Halogenation, particularly fluorination, is a common strategy to enhance binding affinity. The introduction of fluorine can alter the electronic properties of the phenyl ring, potentially strengthening interactions with the receptor.

    A compelling example is the dimeric opioid peptide, Biphalin, which exhibits high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) leads to a significant increase in binding affinity[2].

    Table 1: Comparative Binding Affinities (Ki, nM) of Biphalin Analogs for Opioid Receptors [2]

    Peptide Analogμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
    Native Biphalin (with Phenylalanine)0.450.18
    Biphalin with 4-Fluoro-phenylalanine0.120.02

    Note: The data presented is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

    The data clearly demonstrates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both μ- and δ-opioid receptors, with a particularly dramatic effect observed for the δ-receptor[2].

    Case Study 2: Methylated Phenylalanine in Somatostatin Analogs

    Methylation of the phenyl ring can enhance hydrophobicity and introduce steric bulk, influencing how the peptide fits into the receptor's binding pocket. Mesitylalanine (Msa), a 2,4,6-trimethyl-L-phenylalanine, provides a more conformationally restricted and electron-rich side chain compared to phenylalanine[6].

    The following table compares the binding affinities of somatostatin (SRIF-14) analogs where phenylalanine at different positions has been replaced with Msa.

    Table 2: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs for SSTR2 Receptor [6]

    Peptide AnalogSSTR2 Receptor (Ki, nM)
    Somatostatin (SRIF-14)0.3 ± 0.1
    [Msa⁶]-SRIF1.8 ± 0.3
    [Msa⁷]-SRIF> 1000
    [Msa¹¹]-SRIF0.9 ± 0.2
    [D-Trp⁸, Msa¹¹]-SRIF0.2 ± 0.1

    These results indicate that the position of the Msa substitution is critical. While substitution at position 7 dramatically reduces affinity, a replacement at position 11, especially when combined with a D-Trp at position 8, maintains high affinity for the SSTR2 receptor[6].

    Experimental Workflows: From Synthesis to Binding Affinity Determination

    A robust comparison requires standardized and reproducible experimental protocols. Here, we provide detailed methodologies for the key workflows involved in this research.

    Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

    The synthesis of peptides containing modified phenylalanine is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

    SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat For next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing->Cleavage After final amino acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Radioligand_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Competitor Prepare_Membranes->Incubate Separate Separate Bound from Free (Filtration) Incubate->Separate Count Count Radioactivity Separate->Count Analyze Data Analysis (IC50, Ki determination) Count->Analyze End End Analyze->End SPR_Workflow Start Start Immobilize_Ligand Immobilize Receptor (Ligand) on Sensor Chip Start->Immobilize_Ligand Inject_Analyte Inject Peptide (Analyte) at various concentrations Immobilize_Ligand->Inject_Analyte Monitor_Binding Monitor Binding in Real-Time (Sensorgram) Inject_Analyte->Monitor_Binding Regenerate Regenerate Sensor Surface Monitor_Binding->Regenerate Analyze Data Analysis (ka, kd, KD determination) Monitor_Binding->Analyze After all concentrations Regenerate->Inject_Analyte Next concentration End End Analyze->End ITC_Workflow Start Start Prepare_Samples Prepare Receptor & Peptide in identical buffer Start->Prepare_Samples Load_ITC Load Receptor into Sample Cell Load Peptide into Syringe Prepare_Samples->Load_ITC Titrate Inject Peptide into Sample Cell in small aliquots Load_ITC->Titrate Measure_Heat Measure Heat Change after each injection Titrate->Measure_Heat Measure_Heat->Titrate Next injection Analyze Data Analysis (KD, n, ΔH determination) Measure_Heat->Analyze After titration is complete End End Analyze->End GPCR_Signaling Ligand Peptide Ligand (with modified Phe) GPCR GPCR Ligand->GPCR Binding G_Protein Heterotrimeric G Protein (αβγ) GPCR->G_Protein Activation GDP_GTP GDP-GTP Exchange G_Protein->GDP_GTP G_alpha Gα-GTP GDP_GTP->G_alpha G_betagamma Gβγ GDP_GTP->G_betagamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream

    Sources

    A Senior Application Scientist's Guide to NMR Analysis for Confirming Incorporation of 4-diethylphosphonomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers at the forefront of drug development and chemical biology, the site-specific incorporation of unnatural amino acids (Uaa) into peptides and proteins is a transformative tool. It allows for the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads. Among these, phosphonate-containing Uaas like 4-diethylphosphomethyl-L-phenylalanine (Pmp) are of particular interest as non-hydrolyzable mimics of phosphotyrosine, crucial for studying signaling pathways and developing phosphatase inhibitors.

    However, the synthesis and incorporation of any Uaa demand rigorous analytical validation.[1][2][3][4] Simply confirming the final product's mass is insufficient; it provides no information on the site of incorporation or the structural integrity of the novel side chain. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold standard.[1][5][6] This guide provides an in-depth, experience-driven comparison of NMR techniques to unequivocally confirm the successful incorporation of 4-diethylphosphonomethyl-L-phenylalanine.

    The Unique Signature: Why NMR is Definitive for Phosphonate Uaas

    Unlike canonical amino acids, 4-diethylphosphonomethyl-L-phenylalanine possesses a unique set of NMR-active nuclei that act as unambiguous reporters of its presence and chemical environment. The true power of NMR in this context lies in its ability to leverage multi-nuclear and multi-dimensional experiments to build a complete, validated picture of the molecular structure.[6][7][8]

    The key is the phosphorus-31 (³¹P) nucleus. It has 100% natural abundance and a wide chemical shift range, making it an exceptionally sensitive and specific probe. A signal in the ³¹P NMR spectrum is a direct confirmation of the phosphonate group's presence. When combined with proton (¹H) and carbon-¹³C) data through 2D correlation experiments, we can definitively link the phosphorus atom to the rest of the amino acid side chain and, by extension, to the peptide backbone.

    Experimental Design: A Self-Validating, Comparative Approach

    To ensure scientific integrity, a robust experimental design must include proper controls. The following comparative approach is essential for unambiguous data interpretation.

    Core Samples for Analysis:

    • Free Uaa: A solution of pure 4-diethylphosphonomethyl-L-phenylalanine. This provides the baseline NMR signature.

    • Control Peptide: The target peptide synthesized with the natural amino acid (e.g., L-phenylalanine) at the intended incorporation site. This helps in assigning the backbone and other side-chain resonances.

    • Test Peptide: The target peptide synthesized with 4-diethylphosphonomethyl-L-phenylalanine.

    Detailed Protocol: NMR Sample Preparation
    • Dissolution: Accurately weigh and dissolve each lyophilized sample (5-10 mg for peptides, 1-2 mg for the free Uaa) in a suitable solvent. For peptides, a common choice is 90% H₂O / 10% D₂O to allow for observation of exchangeable amide protons while providing a deuterium lock signal.

    • Buffering: Buffer the solution to a pH where the peptide is stable and soluble (e.g., 20 mM phosphate buffer, pH 6.5). Consistent pH is critical as chemical shifts, particularly for the phosphonate group, can be pH-dependent.[9][10]

    • Internal Standard: Add a small, known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for ¹H and ¹³C referencing. For ³¹P NMR, 85% phosphoric acid is used as an external reference.[11]

    • Transfer: Transfer approximately 500-600 µL of the final solution into a high-quality NMR tube.

    • Degassing (Optional): For long-term experiments or oxygen-sensitive samples, briefly degas the sample with an inert gas like argon.

    The NMR Workflow: From Initial Survey to Definitive Proof

    A tiered analytical approach, starting with simple 1D experiments and progressing to more complex 2D correlations, provides the most efficient and conclusive path to validation.

    Workflow for NMR Confirmation

    G cluster_0 Sample Preparation cluster_1 NMR Acquisition Sequence cluster_2 Data Analysis & Conclusion Prep Prepare 3 Samples: 1. Free Uaa 2. Control Peptide 3. Test Peptide H1 Step 1: 1D ¹H NMR (Initial Survey) Prep->H1 Load Sample P31 Step 2: 1D ³¹P NMR (Confirm Phosphonate) H1->P31 Crowded? Proceed. HSQC Step 3: 2D ¹H-¹³C HSQC (Assign Side Chain) P31->HSQC Signal Present? Proceed. HMBC Step 4: 2D ¹H-³¹P HMBC (Definitive Link) HSQC->HMBC Assign C-H pairs Analysis Compare Chemical Shifts & Correlations HMBC->Analysis Identify Key P-H Link Conclusion Unambiguous Confirmation of Incorporation Analysis->Conclusion

    Caption: A logical workflow from sample preparation to definitive NMR confirmation.

    Step 1: ¹H NMR - The First Look

    The 1D proton NMR spectrum is the fastest experiment and provides an initial assessment. In the test peptide, new signals corresponding to the Uaa side chain should appear.

    • What to look for:

      • Benzylic Protons (Ar-CH₂-P): A characteristic multiplet, often a doublet of doublets due to coupling to both the adjacent backbone CαH and the ³¹P nucleus. This is a key diagnostic region.

      • Ethyl Group (O-CH₂-CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

      • Aromatic Protons: The characteristic AA'BB' system of the para-substituted benzene ring.

    • Causality: While informative, the ¹H spectrum of a peptide is often crowded, leading to signal overlap that can make unambiguous assignment impossible from this experiment alone.[8]

    Step 2: ³¹P NMR - The Unambiguous Marker

    This is the most critical 1D experiment. A single peak in the proton-decoupled ³¹P spectrum is a direct and powerful confirmation that the phosphonate moiety is present in the sample.

    • What to look for: A signal typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄).

    • Expert Insight: The chemical shift of the ³¹P nucleus is sensitive to its electronic environment. A small but measurable shift difference between the free Uaa and the incorporated Uaa is expected and provides secondary evidence of successful incorporation into the larger peptide structure.

    Step 3: 2D ¹H-¹³C HSQC - Assigning the Side Chain

    The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly attached to carbons. This allows for the unambiguous assignment of the C-H pairs of the Pmp side chain.

    • What to look for: Cross-peaks connecting the proton signals identified in Step 1 to their corresponding carbon signals. This confirms the presence of the benzylic -CH₂- and ethyl -CH₂- and -CH₃ groups.

    • Causality: This experiment definitively proves the integrity of the carbon skeleton of the side chain, ruling out potential degradation products.

    Step 4: 2D ¹H-³¹P HMBC - The Definitive Link

    The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle. It detects long-range couplings (typically 2-3 bonds) between nuclei. The ¹H-³¹P HMBC is designed to show correlations between the ³¹P nucleus and nearby protons.

    • The Smoking Gun: The key correlation to observe is a cross-peak between the ³¹P nucleus and the benzylic protons (Ar-CH₂ -P). This correlation unequivocally proves the covalent C-P bond within the context of the phenylalanine side chain. Additional correlations may be seen to the aromatic protons.

    • Trustworthiness: When this correlation is observed, alongside the data from the previous steps, it constitutes irrefutable proof of the successful and structurally intact incorporation of 4-diethylphosphomethyl-L-phenylalanine.

    Key HMBC Correlation for Confirmation

    G cluster_pmp Pmp Side Chain cluster_peptide Peptide Backbone P P CH2 —CH₂— P->CH2  ³J(P,H) coupling Backbone ...—NH—CαH—CO—... CH2->Backbone Aryl Aryl—

    Caption: The crucial 3-bond correlation (³J) between ³¹P and the benzylic protons.

    Data Presentation: A Comparative Analysis

    Summarizing the key chemical shifts in a table provides a clear, at-a-glance comparison that highlights the successful incorporation.

    Nucleus Assignment Free Uaa (ppm) Incorporated Uaa (ppm) Δδ (ppm) Key Observation
    ³¹P -CH₂-P (O)(OEt)₂~25.5~25.2-0.3Presence confirmed; slight upfield shift upon incorporation.
    ¹H Ar-CH₂ -P~3.10~3.15+0.05Doublet of doublets present, slight downfield shift.
    ¹H -O-CH₂ -CH₃~4.00~4.02+0.02Quartet present, minimal shift change.
    ¹H -O-CH₂-CH₃ ~1.25~1.26+0.01Triplet present, minimal shift change.
    ¹³C Ar-C H₂-P~35.0~35.4+0.4Signal assigned via HSQC, confirms C-P bond proximity.

    Note: Chemical shifts are illustrative and can vary based on solvent, pH, and peptide sequence.

    Comparison with Alternative Methods

    While NMR is the most comprehensive technique, it's useful to understand how it compares to other common analytical methods.

    Technique Information Provided Advantages Limitations
    NMR Spectroscopy Complete 3D structure, connectivity, integrity of side chain, site of incorporation.Unambiguous structural proof, non-destructive, analysis in solution.[6]Requires higher sample amounts, longer acquisition times, specialized equipment.
    Mass Spectrometry (MS) Molecular weight of the final product.High sensitivity, requires minimal sample, fast.Provides no structural or positional information; cannot distinguish isomers or confirm side-chain integrity.[12]
    X-ray Crystallography High-resolution 3D structure in a solid state.Provides definitive atomic coordinates.Requires a diffracting crystal (major bottleneck), structure may not reflect solution state.

    Conclusion

    For drug development professionals and researchers who require the highest level of analytical certainty, a multi-dimensional, multi-nuclear NMR approach is the only method that provides unequivocal proof of unnatural amino acid incorporation. By systematically employing ¹H, ³¹P, and 2D correlation spectroscopy, one can move beyond simple mass confirmation to a complete and trustworthy validation of the target molecule's structure. This rigorous approach ensures the integrity of downstream experiments and is an indispensable component of modern peptide and protein engineering.

    References

    • Mehl, R. A., & Peters, F. B. (2018). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]

    • Li, D., Zhang, Y., & He, Y. (2017). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance. Available at: [Link]

    • Spyroulias, G. A., & Cordier, F. (2017). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. Available at: [Link]

    • Sharma, R., & Kumar, A. (2017). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

    • Peters, F. B., & Mehl, R. A. (2010). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

    • Bechinger, B., & Salnikov, E. S. (2004). Phosphorylated amino acids: model compounds for solid-state 31P NMR spectroscopic studies of proteins. Magnetic Resonance in Chemistry. Available at: [Link]

    • Kaszab, T., & Szilagyi, L. (2009). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Chirality. Available at: [Link]

    • Galons, H., et al. (2007). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. Magnetic Resonance in Chemistry. Available at: [Link]

    • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

    • Viel, C., et al. (2003). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. Available at: [Link]

    • Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology. Available at: [Link]

    • Rodriguez, E. A., et al. (2016). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. Available at: [Link]

    • Fard, A. A., et al. (2020). 31P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. Available at: [Link]

    • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

    • Loll, N., et al. (2017). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available at: [Link]

    • Gan, R., & Jewett, M. C. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

    • Williamson, M. P. (1993). Peptide structure determination by NMR. Methods Mol Biol. Available at: [Link]

    • Wang, N., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]

    • Profacgen. Incorporation of Unnatural Amino Acids. Available at: [Link]

    • Wang, N., et al. (2021). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Synthetic and Systems Biotechnology. Available at: [Link]

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    Fmoc-4-diethylphosphomethyl-L-phenylalanine versus other non-hydrolyzable phosphotyrosine analogs

    Author: BenchChem Technical Support Team. Date: January 2026

    In the intricate world of cellular communication, tyrosine phosphorylation stands as a pivotal post-translational modification, orchestrating a vast array of signaling pathways that govern cell growth, differentiation, and metabolism. This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). For researchers aiming to dissect these pathways, the inherent lability of the phosphate group on phosphotyrosine (pTyr) to PTP-mediated hydrolysis presents a significant experimental hurdle.[1][2][3] This guide provides an in-depth comparison of non-hydrolyzable pTyr analogs, focusing on Fmoc-4-diethylphosphomethyl-L-phenylalanine (Fmoc-pTyr(PO3Et2)-OH) and its key alternatives, to empower researchers in selecting the optimal tool for their specific application.

    The Imperative for Stability: Why Non-Hydrolyzable Analogs are Essential

    The study of pTyr-dependent protein-protein interactions, particularly those mediated by Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, is often confounded by the rapid dephosphorylation of pTyr-containing peptides and proteins by cellular phosphatases.[1][4] This enzymatic instability complicates in vitro binding assays and renders pTyr peptides largely ineffective for use in living cells. To overcome this, medicinal chemists have developed a suite of pTyr mimetics where the labile P-O bond of the phosphate ester is replaced with a more stable P-C bond, creating a phosphonate.[5][6][7][8][9] These non-hydrolyzable analogs serve as durable molecular probes to trap and study interactions, inhibit phosphatases, and investigate the structural and functional consequences of phosphorylation at specific sites.[1][2][3][4]

    Signal_Transduction cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) RTK_pY RTK-pY RTK->RTK_pY Autophosphorylation ATP ATP ADP ADP ATP->RTK_pY SH2_Protein SH2 Domain Protein RTK_pY->SH2_Protein Recruits PTP Protein Tyrosine Phosphatase (PTP) RTK_pY->PTP Substrate for Pi Pi RTK_pY->Pi Hydrolysis Downstream Downstream Signaling SH2_Protein->Downstream Activates PTP->RTK Dephosphorylates Analog Non-Hydrolyzable pTyr Analog Analog->SH2_Protein Binds & Stabilizes Interaction Analog->PTP Resists Hydrolysis Ligand Ligand Ligand->RTK Binds

    Figure 1. Tyrosine kinase signaling and the role of non-hydrolyzable pTyr analogs.

    A Head-to-Head Comparison of Leading pTyr Analogs

    The selection of a pTyr analog is a critical decision that hinges on balancing biochemical stability, structural fidelity to the natural pTyr, and synthetic accessibility. Here, we compare this compound with other widely used phosphonate-based analogs.

    AnalogStructureKey Features & Considerations
    Phosphotyrosine (pTyr) The natural, biologically active residue. Highly susceptible to hydrolysis by phosphatases.[10]
    Fmoc-4-(phosphonomethyl)-L-phenylalanine (Pmp) The parent phosphonate analog. The direct P-C bond provides excellent stability against phosphatases.[4] However, the pKa2 of the phosphonate (around 7.1) is higher than that of the phosphate in pTyr (around 5.7), which can sometimes lead to reduced binding affinity for SH2 domains.[11][12]
    Fmoc-4-(difluorophosphonomethyl)-L-phenylalanine (F2Pmp) Considered one of the most effective pTyr mimetics.[1][3] The electron-withdrawing fluorine atoms lower the pKa of the phosphonate, making it a closer electronic mimic of pTyr.[1] Peptides containing F2Pmp often exhibit binding affinities to SH2 domains that are comparable to their pTyr counterparts.[4] It is a valuable tool for enriching PTPs from cell lysates.[13]
    This compound (Pmp(OEt)2)
    ngcontent-ng-c2487356420="" class="ng-star-inserted">
    This is a protected, prodrug form of Pmp.[5] The ethyl esters mask the negative charges of the phosphonate group, which can improve cell permeability.[5] Once inside the cell, endogenous esterases cleave the ethyl groups to reveal the active Pmp moiety. This strategy is particularly useful for developing cell-permeable inhibitors or probes.[5] The Fmoc-protected version is designed for direct incorporation into peptides via solid-phase peptide synthesis (SPPS).[14]

    Experimental Insights and Performance Data

    The ultimate test of a pTyr analog is its performance in biochemical and cellular assays. The choice of analog can significantly impact the observed binding affinities.

    A study by Burke et al. systematically compared the binding potency of peptides containing different analogs to the C-terminal SH2 domain of PI 3-kinase.[4] Their findings provide a clear hierarchy of binding affinity:

    Peptide Sequence (GXVPML)Analog (X)Relative Binding Potency
    GpY VPMLPhosphotyrosineHighest
    GF2Pmp VPMLDifluoro-Pmp≈ pTyr
    GFPmp VPMLMonofluoro-Pmp< F2Pmp
    GPmp VPMLPmp< FPmp
    GHPmp VPMLHydroxy-PmpLowest

    Data adapted from Burke et al. (1994).[4]

    This data authoritatively demonstrates that F2Pmp is a superior structural and electronic mimic of pTyr, achieving nearly identical binding potency.[4] While Pmp is highly stable, its altered pKa can result in a noticeable drop in affinity, which may be a critical factor in studies of low-affinity interactions.[11][12]

    The Pmp(OEt)2 analog represents a strategic choice for intracellular studies. The ethyl ester prodrug approach is a well-established method for delivering phosphonates across the cell membrane.[5] Once deprotected by intracellular esterases, the resulting Pmp-containing peptide can engage with its intracellular targets.

    Experimental Protocols: A Practical Guide

    Successful application of these analogs requires robust and validated experimental protocols. Below are methodologies for incorporating these building blocks into peptides and for assessing their biological activity.

    Protocol 1: Incorporation of Fmoc-pTyr Analog into a Peptide via SPPS

    This protocol outlines the standard procedure for coupling an Fmoc-protected pTyr analog during solid-phase peptide synthesis.

    Causality: The choice of coupling reagent is critical. For sterically hindered or precious amino acids like pTyr analogs, a highly efficient uronium-based coupling agent like HATU or HBTU is recommended to ensure complete and rapid acylation, minimizing side reactions.

    • Resin Preparation: Swell the appropriate Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3) to remove residual piperidine and prepare for coupling.

    • Activation and Coupling:

      • In a separate vessel, dissolve 3 equivalents of the Fmoc-pTyr analog (e.g., Fmoc-Pmp(OEt)2-OH or Fmoc-F2Pmp-OH) and 2.9 equivalents of HATU in DMF.

      • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture.

      • Allow the mixture to pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Washing: Wash the resin with DMF (x5) and DCM (x3).

    • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

    • Final Cleavage and Deprotection:

      • After synthesis is complete, wash the resin with DCM and dry under vacuum.

      • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Note: For Pmp(OEt)2, this step will also remove the ethyl esters.

      • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

      • Lyophilize the purified peptide and confirm its identity and purity via HPLC and Mass Spectrometry.

    Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) with pTyr analogs.

    Conclusion: Selecting the Right Tool for the Job

    The choice between this compound and other non-hydrolyzable pTyr analogs is dictated by the specific experimental goals.

    • For maximum biological relevance in in vitro binding assays , Fmoc-F2Pmp-OH is often the superior choice, as it most closely mimics the binding affinity of natural pTyr.[4]

    • For studies requiring intracellular delivery and activity , the prodrug strategy offered by Fmoc-Pmp(OEt)2-OH is invaluable. Its ability to mask the phosphonate charge allows it to cross the cell membrane before being activated by endogenous enzymes.[5]

    • Fmoc-Pmp-OH remains a robust and cost-effective option when absolute binding affinity is less critical than achieving high stability against phosphatases.

    By understanding the distinct advantages and chemical properties of each analog, researchers can design more precise and effective experiments to unravel the complexities of phosphotyrosine signaling.

    References

    • Burke, T. R., Jr., Smyth, M. S., Otaka, A., Nomizu, M., Roller, P. P., Wolf, G., Case, R., & Shoelson, S. E. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry, 33(21), 6490–6494. [Link]

    • He, G., & Cole, P. A. (2015). Phosphonate prodrugs: an overview and recent advances. Molecules, 20(7), 12227–12254. [Link]

    • Kubiak, J., & PTP-inhibitory Research Group. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1137-1153. [Link]

    • Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International journal of peptide and protein research, 43(1), 39–46. [Link]

    • Krečmerová, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 22(7), 1213. [Link]

    • Myers, J. K., & Widlanski, T. S. (2004). A nonhydrolyzable analogue of phosphotyrosine, and related aryloxymethano- and aryloxyethano-phosphonic acids as motifs for inhibition of phosphatases. Bioorganic & medicinal chemistry letters, 14(23), 5931–5935. [Link]

    • ResearchGate. (n.d.). Scheme 2. Structures of phosphotyrosine 4 and analogues 5 and 6, which have previously been incorporated into recombinant proteins.[Link]

    • Luo, X., et al. (2014). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, 10, 1013–1019. [Link]

    • Horsman, M. E., & Zechel, D. L. (2017). Discovery and Biosynthesis of Phosphonate and Phosphinate Natural Products. Methods in enzymology, 597, 239–286. [Link]

    • ResearchGate. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues.[Link]

    • Hilaris Publisher. (n.d.). Recent Advancements in Medicinal Chemistry of Phosphotyrosine.[Link]

    • Kubiak, J., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing.[Link]

    • Metcalf, B. W., & van der Donk, W. A. (2009). Recent advances in natural and synthetic phosphonate therapeutics. Current opinion in chemical biology, 13(5-6), 567–575. [Link]

    • Wikipedia. (n.d.). Phosphonate.[Link]

    • Semantic Scholar. (n.d.). Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives.[Link]

    • Wang, F., et al. (2014). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Angewandte Chemie International Edition, 53(34), 8968-8972. [Link]

    • Fujiwara, Y., et al. (2021). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. Proteomics, 21(23-24), e2100144. [Link]

    • Martensen, T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. The Journal of biological chemistry, 257(16), 9648–9652. [Link]

    • Luo, X., et al. (2014). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Temple University.
    • Wu, L., & Yang, J. (2003). Design and synthesis of phosphotyrosine mimetics. Bioorganic & medicinal chemistry letters, 13(12), 2083–2085. [Link]

    • Biondi, R. M., et al. (2021). Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions. Journal of Medicinal Chemistry, 64(22), 16398-16413. [Link]

    • Lawrence, D. S. (2007). A Lock on Phosphotyrosine Signaling. ACS Chemical Biology, 2(11), 735-738. [Link]

    • Aapptec Peptides. (n.d.). This compound[160253-13-4].[Link]

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    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fmoc-4-diethylphosphomethyl-L-phenylalanine and its associated waste streams. As a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS), its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape. This document is designed for researchers, scientists, and drug development professionals to ensure safety, environmental stewardship, and regulatory adherence.

    Hazard Identification and Risk Assessment

    While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be synthesized from data on structurally analogous Fmoc-protected amino acids and organophosphorus compounds.[1][2] The primary hazards are associated with the Fmoc-amino acid backbone, with additional environmental considerations due to the phosphonate moiety.

    Key Hazard Profile:

    • Health Hazards : Like most Fmoc-amino acids, this compound is expected to cause skin and eye irritation upon contact. Inhalation of the solid as a dust may lead to respiratory tract irritation. Ingestion may be harmful.[1][2][3]

    • Physical Hazards : The solid compound is generally stable under normal laboratory conditions.[4][5] However, it is incompatible with strong oxidizing agents and strong acids.[4] Hazardous decomposition products upon combustion include oxides of carbon, nitrogen, and phosphorus.[6]

    • Environmental Hazards : The diethylphosphomethyl group introduces an organophosphorus component. Phosphonates are known to be poorly biodegradable and can persist in the environment.[7] They are also effective chelating agents for metal ions, which can impact aquatic ecosystems.[7][8] Therefore, release into the environment must be strictly avoided.[6][9][10]

    Personal Protective Equipment (PPE) Summary:

    Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
    Skin Contact Causes skin irritation.[2]Chemical-resistant gloves (e.g., nitrile), lab coat.[3][9]
    Eye Contact Causes serious eye irritation.[2]Safety glasses with side-shields or chemical safety goggles.[9][11]
    Inhalation May cause respiratory irritation.[2]Handle in a well-ventilated area or chemical fume hood. Avoid dust formation.[4][9]
    Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][4]

    Regulatory Framework for Laboratory Waste

    In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

    • EPA (RCRA) : This framework regulates the generation, transportation, treatment, storage, and disposal of hazardous waste. Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, with varying requirements for each status.[12]

    • OSHA : OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling of hazardous substances, including their disposal.[15][16]

    It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific protocols that incorporate federal, state, and local regulations.

    Core Disposal Procedures: A Step-by-Step Guide

    The fundamental principle of chemical waste management is rigorous segregation . Never mix different waste streams unless explicitly permitted by your EHS department. This compound and its associated materials must be disposed of as hazardous chemical waste.

    Procedure 1: Disposal of Unused or Expired Solid Chemical

    Solid, unadulterated this compound must be disposed of as hazardous waste. Do not place it in the regular trash or wash it down the drain.[2]

    • Containerization : Place the solid chemical in its original container if possible, or in a new, clean container that is chemically compatible and can be securely sealed.

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[2]

    • Accumulation : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[2][12]

    • Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.

    Procedure 2: Disposal of Contaminated Labware and PPE

    Disposable items contaminated with the chemical are also considered hazardous waste.

    • Segregation : Collect all contaminated items, such as gloves, weighing paper, pipette tips, and paper towels, in a dedicated hazardous waste bag or container.

    • Containerization : Use a plastic bag or a sealable container (e.g., a drum or pail) specifically designated for solid hazardous waste. Do not use this container for liquid waste.

    • Labeling : Label the container "Hazardous Waste - Solid Lab Debris contaminated with this compound ".

    • Disposal : Once the container is full, seal it and request a pickup from your EHS department.

    Procedure 3: Disposal of Liquid Waste Streams

    Liquid waste is commonly generated during peptide synthesis, particularly during the Fmoc deprotection step.[17] This waste stream is often a complex mixture and must be handled with extreme care.

    • Deprotection Waste : The waste generated from removing the Fmoc group, typically containing piperidine and a solvent like N,N-Dimethylformamide (DMF), is both toxic and flammable.[2][18]

      • Collection : Collect all liquid from the deprotection and subsequent resin washing steps in a dedicated, sealed, and chemically resistant (e.g., HDPE or glass) hazardous waste container.[2]

      • Labeling : The container must be labeled "Hazardous Waste " and list all chemical constituents by their full name (e.g., "N,N-Dimethylformamide, Piperidine, Piperidine-dibenzofulvene adduct ").[2]

    • Other Liquid Solutions : Any other solutions containing the title compound must also be treated as hazardous waste.

      • Collection : Use a separate, dedicated container for each distinct type of solvent waste (e.g., halogenated vs. non-halogenated) as required by your EHS department.

      • Labeling : Label the container with "Hazardous Waste " and list all components, including solvents and solutes.

    • Storage and Disposal : Keep all liquid waste containers tightly sealed when not in use and store them in a designated SAA, preferably within secondary containment to prevent spills.[2] Arrange for pickup with your EHS department.

    Waste Stream Management Workflow

    The following diagram provides a decision-making workflow for the proper segregation of waste generated during the use of this compound.

    G start Waste Generation Point (Use of Fmoc-Phe(CH2PO3Et2)-OH) q_type What is the physical state of the waste? start->q_type solid_waste Solid Waste q_type->solid_waste Solid liquid_waste Liquid Waste q_type->liquid_waste Liquid q_solid_type What type of solid waste? solid_waste->q_solid_type q_liquid_type What is the origin of the liquid waste? liquid_waste->q_liquid_type pure_solid Unused/Expired Solid Chemical q_solid_type->pure_solid Pure Chemical contaminated_solid Contaminated Labware/PPE q_solid_type->contaminated_solid Contaminated Items deprotection_liquid Fmoc Deprotection Waste (e.g., Piperidine/DMF) q_liquid_type->deprotection_liquid Deprotection Step other_liquid Other Solutions (e.g., in DCM, MeOH) q_liquid_type->other_liquid Other Process container_pure_solid Container 1: 'Hazardous Waste' + Full Chemical Name pure_solid->container_pure_solid container_contaminated_solid Container 2: 'Hazardous Waste - Solid Debris' + Contaminant Name contaminated_solid->container_contaminated_solid container_deprotection Container 3: 'Hazardous Waste' + List All Components (e.g., DMF, Piperidine) deprotection_liquid->container_deprotection container_other Container 4: 'Hazardous Waste' + List All Components (Solvents & Solutes) other_liquid->container_other

    Caption: Decision workflow for segregating waste from this compound.

    Emergency Procedures for Spills

    In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

    • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Secure the Area : Restrict access to the spill area.

    • Consult SDS : If available, refer to the Safety Data Sheet for spill cleanup information. For a solid spill, avoid generating dust.[4]

    • Use Spill Kit : For a small solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[3][4] Avoid creating dust. Use appropriate PPE, including gloves, goggles, and a lab coat.

    • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

    • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

    References

    • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators. Retrieved from [Link]

    • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

    • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

    • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

    • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

    • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Phe(4-Me)-OH. Retrieved from [Link]

    • FacilitiesNet. (2008). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]

    • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

    • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

    • AAPPTec. (2022). Safety Data Sheet for Fmoc-Phe(4-F)-OH. Retrieved from [Link]

    • AAPPTec. (n.d.). This compound. Retrieved from [Link]

    • P212121. (n.d.). This compound. Retrieved from [Link]

    • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

    • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

    • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

    • PubMed. (1994). Amino acid and peptide phosphonate derivatives as specific inhibitors of serine peptidases. Retrieved from [Link]

    • ResearchGate. (n.d.). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. Retrieved from [Link]

    • ResearchGate. (2025). Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. Retrieved from [Link]

    • MDPI. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]

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    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-4-diethylphosphomethyl-L-phenylalanine

    Author: BenchChem Technical Support Team. Date: January 2026

    As drug development professionals, our work with novel amino acid derivatives like Fmoc-4-diethylphosphomethyl-L-phenylalanine is foundational to creating next-generation therapeutics. This compound, a specialized building block for Solid-Phase Peptide Synthesis (SPPS), enables the introduction of a phosphonate moiety, a key feature for designing enzyme inhibitors or peptide mimetics. However, innovation cannot come at the expense of safety.

    This guide provides a comprehensive, field-tested framework for the safe handling of this compound. We will move beyond a simple checklist of personal protective equipment (PPE). The core philosophy here is that true laboratory safety is contextual. The necessary level of protection is dictated not just by the intrinsic properties of the starting material, but by the entire workflow in which it is used—from weighing the powder to cleaving the final peptide from its solid support.

    Hazard Profile: A Data-Driven Assessment

    A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a critical first step is to assess its potential hazards by examining data from structurally analogous Fmoc-protected phenylalanine derivatives. This approach, rooted in established chemical principles, allows us to build a reliable preliminary safety profile.

    Analysis of SDS for compounds like Fmoc-4-methyl-L-phenylalanine and Nα-Fmoc-4-fluoro-L-phenylalanine reveals a consistent theme: the compounds themselves are not classified as hazardous under major regulatory frameworks like OSHA or GHS.[1][2] The primary physical form is a stable, solid powder. The main risks are associated with its physical form rather than high chemical reactivity or toxicity.

    Table 1: Hazard Assessment Based on Analogous Compounds

    Hazard CategoryPotential Effects & Observations from AnaloguesRecommended Precaution
    Inhalation May cause mild respiratory tract irritation as a nuisance dust.[1]Avoid dust formation. Handle in a well-ventilated area or with local exhaust ventilation (fume hood).
    Skin Contact Prolonged contact may cause minor irritation. Not classified as a skin sensitizer.Wash off with soap and plenty of water as a standard precaution.[3]
    Eye Contact Direct contact with powder may cause mechanical irritation.Flush eyes with water as a precaution.[3]
    Ingestion Not an intended route of exposure. Low acute toxicity expected.Practice good industrial hygiene; do not eat, drink, or smoke in the lab.

    The key takeaway is that while the solid amino acid derivative presents a low intrinsic hazard, this profile changes dramatically when it becomes part of the dynamic chemical environment of SPPS.

    The SPPS Workflow: Context-Dependent PPE Strategy

    Solid-Phase Peptide Synthesis is a multi-step process involving a variety of reagents with significant hazards. The choice of PPE must evolve with each step of the procedure.[4] The following sections detail the minimum required PPE for each phase of a typical manual SPPS workflow.

    Engineering Controls: The Foundation of Safety

    Before discussing wearable PPE, it is critical to establish that all operations involving volatile, toxic, or corrosive reagents must be performed inside a certified chemical fume hood. [5] This is your primary and most effective barrier against inhalation exposure.

    Phase 1: Weighing and Reagent Preparation

    This initial step involves handling the this compound in its solid powder form.

    • Primary Hazard: Inhalation of fine particulates.[1]

    • Step-by-Step Protocol:

      • Don all required PPE before entering the designated weighing area.

      • Perform all weighing operations on a draft shield or, preferably, inside a fume hood to minimize dust dispersion.[5]

      • Use anti-static weighing boats or paper to prevent the powder from clinging and becoming airborne.

      • Carefully close the primary container immediately after dispensing.

      • Clean any residual powder from the spatula and balance area with a damp cloth, which should be disposed of as solid chemical waste.

    Phase 2: Amino Acid Activation and Coupling

    Here, the solid amino acid is dissolved in solvents like N,N-Dimethylformamide (DMF) and mixed with activating agents.

    • Primary Hazards: Exposure to hazardous solvents (DMF is a reproductive toxin) and coupling reagents.

    • Step-by-Step Protocol:

      • Conduct all liquid transfers within the fume hood.

      • Ensure gloves are rated for protection against the solvents in use. Nitrile gloves are a common standard, but always check compatibility charts for extended work.[2]

      • Keep all solvent and reagent containers capped when not in immediate use.

    Phase 3: Fmoc-Deprotection and Resin Washing

    This repetitive cycle involves the use of a piperidine solution in DMF to remove the Fmoc protecting group, followed by extensive washing with solvents.[6]

    • Primary Hazards: Exposure to a basic, toxic amine (piperidine) and large volumes of organic solvents.

    • Step-by-Step Protocol:

      • The use of a fume hood is mandatory.

      • Wear chemical splash goggles to protect against potential splashes of the piperidine solution.

      • Ensure good laboratory practice by inspecting gloves for any signs of degradation or contamination before and after use.

    Phase 4: Cleavage from Resin

    This is often the most hazardous step of SPPS, involving the use of a strong, highly corrosive acid cocktail, typically containing Trifluoroacetic Acid (TFA).

    • Primary Hazards: Severe chemical burns from TFA, inhalation of corrosive and toxic vapors.

    • Step-by-Step Protocol:

      • Mandatory PPE: At this stage, upgrade to chemical splash goggles and a face shield. An acid-resistant apron worn over the lab coat is also highly recommended.

      • Ensure the fume hood sash is lowered to the appropriate working height to maximize containment.

      • Have an appropriate acid neutralizer (e.g., sodium bicarbonate solution) readily available in case of a spill.

      • Work slowly and deliberately to avoid splashes when adding the TFA cocktail to the resin.

    Table 2: Task-Specific Personal Protective Equipment Summary

    SPPS PhaseEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Weighing Powder Safety glasses with side shieldsNitrile glovesLab coatFume hood (primary). N95 dust mask if fume hood is not feasible.[2]
    Coupling/Washing Safety glasses with side shieldsNitrile glovesLab coatFume hood (mandatory).
    Fmoc-Deprotection Chemical splash gogglesNitrile glovesLab coatFume hood (mandatory).
    TFA Cleavage Chemical splash goggles & face shieldNitrile gloves (consider double-gloving)Lab coat & acid-resistant apronFume hood (mandatory).

    Spill Response and Waste Disposal: Closing the Safety Loop

    A comprehensive safety plan extends beyond active handling to include emergency preparedness and responsible disposal.

    Spill Management
    • Solid Spills: For small spills of the amino acid powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container labeled for solid hazardous waste.[3] Clean the area with a damp cloth and dispose of it in the same waste container.

    • Liquid Spills (Solvents/Reagents): For small spills inside a fume hood, absorb the liquid with a compatible chemical absorbent pad or material. Place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

    Waste Disposal Protocol

    Proper segregation of waste is crucial for both safety and environmental compliance. Never dispose of chemical waste down the drain.[5]

    • Solid Waste: Includes unused this compound, contaminated gloves, weigh paper, and absorbent materials. Collect in a clearly labeled, sealed container for "Solid Hazardous Chemical Waste."[7]

    • Non-Halogenated Organic Liquid Waste: Solvents such as DMF and piperidine solutions from coupling and washing steps. Collect in a dedicated, labeled container.

    • Halogenated Acidic Liquid Waste: The TFA cleavage cocktail and subsequent washes. This stream is highly corrosive and must be collected in a separate, compatible, and clearly labeled container.

    Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[7]

    Visualized Workflow for Safe Handling

    The following diagram outlines the critical safety checkpoints throughout the entire lifecycle of using this compound in your lab.

    SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_spps Solid-Phase Peptide Synthesis (in Fume Hood) cluster_disposal Waste Management receive Receive & Log Chemical store Store at 2-8°C receive->store Inspect Container weigh Weigh Solid Powder store->weigh Retrieve for Use coupling Activation & Coupling (Solvent: DMF) weigh->coupling Dissolve in Solvent solid_waste Solid Waste (Unused reagent, gloves) weigh->solid_waste Contaminated Items ppe_weigh PPE: - Safety Glasses - Gloves - Lab Coat deprotect Fmoc-Deprotection (Reagent: Piperidine) coupling->deprotect Peptide Elongation Cycle liquid_waste Liquid Organic Waste (DMF, Piperidine) coupling->liquid_waste Waste Solvents ppe_spps PPE: - Goggles - Gloves - Lab Coat deprotect->coupling Repeat Cycle cleavage Cleavage from Resin (Reagent: TFA) deprotect->cleavage Final Cycle Complete deprotect->liquid_waste Waste Base/Solvents acid_waste Acidic Waste (TFA Cocktail) cleavage->acid_waste Waste Cleavage Mix ppe_cleavage UPGRADED PPE: - Goggles & Face Shield - Acid Apron - Double Gloves collection EHS Collection solid_waste->collection liquid_waste->collection acid_waste->collection

    Caption: Workflow for handling this compound with required PPE.

    By embedding this rigorous, context-aware safety culture into your daily operations, you ensure not only the integrity of your scientific work but also the well-being of your entire research team.

    References

    • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (for N-Fmoc-4-methyl-L-phenylalanine). Retrieved from [Link]

    • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

    • AAPPTec, LLC. (2022, January 4). Safety Data Sheet (for Fmoc-Phe(4-F)-OH). Retrieved from [Link]

    • JoVE. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Retrieved from [Link]

    • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine. Retrieved from [Link]

    • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

    • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate. Retrieved from [Link]

    • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

    • Aapptec Peptides. (n.d.). This compound. Retrieved from [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.